molecular formula C7H9NO2 B1293597 2,6-Dimethoxypyridine CAS No. 6231-18-1

2,6-Dimethoxypyridine

カタログ番号: B1293597
CAS番号: 6231-18-1
分子量: 139.15 g/mol
InChIキー: IBTGEEMBZJBBSH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,6-Dimethoxypyridine is a useful research compound. Its molecular formula is C7H9NO2 and its molecular weight is 139.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2,6-dimethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-9-6-4-3-5-7(8-6)10-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBTGEEMBZJBBSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00871156
Record name 2,6-Dimethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00871156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6231-18-1
Record name 2,6-Dimethoxypyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6231-18-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dimethoxypyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006231181
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Dimethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00871156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-dimethoxypyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.759
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,6-Dimethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2,6-dimethoxypyridine (B38085), a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document details its structural, spectral, and physicochemical characteristics, alongside established experimental protocols for its synthesis and purification. The information is presented to support its application in research and development, particularly in the field of medicinal chemistry.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid.[1] It is a versatile building block in organic synthesis, valued for the introduction of the 2,6-dimethoxypyridinyl moiety into more complex molecules.[2][3] The presence of two electron-donating methoxy (B1213986) groups at the 2 and 6 positions significantly influences the electron density and reactivity of the pyridine (B92270) ring.[3]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and application in various experimental setups.

PropertyValueReference(s)
Molecular Formula C₇H₉NO₂
Molecular Weight 139.15 g/mol
Appearance Colorless to light yellow liquid[1]
Density 1.053 g/mL at 25 °C
Boiling Point 178-180 °C
Flash Point 62 °C (143.6 °F) - closed cup
Refractive Index (n20/D) 1.503
Solubility Sparingly soluble in water, soluble in organic solvents[2]
CAS Number 6231-18-1
Spectral Data

The structural identity and purity of this compound are routinely confirmed by various spectroscopic techniques. The key spectral data are summarized below.

The ¹H and ¹³C NMR spectra of this compound are characteristic and provide definitive structural information.

Table 2: ¹H NMR Spectral Data for this compound (Solvent: CDCl₃)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignmentReference(s)
7.42Triplet (t)8.3H-4[4]
6.25Doublet (d)8.3H-3, H-5[4]
3.91Singlet (s)N/A-OCH₃[4]

Table 3: ¹³C NMR Spectral Data for this compound (Solvent: CDCl₃)

Chemical Shift (δ) ppmAssignmentReference(s)
164.2C-2, C-6[4]
139.3C-4[4]
99.6C-3, C-5[4]
53.3-OCH₃[4]

Electron ionization mass spectrometry (EI-MS) of this compound shows a distinct molecular ion peak and a characteristic fragmentation pattern.

Table 4: Key Fragments in the Mass Spectrum of this compound

m/zProposed Fragment IonLoss from PrecursorReference(s)
139[M]⁺N/A[4]
124[M - CH₃]⁺•CH₃[4]
96[M - CH₃ - CO]⁺•CH₃, CO[4]

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. Key absorptions are expected for C-H stretching of the aromatic ring and methyl groups, C=C and C=N stretching of the pyridine ring, and C-O stretching of the methoxy groups. The fingerprint region (400-1400 cm⁻¹) will contain numerous peaks characteristic of the molecule.[5]

Reactivity and Applications

This compound serves as a crucial intermediate in the synthesis of a variety of target molecules, particularly in the pharmaceutical industry.[3] It is a precursor for the production of the proton pump inhibitor Pantoprazole.[6] The electron-rich nature of the pyridine ring, due to the methoxy groups, makes it susceptible to electrophilic substitution reactions.[3] Furthermore, the nitrogen atom can act as a ligand in metal-catalyzed reactions.[2]

Experimental Protocols

Synthesis of this compound from 2,6-Dichloropyridine (B45657)

This protocol describes a common method for the synthesis of this compound via nucleophilic aromatic substitution.

Materials:

  • 2,6-Dichloropyridine

  • Sodium methoxide (B1231860) solution (e.g., 25-30% in methanol) or sodium metal and methanol (B129727)

  • Methanol (anhydrous)

  • Dichloromethane or other suitable extraction solvent

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Water (deionized)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-dichloropyridine in anhydrous methanol.

  • Addition of Nucleophile: Slowly add a solution of sodium methoxide in methanol to the flask. Alternatively, sodium metal can be carefully added to methanol in a separate flask to generate sodium methoxide, which is then added to the solution of 2,6-dichloropyridine. The reaction is typically carried out at an elevated temperature.[3]

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: To the residue, add water and extract the product with a suitable organic solvent such as dichloromethane.

  • Drying and Evaporation: Combine the organic extracts and dry over an anhydrous drying agent (e.g., sodium sulfate). Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude product.

Purification by Fractional Distillation

Crude this compound can be purified by fractional distillation under reduced pressure.

Apparatus:

  • Round-bottom flask

  • Fractional distillation column (e.g., Vigreux or packed column)

  • Distillation head with condenser

  • Receiving flask(s)

  • Heating mantle

  • Vacuum source and pressure gauge

Procedure:

  • Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed for vacuum application.

  • Distillation: Place the crude this compound in the distillation flask. Begin heating the flask gently while applying a vacuum.

  • Fraction Collection: Collect the fraction that distills at the boiling point of this compound at the applied pressure. The purity of the collected fractions can be assessed by GC or NMR spectroscopy.

Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

Synthetic Pathway

G cluster_0 Synthesis of this compound A 2,6-Dichloropyridine C Reflux A->C B Sodium Methoxide in Methanol B->C D This compound C->D

Caption: Synthetic route to this compound.

Experimental Workflow

G cluster_0 Synthesis and Purification Workflow start Start reaction Nucleophilic Substitution (2,6-Dichloropyridine + NaOMe) start->reaction workup Aqueous Work-up & Extraction reaction->workup purification Fractional Distillation workup->purification analysis Spectroscopic Analysis (NMR, MS, IR) purification->analysis end Pure this compound analysis->end

Caption: Workflow for synthesis and purification.

Safety Information

This compound is harmful if swallowed and causes skin and serious eye irritation.[7] It may also cause respiratory irritation.[7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

An In-depth Technical Guide to 2,6-Dimethoxypyridine (CAS 6231-18-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: 2,6-Dimethoxypyridine (B38085), CAS number 6231-18-1, is a versatile heterocyclic compound widely utilized as a key intermediate and building block in organic synthesis. Its unique electronic properties, stemming from the electron-donating methoxy (B1213986) groups on the pyridine (B92270) scaffold, make it a valuable reagent in the pharmaceutical and agrochemical industries. This document provides a comprehensive technical overview of its physicochemical properties, synthesis, chemical reactivity, and applications, with a focus on its role in drug development. Detailed experimental protocols and safety information are also presented to serve as a practical guide for laboratory professionals.

Physicochemical and Spectroscopic Properties

This compound is typically a clear, colorless to light yellow liquid under standard conditions.[1][2][3] It is soluble in common organic solvents but has limited solubility in water.[2][4] The presence of two electron-donating methoxy groups at the C2 and C6 positions increases the electron density of the pyridine ring, significantly influencing its reactivity.[4][5]

Table 1: Physicochemical Properties of this compound

Property Value Reference(s)
CAS Number 6231-18-1 [1][2][6]
Molecular Formula C₇H₉NO₂ [2][4][6]
Molecular Weight 139.15 g/mol [6][7][8]
Appearance Clear colorless to light yellow liquid [1][2][3]
Boiling Point 178-180 °C (lit.) [1][6][7]
Density 1.053 g/mL at 25 °C (lit.) [1][6][7]
Refractive Index n20/D 1.503 (lit.) [1][7]
Flash Point 62 °C (143.6 °F) - closed cup [7]
Solubility Soluble in organic solvents, sparingly soluble in water [2][4]
pKa (Predicted) 1.57 ± 0.10 [2]

| LogP | 1.80 |[6] |

Table 2: Spectroscopic Data Summary for this compound

Technique Data Reference(s)
¹H NMR Spectral data available, confirming structure. [9]
¹³C NMR Spectral data available. [9]
IR Key absorptions confirm functional groups. [9][10]

| Mass Spec (MS) | Fragmentation patterns confirm molecular weight. |[9] |

Synthesis and Experimental Protocols

The most common and high-yielding synthesis of this compound involves the nucleophilic aromatic substitution of 2,6-dichloropyridine (B45657).[5]

2,6-Dichloropyridine 2,6-Dichloropyridine Reaction_Mixture Reaction Mixture 2,6-Dichloropyridine->Reaction_Mixture  Sodium Methoxide (or NaOH)  Methanol (B129727), Reflux, 8h   Crude_Product Crude Product Reaction_Mixture->Crude_Product  Aqueous Workup  (DCM Extraction)   Final_Product This compound (94%) Crude_Product->Final_Product  Purification  (Reduced Pressure Distillation)  

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound [1][3]

  • Materials:

    • 2,6-Dichloropyridine (29.6 g, 0.2 mol)

    • Sodium hydroxide (B78521) (16 g, 0.4 mol) or Sodium Methoxide

    • Methanol (200 mL)

    • Dichloromethane (B109758) (DCM)

    • Anhydrous sodium sulfate

    • 500 mL three-necked flask, reflux condenser, magnetic stirrer, heating mantle, rotary evaporator, separatory funnel, distillation apparatus.

  • Procedure:

    • To a 500 mL three-necked flask equipped with a reflux condenser and magnetic stirrer, add 2,6-dichloropyridine (29.6 g), sodium hydroxide (16 g), and methanol (200 mL).

    • Heat the mixture to reflux with stirring and maintain for 8 hours.

    • After the reaction is complete, stop heating and allow the mixture to cool to room temperature.

    • Remove the majority of the methanol solvent using a rotary evaporator under reduced pressure.

    • Dilute the remaining residue with 100 mL of water.

    • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (100 mL).

    • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the dichloromethane by rotary evaporation to yield the crude product.

    • Purify the crude liquid by distillation under reduced pressure to obtain pure this compound as a colorless, transparent liquid. The typical reported yield is 94%.[1][3]

Chemical Reactivity and Functionalization

The electron-rich nature of the this compound ring dictates its reactivity, making it a versatile scaffold for further functionalization, primarily through electrophilic substitution at the 3- and 5-positions.[5]

cluster_halogenation Halogenation cluster_borylation Lithiation & Borylation DMP This compound Bromo 3-Bromo-2,6-dimethoxypyridine DMP->Bromo NBS Lithio 3-Lithio-2,6-dimethoxypyridine DMP->Lithio 1. n-BuLi, -78°C Cyano 2,6-Dimethoxy-3-cyanopyridine Bromo->Cyano KCN or K₄[Fe(CN)₆] (Pd catalyst) Acid This compound-3-carboxylic acid Cyano->Acid Acidic or Basic Hydrolysis Boronic This compound-3-boronic acid Lithio->Boronic 2. B(OiPr)₃ 3. H₃O⁺ Workup Coupled Diverse C-C Coupled Products Boronic->Coupled Suzuki-Miyaura Coupling (Pd catalyst, Aryl-X)

Caption: Key functionalization pathways of this compound.
  • Electrophilic Halogenation: The ring can be regioselectively brominated at the 3-position using N-bromosuccinimide (NBS).[5] This halogenated intermediate is a key precursor for further reactions, such as cyanation.[5]

  • Lithiation and Borylation: Directed ortho-metalation can be achieved using a strong base like n-butyllithium to deprotonate the 3-position. Quenching the resulting lithiated species with a boron electrophile, such as triisopropyl borate, yields this compound-3-boronic acid.[5] This boronic acid is a crucial component in Suzuki-Miyaura cross-coupling reactions for forming new carbon-carbon bonds.[5]

  • Nucleophilic Substitution: While the ring itself is electron-rich, the methoxy groups at the activated C2 and C6 positions can be susceptible to displacement by strong nucleophiles under certain conditions.[5]

Applications in Research and Drug Development

This compound is a valuable building block for a wide range of more complex molecules.[5]

  • Pharmaceutical Intermediate: It serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including enzyme inhibitors, antibacterial drugs, and anesthetics.[1][2] A notable industrial application is its use in the synthesis of Pantoprazole sodium, a proton pump inhibitor used to treat gastroesophageal reflux disease.[5]

  • Ligand Chemistry: The pyridine nitrogen contains a lone pair of electrons, allowing the molecule and its derivatives to act as ligands in metal-catalyzed reactions, which is a property widely exploited in catalysis.[2][5]

  • Scaffold for Drug Discovery: The this compound core is present in various molecules explored in drug discovery. For example, derivatives have been investigated for their potential to modulate key inflammatory signaling pathways.[5] Some pyridine-based compounds have shown inhibitory effects on cyclooxygenase (COX) enzymes and the NF-κB and MAPK signaling pathways, which are critical in inflammation.[5]

cluster_pathways Intracellular Signaling Cascades Stimuli Pro-inflammatory Stimuli (e.g., LPS) Receptor Cell Surface Receptor Stimuli->Receptor MAPK MAPK Pathway Receptor->MAPK NFkB NF-κB Pathway Receptor->NFkB Response Inflammatory Response (Cytokines, NO, COX enzymes) MAPK->Response NFkB->Response Inhibitor Pyridine Derivatives Inhibitor->MAPK Inhibition Inhibitor->NFkB Inhibition

Caption: Potential modulation of inflammatory pathways by pyridine derivatives.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate personal protective equipment (PPE) in a well-ventilated area.[11][12]

Table 3: Safety and Hazard Information

Category Information Reference(s)
Signal Word Danger [7]
GHS Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H318: Causes serious eye damage.H330: Fatal if inhaled.H335: May cause respiratory irritation. [7][13]
GHS Precautionary Statements P260: Do not breathe dust/fume/gas/mist/vapours/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P310: Immediately call a POISON CENTER or doctor. [7][11][13]
Storage Store in a cool, dry, well-ventilated place. Keep container tightly closed and away from heat, sparks, and open flames. [2][11]

| Disposal | Dispose of contents/container to an approved waste disposal plant. |[11] |

First Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[11][12]

  • Skin Contact: Wash off with soap and plenty of water.[11]

  • Inhalation: Move person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[11]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11][12]

References

An In-depth Technical Guide to the Synthesis of 2,6-Dimethoxypyridine from 2,6-Dichloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,6-dimethoxypyridine (B38085) from 2,6-dichloropyridine (B45657). This transformation is a staple in heterocyclic chemistry, offering a gateway to a variety of functionalized pyridine (B92270) derivatives that are crucial intermediates in the pharmaceutical and agrochemical industries. This document details the underlying chemical principles, provides a robust experimental protocol, and presents key data in a clear, comparative format.

Introduction

The synthesis of this compound from 2,6-dichloropyridine is a classic example of nucleophilic aromatic substitution (SNAr). In this reaction, the electron-deficient pyridine ring, activated by two electron-withdrawing chlorine atoms, is susceptible to attack by a nucleophile. Sodium methoxide (B1231860) serves as an excellent nucleophile, displacing the chloride ions to form the desired dimethoxy product. The reaction is typically carried out in methanol (B129727), which acts as both a solvent and the source of the methoxide nucleophile upon reaction with a strong base like sodium hydroxide (B78521) or sodium metal.

Physicochemical Properties of Reactants and Product

A summary of the key physical and chemical properties of the starting material, reagent, and final product is provided in the table below for easy reference.

CompoundFormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)Boiling Point (°C)
2,6-DichloropyridineC₅H₃Cl₂N147.99White solid86-89211-212
Sodium MethoxideCH₃ONa54.02White solid127 (decomposes)-
This compoundC₇H₉NO₂139.15Colorless to light yellow liquid-178-180

Reaction Mechanism and Pathway

The synthesis proceeds via a nucleophilic aromatic substitution mechanism. The methoxide ion (CH₃O⁻), a potent nucleophile, attacks one of the carbon atoms bonded to a chlorine atom on the pyridine ring. This addition step temporarily disrupts the aromaticity of the ring, forming a negatively charged intermediate known as a Meisenheimer complex. The aromaticity is then restored by the elimination of a chloride ion. This process is repeated at the second chlorinated position to yield the final this compound product.

SNAr_Mechanism cluster_0 Step 1: First Substitution cluster_1 Step 2: Second Substitution 2,6-Dichloropyridine 2,6-Dichloropyridine Meisenheimer_Complex_1 Meisenheimer Complex 2,6-Dichloropyridine->Meisenheimer_Complex_1 + CH₃O⁻ 2-Chloro-6-methoxypyridine 2-Chloro-6-methoxypyridine Meisenheimer_Complex_1->2-Chloro-6-methoxypyridine - Cl⁻ Meisenheimer_Complex_2 Meisenheimer Complex 2-Chloro-6-methoxypyridine->Meisenheimer_Complex_2 + CH₃O⁻ This compound This compound Meisenheimer_Complex_2->this compound - Cl⁻

Caption: Nucleophilic aromatic substitution pathway for the synthesis of this compound.

Experimental Protocol

The following protocol is based on a procedure described in patent literature and represents a reliable method for the synthesis of this compound.[1]

Materials:

Equipment:

  • 500 mL three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • To a 500 mL three-necked flask equipped with a reflux condenser and a magnetic stirrer, add 29.6 g (0.2 mol) of 2,6-dichloropyridine, 16 g (0.4 mol) of solid sodium hydroxide, and 200 mL of methanol.

  • Heat the reaction mixture to reflux with stirring.

  • Maintain the reflux for 8 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) if desired.

  • After the reaction is complete, stop heating and allow the mixture to cool to room temperature.

  • Remove the majority of the methanol using a rotary evaporator under reduced pressure.

  • Dilute the remaining residue with 100 mL of water.

  • Transfer the aqueous mixture to a separatory funnel and extract with dichloromethane (3 x 100 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent.

  • Remove the dichloromethane by rotary evaporation to yield the crude this compound.

  • Purify the crude product by vacuum distillation to obtain the final product as a colorless and transparent liquid.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound based on the provided protocol.[1]

ParameterValue
Molar Ratio (2,6-Dichloropyridine : Sodium Hydroxide)1 : 2
SolventMethanol
Reaction TemperatureReflux
Reaction Time8 hours
Yield94%

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

experimental_workflow start Start reactants Combine 2,6-Dichloropyridine, Sodium Hydroxide, and Methanol start->reactants reflux Reflux for 8 hours reactants->reflux evaporation Evaporate Methanol reflux->evaporation dilution Dilute with Water evaporation->dilution extraction Extract with Dichloromethane dilution->extraction drying Dry Organic Layer extraction->drying filtration Filter drying->filtration concentration Concentrate filtration->concentration purification Vacuum Distillation concentration->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show a triplet for the proton at the 4-position of the pyridine ring and a doublet for the protons at the 3- and 5-positions. The two methoxy (B1213986) groups will appear as a singlet.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will show distinct signals for the different carbon atoms in the molecule.

  • IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C-O-C stretching of the methoxy groups and the C=N and C=C stretching of the pyridine ring.

  • MS (Mass Spectrometry): Mass spectrometry will show the molecular ion peak corresponding to the molecular weight of this compound (139.15 g/mol ).

Potential Side Reactions and Troubleshooting

The primary potential side reaction in this synthesis is the incomplete substitution of the chlorine atoms, leading to the formation of 2-chloro-6-methoxypyridine .

Mitigation Strategies:

  • Stoichiometry: Using a sufficient excess of sodium methoxide (or sodium hydroxide in methanol) can help drive the reaction to completion. The 2:1 molar ratio of base to 2,6-dichloropyridine in the provided protocol is designed to favor the formation of the disubstituted product.

  • Reaction Time and Temperature: Ensuring an adequate reaction time at reflux temperature is crucial for the second substitution to occur. Monitoring the reaction by TLC or GC can help determine the optimal reaction time to minimize the presence of the mono-substituted intermediate.

Purification:

If the mono-substituted product is formed, it can be separated from the desired this compound by fractional vacuum distillation, as their boiling points are different. High-performance liquid chromatography (HPLC) can also be employed for the separation and analysis of the product mixture.[2]

Conclusion

The synthesis of this compound from 2,6-dichloropyridine via nucleophilic aromatic substitution is a robust and high-yielding reaction. By carefully controlling the reaction conditions, particularly the stoichiometry of the reagents and the reaction time, high yields of the desired product can be achieved. This technical guide provides researchers and professionals in the field of drug development with the necessary information to successfully perform this important transformation.

References

An In-depth Technical Guide to the Solubility of 2,6-Dimethoxypyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Qualitative and Quantitative Solubility Data

2,6-Dimethoxypyridine (B38085) is a colorless to pale yellow liquid that is generally described as being soluble in organic solvents and sparingly soluble in water.[1][2] One source indicates a water solubility of 917 mg/L, though the primary source for this figure is not specified.[3] Due to the lack of specific quantitative data in the literature for its solubility in common organic solvents, the following table provides a qualitative summary. Researchers are encouraged to use the experimental protocol outlined in this guide to determine precise quantitative solubility values for their specific applications.

Solvent ClassSolventQualitative Solubility
Protic Solvents MethanolSoluble
EthanolSoluble
Aprotic Polar Solvents AcetoneSoluble
DichloromethaneSoluble
ChloroformSoluble
Ethyl AcetateSoluble
AcetonitrileSoluble
Dimethylformamide (DMF)Soluble
Dimethyl Sulfoxide (DMSO)Soluble
Aprotic Nonpolar Solvents TolueneSoluble
HexaneExpected to be soluble
Aqueous WaterSparingly Soluble[1][2]

Note: The qualitative solubility information is based on general statements found in chemical literature. "Soluble" indicates that the compound is expected to dissolve to a significant extent, but the precise concentration is not specified.

Experimental Protocol for Quantitative Solubility Determination

The most common and reliable method for determining the equilibrium solubility of a compound is the shake-flask method .[4][5][6] This protocol provides a robust framework for obtaining accurate and reproducible quantitative solubility data for this compound.

Objective

To determine the saturation concentration of this compound in a selection of organic solvents at a specified temperature (e.g., 25 °C).

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Glass vials with screw caps

  • Thermostatic shaker or incubator

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Gas Chromatography (GC) system

Procedure
  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a glass vial. An excess is crucial to ensure that a saturated solution is formed and that undissolved solute remains at equilibrium.

    • Accurately add a known volume of the desired organic solvent to the vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the sealed vials in a thermostatic shaker set at a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to ensure that equilibrium is reached. A period of 24 to 48 hours is typically recommended.[4]

  • Sample Preparation for Analysis:

    • After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • To remove any suspended microparticles, either centrifuge the aliquot at a high speed or filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to avoid overestimation of the solubility.

  • Quantification:

    • Accurately dilute the filtered supernatant with the same organic solvent to a concentration that falls within the linear range of a pre-established analytical calibration curve.

    • Analyze the diluted sample using a validated HPLC-UV or GC method to determine the precise concentration of this compound. HPLC methods for pyridine (B92270) derivatives are readily available in the literature.[1][3][7]

  • Calculation and Reporting:

    • Calculate the solubility of this compound in the solvent using the measured concentration and the dilution factor.

    • The solubility should be reported in standard units such as grams per 100 mL ( g/100 mL), milligrams per milliliter (mg/mL), or moles per liter (mol/L) at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Clarification cluster_analysis Analysis cluster_result Result prep_vial Add excess this compound to vial add_solvent Add known volume of solvent prep_vial->add_solvent agitate Agitate at constant temperature (24-48h) add_solvent->agitate settle Allow excess solid to settle agitate->settle sample Withdraw supernatant settle->sample filter Filter through 0.22 µm syringe filter sample->filter dilute Dilute sample filter->dilute analyze Analyze by HPLC/GC dilute->analyze calculate Calculate solubility analyze->calculate

Caption: Experimental workflow for determining the solubility of this compound.

References

An In-depth Technical Guide to the NMR and IR Spectra of 2,6-Dimethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data for 2,6-dimethoxypyridine (B38085). It is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization. This document presents quantitative data in structured tables, details experimental protocols for spectral acquisition, and includes visualizations to illustrate key structural and experimental concepts.

Spectroscopic Data of this compound

The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectral data for this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by two distinct signals corresponding to the aromatic protons and the methoxy (B1213986) group protons. The symmetry of the molecule simplifies the spectrum.[1]

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
C4-H7.42Triplet (t)8.31H
C3-H, C5-H6.25Doublet (d)8.32H
-OCH₃3.91Singlet (s)N/A6H
Solvent: CDCl₃, Instrument Frequency: 400 MHz[2]
¹³C NMR Spectral Data

The ¹³C NMR spectrum shows three signals, reflecting the molecule's symmetry.

PositionChemical Shift (δ, ppm)
C2, C6164.2
C4139.3
-OCH₃53.5 (Value from similar compounds, specific data not available in search results)
Solvent: CDCl₃
IR Spectral Data

The infrared spectrum of this compound reveals characteristic absorptions for the functional groups present in the molecule.[3][4]

Wavenumber (cm⁻¹)IntensityAssignment
~3000-2800Medium-StrongC-H stretch (aromatic and aliphatic)
~1600-1450StrongC=C and C=N stretching (aromatic ring)
~1300-1000StrongC-O stretching (methoxy groups)
~850-750StrongC-H out-of-plane bending (aromatic)

Experimental Protocols

The following are detailed methodologies for acquiring NMR and IR spectra, based on standard laboratory practices.[5][6]

NMR Spectroscopy

2.1.1. Sample Preparation:

  • Weigh approximately 5-20 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

  • Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette. Ensure the solution height is approximately 4-5 cm.

2.1.2. Instrument Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity and resolution. This is often an automated process on modern spectrometers.

  • Tune and match the probe for the desired nuclei (¹H and ¹³C).

  • For ¹H NMR:

    • Acquire the spectrum using a standard pulse sequence.

    • Set appropriate parameters, including spectral width, acquisition time, and relaxation delay. A 90° pulse angle is typically used.

    • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

    • Integrate the signals and analyze the chemical shifts, multiplicities, and coupling constants.

  • For ¹³C NMR:

    • Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.

    • Set a wider spectral width compared to ¹H NMR.

    • Longer acquisition times or a greater number of scans are often required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Process the data similarly to the ¹H spectrum and reference it to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

2.2.1. Thin Film Method (for liquids or low-melting solids):

  • Place one or two drops of neat this compound liquid onto a salt plate (e.g., NaCl or KBr).

  • Place a second salt plate on top and gently press to create a thin liquid film.

  • Mount the "sandwich" in the spectrometer's sample holder.

  • Acquire the IR spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

  • Clean the salt plates thoroughly with a dry, non-polar solvent (e.g., dry acetone) after use and store them in a desiccator.[7]

2.2.2. Attenuated Total Reflectance (ATR) Method:

  • Place a small amount of the this compound sample directly onto the ATR crystal (e.g., diamond or zinc selenide).

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Acquire the background spectrum of the empty ATR crystal.

  • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

  • Clean the ATR crystal with a suitable solvent after the measurement.

Visualizations

The following diagrams illustrate the relationships between the molecular structure of this compound and its spectral features, as well as a generalized workflow for spectral analysis.

G Structure-Spectra Correlation for this compound cluster_structure Molecular Structure cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy This compound H_NMR ¹H NMR - Aromatic Protons (C3, C4, C5) - Methoxy Protons (-OCH₃) This compound->H_NMR Proton Environments C_NMR ¹³C NMR - Aromatic Carbons (C2, C3, C4, C5, C6) - Methoxy Carbons (-OCH₃) This compound->C_NMR Carbon Environments IR_Spec IR Spectrum - C-H stretch - C=C/C=N stretch - C-O stretch This compound->IR_Spec Functional Groups

Caption: Correlation of this compound's structure with its NMR and IR spectral features.

G General Workflow for Spectroscopic Analysis Sample_Prep Sample Preparation (Dissolution/Thin Film) Data_Acquisition Data Acquisition (NMR/IR Spectrometer) Sample_Prep->Data_Acquisition Data_Processing Data Processing (Fourier Transform, Baseline Correction) Data_Acquisition->Data_Processing Spectral_Analysis Spectral Analysis (Peak Picking, Integration) Data_Processing->Spectral_Analysis Structure_Elucidation Structure Elucidation/ Confirmation Spectral_Analysis->Structure_Elucidation

Caption: A generalized workflow for obtaining and analyzing spectroscopic data.

References

An In-depth Technical Guide to the Molecular Structure of 2,6-Dimethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Molecular Structure

2,6-Dimethoxypyridine (B38085) is a substituted pyridine (B92270) with the chemical formula C₇H₉NO₂ and a molecular weight of 139.15 g/mol .[7] The presence of two electron-donating methoxy (B1213986) groups at the 2 and 6 positions significantly influences the electronic properties and reactivity of the pyridine ring.[7]

Geometric Parameters

In the absence of single-crystal X-ray diffraction data, the molecular geometry of this compound has been modeled using Density Functional Theory (DFT), a powerful computational method for predicting molecular properties.[5][7] The following tables summarize the predicted bond lengths, bond angles, and dihedral angles, providing a quantitative description of the molecule's three-dimensional structure.

Table 1: Predicted Bond Lengths of this compound

BondPredicted Length (Å)
N1 - C21.345
N1 - C61.345
C2 - C31.390
C3 - C41.385
C4 - C51.385
C5 - C61.390
C2 - O71.360
C6 - O81.360
O7 - C91.425
O8 - C101.425
C-H (aromatic)~1.085
C-H (methyl)~1.095

Note: These values are representative of those obtained from DFT calculations and may vary slightly depending on the specific computational method and basis set used.[8][9]

Table 2: Predicted Bond Angles of this compound

AtomsPredicted Angle (°)
C6 - N1 - C2117.5
N1 - C2 - C3123.0
C2 - C3 - C4118.5
C3 - C4 - C5119.0
C4 - C5 - C6118.5
C5 - C6 - N1123.0
N1 - C2 - O7115.0
C3 - C2 - O7122.0
N1 - C6 - O8115.0
C5 - C6 - O8122.0
C2 - O7 - C9118.0
C6 - O8 - C10118.0
H - C - H (methyl)~109.5

Note: These values are representative of those obtained from DFT calculations and may vary slightly depending on the specific computational method and basis set used.[8][9]

Table 3: Predicted Dihedral Angles of this compound

AtomsPredicted Angle (°)
C6 - N1 - C2 - C30.0
N1 - C2 - C3 - C40.0
C2 - C3 - C4 - C50.0
N1 - C2 - O7 - C90.0 / 180.0
N1 - C6 - O8 - C100.0 / 180.0

Note: The pyridine ring is predicted to be planar. The methoxy groups can adopt different conformations (syn or anti) relative to the pyridine ring, leading to different dihedral angles.

Experimental Protocols

Synthesis of this compound

The most common laboratory synthesis of this compound involves the nucleophilic aromatic substitution of 2,6-dichloropyridine (B45657) with sodium methoxide (B1231860).[7]

Experimental Protocol:

Materials:

  • 2,6-Dichloropyridine

  • Sodium methoxide

  • Methanol (B129727) (anhydrous)

  • Dichloromethane

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-dichloropyridine in anhydrous methanol.

  • Add sodium methoxide to the solution. The reaction is typically carried out with a molar excess of sodium methoxide.

  • Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • To the resulting residue, add water and extract the aqueous layer with dichloromethane.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield pure this compound as a colorless to light yellow liquid.[3]

Synthesis_Workflow cluster_0 Precursor Synthesis cluster_1 Synthesis of this compound Pyridine Pyridine 2-Chloropyridine 2-Chloropyridine Pyridine->2-Chloropyridine Cl2 2,6-Dichloropyridine 2,6-Dichloropyridine 2-Chloropyridine->2,6-Dichloropyridine Cl2, heat Reaction Mixture Reaction Mixture 2,6-Dichloropyridine->Reaction Mixture + NaOMe, MeOH, reflux Crude Product Crude Product Reaction Mixture->Crude Product Workup (H2O, CH2Cl2) Pure this compound Pure this compound Crude Product->Pure this compound Vacuum Distillation

Synthesis of this compound.
Spectroscopic Characterization

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential techniques for the structural confirmation of this compound.[7][10]

Table 4: ¹H and ¹³C NMR Spectral Data for this compound

NucleusPosition(s)Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
¹HH-47.42Triplet8.3
¹HH-3, H-56.25Doublet8.3
¹HOCH₃3.91Singlet-
¹³CC-2, C-6164.2--
¹³CC-4139.3--
¹³CC-3, C-599.6--
¹³COCH₃53.3--

Note: Chemical shifts are typically referenced to tetramethylsilane (B1202638) (TMS) and may vary depending on the solvent used.[7]

2.2.2. Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound shows a distinct fragmentation pattern that can be used for its identification.[7][11]

Table 5: Key Fragments in the Mass Spectrum of this compound

m/zProposed Fragment IonLoss from Precursor
139[C₇H₉NO₂]⁺˙ (Molecular Ion)-
124[C₆H₆NO₂]⁺•CH₃
96[C₅H₆NO]⁺CO
68[C₄H₄N]⁺Further fragmentation

Note: The molecular ion peak is observed at m/z 139. A common fragmentation pathway involves the loss of a methyl radical (•CH₃) to give a fragment at m/z 124, followed by the loss of carbon monoxide (CO) to yield a fragment at m/z 96.[7]

Fragmentation_Pathway M+ (m/z 139) [C₇H₉NO₂]⁺˙ m/z = 139 Fragment 1 (m/z 124) [C₆H₆NO₂]⁺ m/z = 124 M+ (m/z 139)->Fragment 1 (m/z 124) - •CH₃ Fragment 2 (m/z 96) [C₅H₆NO]⁺ m/z = 96 Fragment 1 (m/z 124)->Fragment 2 (m/z 96) - CO Fragment 3 (m/z 68) [C₄H₄N]⁺ m/z = 68 Fragment 2 (m/z 96)->Fragment 3 (m/z 68) - CO

Mass spectrometry fragmentation of this compound.

Reactivity

The two methoxy groups at the 2 and 6 positions are electron-donating, which increases the electron density of the pyridine ring, making it more susceptible to electrophilic aromatic substitution compared to unsubstituted pyridine.[7][12] However, the nitrogen atom in the pyridine ring is a deactivating group, and under acidic conditions, protonation of the nitrogen further deactivates the ring.[13][14] Electrophilic substitution, when it occurs, is directed to the 3- and 5-positions.[7]

Conclusion

This technical guide has provided a detailed overview of the molecular structure, synthesis, and characterization of this compound. While experimental data on its solid-state structure is lacking, computational methods provide a reliable model of its geometry. The spectroscopic data and reactivity profile presented herein offer a solid foundation for researchers working with this versatile building block in the development of new pharmaceuticals and other advanced materials.

References

An In-depth Technical Guide to the Physical Properties of 2,6-Dimethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethoxypyridine (B38085) is a heterocyclic organic compound that serves as a crucial building block and intermediate in the synthesis of a wide array of more complex molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] Its utility stems from the presence of two electron-donating methoxy (B1213986) groups on the pyridine (B92270) ring, which influence its reactivity and make it a versatile reagent.[1] This guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for their determination, and a summary of its spectral characteristics for identification and quality assessment.

Physicochemical Properties

The physical characteristics of this compound are essential for its handling, reaction setup, and purification. It typically appears as a clear, colorless to light yellow liquid.[3] A summary of its key physical properties is presented in Table 1.

Table 1: Physical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₇H₉NO₂[4]
Molecular Weight 139.15 g/mol [4][5]
Boiling Point 178-180 °C (lit.)[3]
Density 1.053 g/mL at 25 °C (lit.)[3]
Refractive Index (n20/D) 1.503 (lit.)
Solubility Sparingly soluble in water, soluble in organic solvents.[2]

Spectral Data for Structural Elucidation

Spectroscopic analysis is fundamental for the confirmation of the structure and purity of this compound. The following sections detail the expected spectral data from ¹H NMR, ¹³C NMR, and Mass Spectrometry.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by three distinct signals corresponding to the aromatic protons and the methoxy groups.

Table 2: ¹H NMR Spectral Data of this compound

Chemical Shift (δ, ppm)ProtonsMultiplicityCoupling Constant (J, Hz)
7.42C4-HTriplet (t)8.3
6.25C3-H, C5-HDoublet (d)8.3
3.91-OCH₃Singlet (s)N/A

Data sourced from BenchChem[1]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The symmetry of this compound results in four distinct signals.

Table 3: ¹³C NMR Spectral Data of this compound

Chemical Shift (δ, ppm)Carbon Atom(s)
164.2C2, C6
139.3C4
99.6C3, C5
53.3-OCH₃

Data sourced from BenchChem[1]

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of this compound shows a molecular ion peak corresponding to its molecular weight. The fragmentation pattern provides further structural confirmation.

Table 4: Key Fragments in the Mass Spectrum of this compound

m/zProposed Fragment IonLoss from Precursor
139[C₇H₉NO₂]⁺ (Molecular Ion)N/A
124[M - CH₃]⁺•CH₃
96[M - CH₃ - CO]⁺•CH₃, CO

Data sourced from BenchChem[1]

Experimental Protocols

The following are detailed, generalized methodologies for the determination of the key physical properties of liquid organic compounds like this compound.

Determination of Boiling Point

The boiling point can be accurately determined using a distillation apparatus.

  • Apparatus: Round-bottom flask, distillation head with a thermometer adapter, condenser, receiving flask, heating mantle, and boiling chips.

  • Procedure:

    • Place a small volume of this compound and a few boiling chips into the round-bottom flask.

    • Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

    • Begin heating the flask gently with the heating mantle.

    • Record the temperature at which a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.

Determination of Density

The density of a liquid can be determined using a pycnometer or a calibrated micropipette.

  • Apparatus: Pycnometer (specific gravity bottle) or a calibrated micropipette, and an analytical balance.

  • Procedure (using a pycnometer):

    • Weigh the clean, dry pycnometer.

    • Fill the pycnometer with this compound, ensuring no air bubbles are present.

    • Place the stopper and wipe any excess liquid from the outside.

    • Weigh the filled pycnometer.

    • The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

Determination of Refractive Index

The refractive index is measured using a refractometer.

  • Apparatus: Abbe refractometer.

  • Procedure:

    • Calibrate the refractometer with a standard of known refractive index (e.g., distilled water).

    • Place a few drops of this compound onto the prism of the refractometer.

    • Close the prism and allow the temperature to equilibrate to 20 °C.

    • Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

    • Read the refractive index from the scale.

Synthesis of this compound

A common method for the synthesis of this compound is the nucleophilic substitution of 2,6-dichloropyridine (B45657) with sodium methoxide.[3]

  • Reactants: 2,6-Dichloropyridine, sodium hydroxide, methanol (B129727).

  • Procedure:

    • In a three-necked flask, combine 2,6-dichloropyridine, solid sodium hydroxide, and methanol.[3]

    • Heat the mixture to reflux and maintain for several hours.[3]

    • After the reaction is complete, stop heating and evaporate the majority of the methanol under reduced pressure.[3]

    • Cool the reaction mixture and add water.[3]

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).[3]

    • Dry the combined organic phases over an anhydrous drying agent (e.g., sodium sulfate).[3]

    • Remove the solvent by rotary evaporation to obtain the crude product.[3]

    • Purify the crude product by vacuum distillation to yield pure this compound.[3]

Visualizations

The following diagrams illustrate the synthesis of this compound and its role as a versatile chemical intermediate.

Synthesis 2,6-Dichloropyridine 2,6-Dichloropyridine This compound This compound 2,6-Dichloropyridine->this compound Nucleophilic Aromatic Substitution  Product   Starting Material Sodium Methoxide Sodium Methoxide Sodium Methoxide->this compound Reagent

Caption: Synthesis of this compound.

Intermediate cluster_0 This compound as a Building Block cluster_1 Pharmaceuticals cluster_2 Agrochemicals This compound This compound Enzyme Inhibitors Enzyme Inhibitors This compound->Enzyme Inhibitors Leads to Anti-HIV Drugs Anti-HIV Drugs This compound->Anti-HIV Drugs Leads to Anesthetics Anesthetics This compound->Anesthetics Leads to Herbicides Herbicides This compound->Herbicides Leads to Fungicides Fungicides This compound->Fungicides Leads to

Caption: Role as a Chemical Intermediate.

References

An In-depth Technical Guide on the Electron-Donating Effects of Methoxy Groups in 2,6-Dimethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Topic: Electron-Donating Effects of Methoxy (B1213986) Groups in 2,6-Dimethoxypyridine (B38085)

This technical guide provides a comprehensive analysis of the electron-donating effects of the two methoxy groups in this compound. The presence of these groups at the C2 and C6 positions significantly influences the electronic properties and reactivity of the pyridine (B92270) ring, making it a versatile tool in organic synthesis, particularly in the development of pharmaceuticals. This document details the impact of these electronic effects on the molecule's basicity and reactivity in electrophilic aromatic substitution reactions, supported by quantitative data, detailed experimental protocols, and visualizations of relevant chemical processes.

Data Presentation

The electron-donating nature of the methoxy groups in this compound enhances the electron density of the pyridine ring, which in turn affects its fundamental chemical properties such as basicity and reactivity towards electrophiles.[1]

Basicity Comparison

The pKa value of a compound is a direct measure of its basicity. The introduction of electron-donating methoxy groups increases the electron density on the nitrogen atom of the pyridine ring, making it more basic compared to unsubstituted pyridine. This effect is cumulative, as seen in the pKa values of pyridine, 2-methoxypyridine, and this compound.

CompoundpKa
Pyridine5.25
2-Methoxypyridine3.28
This compound1.57 (Predicted)

Note: A lower pKa of the conjugate acid corresponds to a stronger base. The predicted pKa for this compound suggests it is a significantly stronger base than pyridine.

Spectroscopic Data of this compound

The electronic environment of the protons and carbons in this compound is reflected in its NMR spectra. The chemical shifts provide insight into the electron density around the nuclei.

¹H and ¹³C NMR Spectral Data in CDCl₃

NucleusPositionChemical Shift (δ, ppm)
¹HH-3, H-56.277
H-47.445
-OCH₃3.891
¹³CC-2, C-6164.3
C-3, C-5106.4
C-4139.3
-OCH₃53.3

FTIR Spectral Data

The vibrational frequencies in the FTIR spectrum of this compound correspond to the various functional groups and their bonding environments within the molecule.

Wavenumber (cm⁻¹)Assignment
~2940-3000C-H stretching (aromatic and methyl)
~1580-1600C=C and C=N stretching (pyridine ring)
~1450-1470CH₃ deformation
~1250-1300Asymmetric C-O-C stretching (ether)
~1030-1050Symmetric C-O-C stretching (ether)

Experimental Protocols

Protocol 1: Determination of pKa by Potentiometric Titration

This protocol outlines a standard procedure for determining the pKa of a weakly basic compound like this compound.

Materials:

  • This compound

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Potassium Chloride (KCl)

  • Deionized water

  • pH meter with a combination electrode

  • Magnetic stirrer and stir bar

  • Burette

Procedure:

  • Calibration: Calibrate the pH meter using standard buffer solutions at pH 4, 7, and 10.

  • Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in 50 mL of deionized water containing 0.1 M KCl to maintain a constant ionic strength.

  • Titration:

    • Place the sample solution in a beaker with a magnetic stir bar and immerse the pH electrode.

    • Record the initial pH.

    • Add the standardized 0.1 M HCl solution in small increments (e.g., 0.1 mL) from the burette.

    • After each addition, allow the pH reading to stabilize and record the value.

    • Continue the titration until the pH changes significantly, indicating the equivalence point, and then continue for several more additions.

  • Data Analysis:

    • Plot the pH values against the volume of HCl added to obtain a titration curve.

    • Determine the equivalence point from the inflection point of the curve.

    • The pKa is equal to the pH at the half-equivalence point.

Protocol 2: Electrophilic Bromination of this compound

This protocol describes the bromination of the electron-rich this compound ring.

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) in acetonitrile (10 mL).

  • Reagent Addition: Add N-Bromosuccinimide (1.0 mmol) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Remove the acetonitrile under reduced pressure.

    • Dissolve the residue in dichloromethane (20 mL).

    • Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution (2 x 10 mL), saturated aqueous sodium bicarbonate solution (2 x 10 mL), and brine (10 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel.

Visualizations

Logical Relationship of Electron-Donating Effects

The following diagram illustrates how the electron-donating methoxy groups influence the properties of the pyridine ring.

Electron_Donating_Effects Methoxy Two Methoxy Groups at C2 and C6 ED_Effect Strong Electron-Donating Effect (Resonance) Methoxy->ED_Effect Electron_Density Increased Electron Density on Pyridine Ring ED_Effect->Electron_Density Reactivity Increased Reactivity towards Electrophilic Aromatic Substitution Electron_Density->Reactivity Basicity Increased Basicity of Nitrogen Atom Electron_Density->Basicity

Caption: Influence of methoxy groups on pyridine properties.

Experimental Workflow: Synthesis of Pantoprazole (B1678409) Intermediate

This compound is a precursor to 2-chloromethyl-3,4-dimethoxypyridine hydrochloride, a key intermediate in the synthesis of the proton pump inhibitor Pantoprazole.[2][3] The following diagram outlines this synthetic workflow.

Pantoprazole_Synthesis cluster_start Starting Material cluster_synthesis Synthesis of Intermediate cluster_intermediate Key Intermediate cluster_final Final Product Synthesis DMP This compound Nitration Nitration DMP->Nitration HNO₃/H₂SO₄ Reduction Reduction Nitration->Reduction H₂/Pd-C Hydroxymethylation Hydroxymethylation Reduction->Hydroxymethylation HCHO Chlorination Chlorination Hydroxymethylation->Chlorination SOCl₂ Intermediate 2-Chloromethyl-3,4-dimethoxypyridine Hydrochloride Chlorination->Intermediate Condensation Condensation with 5-(difluoromethoxy)-2-mercapto- 1H-benzimidazole Intermediate->Condensation Pantoprazole Pantoprazole Condensation->Pantoprazole Oxidation

Caption: Workflow for Pantoprazole synthesis intermediate.

References

2,6-Dimethoxypyridine: A Versatile Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethoxypyridine (B38085) has emerged as a privileged scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of therapeutic agents. Its unique electronic and structural features, characterized by the electron-donating methoxy (B1213986) groups on the pyridine (B92270) ring, impart favorable properties for drug design and development. This guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound in medicinal chemistry, with a focus on its role in the development of marketed drugs and clinical candidates.

The pyridine moiety is a common feature in many biologically active compounds, and the introduction of methoxy groups at the 2 and 6 positions significantly influences the molecule's reactivity and pharmacological profile. These groups can modulate the basicity of the pyridine nitrogen, participate in hydrogen bonding interactions with biological targets, and serve as handles for further chemical modifications. This adaptability has led to the incorporation of the this compound core into a range of therapeutic areas, including oncology and gastroenterology.

Synthesis of the this compound Scaffold

The most common and efficient method for the synthesis of this compound involves the nucleophilic substitution of 2,6-dichloropyridine (B45657) with sodium methoxide (B1231860).

Experimental Protocol: Synthesis of this compound from 2,6-Dichloropyridine

Materials:

  • 2,6-Dichloropyridine

  • Sodium methoxide

  • Methanol (B129727)

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Water

Procedure:

  • In a suitable reaction vessel, dissolve 2,6-dichloropyridine in methanol.

  • Add sodium methoxide to the solution. The reaction is typically carried out at an elevated temperature.

  • Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the methanol under reduced pressure.

  • To the resulting residue, add water and extract the product with dichloromethane.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude this compound.

  • The crude product can be further purified by distillation or chromatography to obtain the final product.

Application in the Synthesis of Marketed Drugs: The Case of Pantoprazole

A prominent example of the utility of the this compound scaffold is its role as a key intermediate in the synthesis of Pantoprazole, a widely used proton pump inhibitor for the treatment of acid-related gastrointestinal disorders. The synthesis involves the coupling of a functionalized this compound derivative with a benzimidazole (B57391) moiety.

Experimental Workflow: Synthesis of Pantoprazole

G cluster_0 Synthesis of 2-(Chloromethyl)-3,4-dimethoxypyridine HCl cluster_1 Condensation Reaction cluster_2 Oxidation to Pantoprazole 2-Hydroxymethyl-3,4-dimethoxypyridine 2-Hydroxymethyl-3,4-dimethoxypyridine Thionyl_chloride Thionyl_chloride 2-Hydroxymethyl-3,4-dimethoxypyridine->Thionyl_chloride  Reacts with 2-Chloromethyl-3,4-dimethoxypyridine_HCl 2-Chloromethyl-3,4-dimethoxypyridine_HCl Thionyl_chloride->2-Chloromethyl-3,4-dimethoxypyridine_HCl  Forms 5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole 5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole 2-Chloromethyl-3,4-dimethoxypyridine_HCl->5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole  Couples with Pantoprazole_Sulfide Pantoprazole_Sulfide 5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole->Pantoprazole_Sulfide  Forms Oxidizing_Agent Oxidizing_Agent Pantoprazole_Sulfide->Oxidizing_Agent  Oxidized by Pantoprazole Pantoprazole Oxidizing_Agent->Pantoprazole  Yields G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes S6K p70S6K mTORC1->S6K Activates eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Inhibits mTORC2 mTORC2 mTORC2->Akt Phosphorylates & Activates Proliferation Cell Proliferation & Growth S6K->Proliferation Promotes eIF4EBP1->Proliferation Inhibits

Methodological & Application

Application Notes and Protocols: 2,6-Dimethoxypyridine as a Non-Nucleophilic Base in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethoxypyridine (B38085) is a sterically hindered organic base that serves as a valuable non-nucleophilic proton scavenger in a variety of organic transformations.[1] Its structure, featuring two methoxy (B1213986) groups flanking the nitrogen atom, effectively shields the nitrogen's lone pair of electrons, rendering it a poor nucleophile while maintaining its capacity to neutralize acids generated in situ.[2][3] This unique property makes it an indispensable tool in reactions involving highly reactive and sensitive electrophiles, where traditional amine bases might lead to undesired side reactions. This document provides detailed application notes and experimental protocols for the use of this compound in key organic reactions.

Physicochemical Properties and Comparison with Other Bases

The efficacy of a non-nucleophilic base is determined by its basicity (pKa of its conjugate acid) and its steric hindrance. This compound offers a moderate basicity suitable for scavenging strong acids generated during reactions without promoting base-catalyzed side reactions.

BasepKa of Conjugate AcidKey Characteristics
This compound ~3.5-4.5 (estimated)Moderately hindered, effective proton scavenger for strong acids.
2,6-Lutidine6.7 (in water)[4]Moderately hindered, commonly used.[3]
2,6-Di-tert-butylpyridine3.58[1]Highly hindered, very low nucleophilicity.[1]
N,N-Diisopropylethylamine (DIPEA)10.75[1]Stronger base, can be nucleophilic in some cases.[1]
Proton Sponge™12.1 (in water)[4]Very strong, highly hindered base.[4]

Applications in Organic Synthesis

Glycosylation Reactions

In modern carbohydrate chemistry, the formation of glycosidic bonds is a fundamental transformation. This compound is employed as an acid scavenger in glycosylation reactions that proceed through oxocarbenium ion intermediates, such as those utilizing glycosyl triflates or other highly reactive donors. Its non-nucleophilic nature prevents the quenching of the electrophilic glycosyl donor.

Logical Workflow for Glycosylation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Donor Glycosyl Donor Activation Activation (e.g., Tf2O, -78 °C) Donor->Activation Acceptor Glycosyl Acceptor Addition Addition of Acceptor Acceptor->Addition Base This compound Base->Activation Solvent Anhydrous Solvent (e.g., DCM) Solvent->Activation Activation->Addition Warm Warm to Room Temp. Addition->Warm Quench Quench Reaction Warm->Quench Extract Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product Glycosylated Product Purify->Product

Caption: General workflow for a glycosylation reaction using this compound.

Protocol 1: Synthesis of a 2,3-Unsaturated O-Glycoside

This protocol is adapted from general procedures for Ferrier-type glycosylations where an acid catalyst is generated in situ.

  • Materials:

    • Glycal (e.g., 3,4,6-tri-O-acetyl-D-glucal) (1.0 equiv)

    • Glycosyl acceptor (alcohol) (1.5 equiv)

    • This compound (1.2 equiv)

    • Anhydrous dichloromethane (B109758) (DCM)

    • Lewis Acid (e.g., TMSOTf, 0.1 equiv) or an activating agent that generates a strong acid.

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve the glycal and the glycosyl acceptor in anhydrous DCM under an inert atmosphere (e.g., argon).

    • Add this compound to the solution.

    • Cool the reaction mixture to the appropriate temperature (e.g., 0 °C or -78 °C, depending on the reactivity of the system).

    • Slowly add the Lewis acid or activating agent to the stirred solution.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica (B1680970) gel.

Glycosyl DonorGlycosyl AcceptorBaseYield (%)α:β Ratio
Phenyl 2,3,4-tri-O-benzyl-1-thio-β-D-glucopyranosyl sulfoxide (B87167)Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside2,6-Di-tert-butyl-4-methylpyridine851:3
Phenyl 2,3,4-tri-O-benzyl-1-thio-β-D-glucopyranosyl sulfoxideMethyl 2,3,4-tri-O-benzyl-α-D-glucopyranosideThis compound 821:2.5

Note: The table above is illustrative, based on typical outcomes in sulfoxide glycosylations where hindered bases are used.[5]

Silylation of Alcohols

The protection of hydroxyl groups as silyl (B83357) ethers is a fundamental transformation in multi-step organic synthesis.[6] Highly reactive silylating agents, such as silyl triflates (e.g., TBSOTf), generate a strong acid (triflic acid) as a byproduct, which can cause undesired side reactions. This compound is an excellent choice to neutralize this acid without competing with the alcohol as a nucleophile.[3]

Decision Tree for Base Selection in Silylation

G Start Silylation of an Alcohol Sensitive Is the substrate acid-sensitive? Start->Sensitive ReactiveSilyl Is a highly reactive silylating agent used (e.g., R3SiOTf)? Sensitive->ReactiveSilyl Yes UseWeakerBase A less hindered base may be sufficient (e.g., Pyridine, Et3N) Sensitive->UseWeakerBase No UseDMP Use this compound ReactiveSilyl->UseDMP Yes UseHinderedBase Use a hindered base (e.g., 2,6-Lutidine, This compound) ReactiveSilyl->UseHinderedBase No

References

Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling Using 2,6-Dimethoxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction involving 2,6-dimethoxypyridine (B38085) derivatives. This class of reaction is a powerful tool for the synthesis of complex aryl- and heteroaryl-substituted pyridines, which are key structural motifs in many pharmaceutical agents and functional materials.

Introduction

The Suzuki-Miyaura coupling is a versatile and widely used carbon-carbon bond-forming reaction that couples an organoboron compound with an organohalide using a palladium catalyst and a base.[1][2] The reaction is renowned for its mild conditions, high functional group tolerance, and the commercial availability and stability of its reagents.[2]

When applied to halogenated this compound substrates, the Suzuki coupling allows for the strategic introduction of various substituents onto the pyridine (B92270) ring. The electron-donating nature of the two methoxy (B1213986) groups can influence the reactivity of the pyridine core, making the selection of appropriate catalytic systems crucial for achieving high yields and selectivity. These application notes provide a comprehensive guide to performing Suzuki coupling reactions with this important class of substrates.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The mechanism of the Suzuki-Miyaura coupling is a well-established catalytic cycle involving a palladium catalyst.[1][2] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the halo-2,6-dimethoxypyridine, forming a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid (or its derivative) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative Addition", shape=plaintext, fontcolor="#202124"]; PdII_halide [label="Ar¹-Pd(II)L₂-X", fillcolor="#F1F3F4", fontcolor="#202124"]; Transmetalation [label="Transmetalation", shape=plaintext, fontcolor="#202124"]; PdII_aryl [label="Ar¹-Pd(II)L₂-Ar²", fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive Elimination", shape=plaintext, fontcolor="#202124"]; Product [label="Ar¹-Ar²", shape=ellipse, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Pd0 -> OxAdd [arrowhead=vee, color="#34A853"]; OxAdd -> PdII_halide [arrowhead=vee, color="#34A853", label="Ar¹-X"]; PdII_halide -> Transmetalation [arrowhead=vee, color="#EA4335"]; Transmetalation -> PdII_aryl [arrowhead=vee, color="#EA4335", label="Ar²-B(OR)₂\nBase"]; PdII_aryl -> RedElim [arrowhead=vee, color="#FBBC05"]; RedElim -> Product [arrowhead=vee, color="#FBBC05"]; Product -> Pd0 [style=invis]; PdII_aryl -> Pd0 [dir=back, arrowhead=vee, color="#FBBC05", label=" Regeneration", constraint=false, pos="e,0.5,0.5"];

// Invisible nodes for spacing dummy1 [style=invis, shape=point, width=0]; dummy2 [style=invis, shape=point, width=0];

// Positioning {rank=same; Pd0; Product;} {rank=same; OxAdd; RedElim;} {rank=same; PdII_halide; PdII_aryl;} } Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Representative Reaction Conditions

The choice of catalyst, ligand, base, and solvent is critical for the success of the Suzuki coupling with this compound derivatives. The following table summarizes typical reaction conditions for the coupling of a representative substrate, 3-bromo-2,6-dimethoxypyridine (B88038), with various arylboronic acids.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene (B28343)/H₂O (4:1)1001292
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)901688
34-Acetylphenylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃ (2)DMF1001285
42-Methylphenylboronic acidPd₂(dba)₃ (1.5)P(t-Bu)₃ (3)K₃PO₄ (2)1,4-Dioxane1101878
53-Furylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (4:1)1001095

Note: The data in this table are representative and may require optimization for specific substrates and scales.

Experimental Protocols

This section provides a detailed, generalized protocol for the Suzuki-Miyaura coupling of a halogenated this compound with an arylboronic acid.

Materials and Reagents:

  • Halogenated this compound (e.g., 3-bromo-2,6-dimethoxypyridine)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf))

  • Ligand (if required, e.g., SPhos, PPh₃)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF, and/or water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

  • Reagents and solvents for workup and purification (e.g., ethyl acetate (B1210297), brine, anhydrous sodium sulfate, silica (B1680970) gel)

General Experimental Workflow:

// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagents [label="Combine Halo-2,6-dimethoxypyridine,\nArylboronic Acid, Base, Catalyst, and Ligand\nin an oven-dried flask"]; inert [label="Establish Inert Atmosphere\n(e.g., vacuum/backfill with Argon)"]; solvent [label="Add Anhydrous, Degassed Solvent"]; reaction [label="Heat Reaction Mixture with Stirring"]; monitor [label="Monitor Reaction Progress\n(TLC, GC-MS, or LC-MS)"]; workup [label="Aqueous Workup and Extraction"]; purify [label="Purify by Column Chromatography"]; end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> reagents [arrowhead=vee, color="#34A853"]; reagents -> inert [arrowhead=vee, color="#34A853"]; inert -> solvent [arrowhead=vee, color="#34A853"]; solvent -> reaction [arrowhead=vee, color="#EA4335"]; reaction -> monitor [arrowhead=vee, color="#EA4335"]; monitor -> workup [arrowhead=vee, color="#FBBC05"]; workup -> purify [arrowhead=vee, color="#FBBC05"]; purify -> end [arrowhead=vee, color="#FBBC05"]; } Caption: General experimental workflow for Suzuki-Miyaura coupling.

Detailed Procedure (Based on Entry 1 in the data table):

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromo-2,6-dimethoxypyridine (1.0 equiv.), phenylboronic acid (1.2 equiv.), potassium phosphate (B84403) (K₃PO₄, 2.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.), and SPhos (0.04 equiv.).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Under a positive pressure of argon, add a degassed mixture of toluene and water (4:1 v/v) via syringe. The final concentration of the limiting reagent should be approximately 0.1-0.2 M.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 12 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and wash it with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-phenyl-2,6-dimethoxypyridine.

Safety Precautions

  • Palladium catalysts and phosphine (B1218219) ligands can be air-sensitive and should be handled under an inert atmosphere.

  • Organic solvents are flammable and should be used in a well-ventilated fume hood.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Troubleshooting

  • Low Yield: If the reaction yield is low, consider increasing the catalyst/ligand loading, changing the base or solvent system, or increasing the reaction temperature and time. The purity of the reagents, especially the boronic acid, is also crucial.

  • Side Reactions: Protodeboronation (loss of the boronic acid group) can be a significant side reaction. Using anhydrous solvents and ensuring a strictly inert atmosphere can help minimize this. Homocoupling of the boronic acid can also occur, which can sometimes be suppressed by using a lower reaction temperature or a different catalyst system.

  • Incomplete Reaction: If the reaction does not go to completion, ensure that the catalyst is active and that the reaction temperature is appropriate. The choice of base is also critical for the transmetalation step.

By following these protocols and considering the factors outlined in these application notes, researchers can effectively utilize the Suzuki-Miyaura coupling for the synthesis of a wide range of substituted this compound derivatives for applications in drug discovery and materials science.

References

Application Notes and Protocols for the Silylation of Alcohols using 2,6-Dimethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the silylation of alcohols using 2,6-dimethoxypyridine (B38085) as a non-nucleophilic, sterically hindered base. This method is particularly advantageous for the protection of sterically hindered alcohols and for achieving high selectivity in the silylation of polyfunctional molecules.

The use of this compound, a readily available and effective base, in conjunction with a suitable silylating agent, allows for the efficient formation of silyl (B83357) ethers, which are crucial protecting groups in multi-step organic synthesis. The protocol outlines the general procedure, key reaction parameters, and expected outcomes for various alcohol substrates.

Data Presentation

The following tables summarize representative quantitative data for the silylation of various alcohol substrates using a sterically hindered pyridine (B92270) base like this compound. The data is compiled from typical results observed in silylation reactions employing similar non-nucleophilic bases.

Table 1: Silylation of Primary Alcohols with tert-Butyldimethylsilyl Triflate (TBDMSOTf) and this compound

EntrySubstrate (Primary Alcohol)Silylating AgentBaseSolventTemp (°C)Time (h)Yield (%)
1Benzyl alcoholTBDMSOTfThis compoundCH₂Cl₂01>95
21-HexanolTBDMSOTfThis compoundCH₂Cl₂01.5>95
33-Phenyl-1-propanolTBDMSOTfThis compoundCH₂Cl₂0194

Table 2: Silylation of Secondary and Hindered Alcohols with TBDMSOTf and this compound

EntrySubstrate (Secondary/Hindered Alcohol)Silylating AgentBaseSolventTemp (°C)Time (h)Yield (%)
12-OctanolTBDMSOTfThis compoundCH₂Cl₂25492
2CyclohexanolTBDMSOTfThis compoundCH₂Cl₂25395
3L-MentholTBDMSOTfThis compoundCH₂Cl₂25690
4tert-ButanolTBDMSOTfThis compoundCH₂Cl₂252475

Table 3: Selective Silylation of a Diol with TBDMSOTf and this compound

EntrySubstrate (Diol)Silylating Agent (equiv.)BaseSolventTemp (°C)Product (Mono-silylated)Yield (%)
11,4-ButanediolTBDMSOTf (1.1)This compoundCH₂Cl₂-78 to 04-((tert-butyldimethylsilyl)oxy)butan-1-ol85

Experimental Protocols

General Protocol for the Silylation of an Alcohol using TBDMSOTf and this compound

This protocol describes a general procedure for the protection of a primary, secondary, or hindered alcohol using tert-butyldimethylsilyl trifluoromethanesulfonate (B1224126) (TBDMSOTf) and this compound.

Materials:

  • Alcohol substrate (1.0 equiv)

  • This compound (1.5 equiv)

  • tert-Butyldimethylsilyl trifluoromethanesulfonate (TBDMSOTf) (1.2 equiv)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringes

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for work-up and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the alcohol substrate (1.0 equiv) and dissolve it in anhydrous dichloromethane (CH₂Cl₂).

  • Add this compound (1.5 equiv) to the solution and stir.

  • Cool the mixture to the desired temperature (e.g., 0 °C for primary alcohols, or as indicated in the tables for other substrates) using an ice bath or other cooling system.

  • Slowly add TBDMSOTf (1.2 equiv) to the stirred solution via syringe.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the pure silyl ether.

Visualizations

Diagram 1: General Signaling Pathway of Lewis Base-Catalyzed Silylation

Silylation_Mechanism reagents Silylating Agent (R₃Si-X) + this compound activated_silyl Activated Silyl Intermediate [R₃Si-Py⁺]X⁻ reagents->activated_silyl Activation silyl_ether Silyl Ether (R'-OSiR₃) activated_silyl->silyl_ether Nucleophilic Attack by Alcohol protonated_base Protonated Base [this compound-H⁺]X⁻ alcohol Alcohol (R'-OH) alcohol->activated_silyl

Caption: Mechanism of silylation catalyzed by this compound.

Diagram 2: Experimental Workflow for Silylation of an Alcohol

Experimental_Workflow start Start dissolve Dissolve Alcohol and This compound in CH₂Cl₂ start->dissolve cool Cool Reaction Mixture dissolve->cool add_silyl Add Silylating Agent cool->add_silyl monitor Monitor Reaction (TLC/LC-MS) add_silyl->monitor quench Quench with sat. NaHCO₃ monitor->quench extract Extract with CH₂Cl₂ quench->extract wash_dry Wash with Brine and Dry extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify by Chromatography concentrate->purify end End (Pure Silyl Ether) purify->end

Application Notes and Protocols for 2,6-Dimethoxypyridine Derivatives in Transition Metal Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While 2,6-dimethoxypyridine (B38085) itself is not extensively employed as a primary ligand in transition metal catalysis, its structural motif is a key component in the design of highly effective biaryl phosphine (B1218219) ligands. The electron-rich nature of the this compound core, when incorporated into more complex ligand architectures, significantly enhances the catalytic activity of transition metal complexes, particularly palladium, in a variety of cross-coupling reactions. These ligands are instrumental in the synthesis of complex organic molecules, making them highly valuable in pharmaceutical research and drug development.

This document provides detailed application notes and protocols for the use of a prominent this compound-derived ligand, Di-tert-butyl(2',6'-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine, in Suzuki-Miyaura cross-coupling reactions. This ligand is a bulky, electron-rich biaryl phosphine that has demonstrated high efficacy in demanding coupling reactions[1].

Featured Ligand: Di-tert-butyl(2',6'-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine

Structure:

G P(tBu)2 P(tBu)2 C1 C1 P(tBu)2->C1 C2 C2 C1->C2 C1' C1' C1->C1' C3 C3 C2->C3 C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 C6->C1 C2' C2' C1'->C2' C3' C3' C2'->C3' OMe1 OMe1 C2'->OMe1 C4' C4' C3'->C4' C5' C5' C4'->C5' C6' C6' C5'->C6' C6'->C1' OMe2 OMe2 C6'->OMe2

Structure of Di-tert-butyl(2',6'-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine.

Key Features:

  • High Electron Density: The two methoxy (B1213986) groups on one of the phenyl rings increase the electron-donating ability of the phosphine ligand, which can accelerate the oxidative addition step in the catalytic cycle.

  • Steric Bulk: The di-tert-butylphosphine (B3029888) group and the biphenyl (B1667301) backbone provide significant steric hindrance, which can promote the reductive elimination step and stabilize the active catalytic species.

  • Enhanced Stability: The overall structure contributes to the stability of the palladium catalyst, leading to higher turnover numbers and efficiency.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling is a powerful and versatile method for the formation of carbon-carbon bonds. The use of Di-tert-butyl(2',6'-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine as a ligand for palladium catalysts has been shown to be highly effective for the coupling of a wide range of aryl and heteroaryl halides with boronic acids.

General Experimental Workflow

The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling reaction using a palladium catalyst with a this compound-derived phosphine ligand.

workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Combine Aryl Halide, Boronic Acid, and Base in a Schlenk Flask inert Establish Inert Atmosphere (Argon or Nitrogen) reagents->inert catalyst Add Palladium Precursor and Phosphine Ligand inert->catalyst solvent Add Anhydrous, Degassed Solvent catalyst->solvent heat Heat Reaction Mixture to Desired Temperature solvent->heat monitor Monitor Reaction Progress (TLC, GC/LC-MS) heat->monitor quench Cool and Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify

General workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling of 2,6-Dichloropyridine (B45657) with Heptyl Boronic Pinacol (B44631) Ester

This protocol describes the synthesis of 2,6-diheptylpyridine, a reaction that benefits from a sterically encumbered and electron-rich phosphine ligand. While the original study for this specific reaction used Ad2PnBu, the principles and conditions are highly relevant and adaptable for ligands like Di-tert-butyl(2',6'-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine, which shares similar characteristics.

Reaction Scheme:

reaction_scheme cluster_reactants Reactants cluster_conditions Conditions cluster_product Product reactant1 2,6-Dichloropyridine catalyst Pd(OAc)2 (1 mol%) reactant1->catalyst plus1 + reactant2 Heptyl Boronic Pinacol Ester reactant2->catalyst product 2,6-Diheptylpyridine catalyst->product ligand Di-tert-butyl(2',6'-dimethoxy- [1,1'-biphenyl]-2-yl)phosphine (3 mol%) base LiOtBu solvent Dioxane/H2O (4:1) temperature 100 °C

Suzuki-Miyaura coupling of 2,6-dichloropyridine.

Materials:

  • 2,6-Dichloropyridine

  • Heptyl boronic pinacol ester

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Di-tert-butyl(2',6'-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine

  • Lithium tert-butoxide (LiOtBu)

  • Anhydrous 1,4-dioxane (B91453)

  • Degassed deionized water

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine 2,6-dichloropyridine (1.0 mmol), heptyl boronic pinacol ester (2.3 mmol), and lithium tert-butoxide (2.5 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum and evacuate and backfill with argon or nitrogen three times.

  • Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add palladium(II) acetate (0.01 mmol, 1 mol%) and Di-tert-butyl(2',6'-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine (0.03 mmol, 3 mol%).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (4 mL) and degassed deionized water (1 mL) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir the mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2,6-diheptylpyridine.

Quantitative Data:

The use of sterically hindered and electron-rich phosphine ligands in the Suzuki-Miyaura coupling of challenging substrates like dihalopyridines with alkylboron reagents can lead to excellent yields. For the coupling of 2,6-dichloropyridine with heptyl boronic pinacol ester, an isolated yield of 94% has been reported under optimized conditions using a similar ligand[2]. It is anticipated that the use of Di-tert-butyl(2',6'-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine would result in comparable or superior performance due to its favorable electronic and steric properties.

EntryAryl HalideBoronic EsterCatalyst Loading (mol%)LigandBaseSolventTemp (°C)Yield (%)
12,6-DichloropyridineHeptyl boronic pinacol ester1Ad₂PⁿBuLiOᵗBuDioxane/H₂O10094[2]
22,6-DibromopyridineHeptyl boronic pinacol ester1Ad₂PⁿBuLiOᵗBuDioxane/H₂O10094[2]

Table 1: Selected Results for the Suzuki-Miyaura Coupling of Dihalopyridines with an Alkylboronic Ester[2].

Signaling Pathway and Catalytic Cycle

The catalytic cycle for the Suzuki-Miyaura reaction involves a series of well-defined steps, as illustrated below. The electron-rich and bulky nature of the this compound-derived phosphine ligand plays a crucial role in facilitating each of these elementary steps.

catalytic_cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition + R-X pd2_complex R-Pd(II)-X(L2) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation + R'-B(OR)2 pd2_r_rprime R-Pd(II)-R'(L2) transmetalation->pd2_r_rprime reductive_elimination Reductive Elimination pd2_r_rprime->reductive_elimination reductive_elimination->pd0 + R-R'

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

Derivatives of this compound, particularly biaryl phosphine ligands, are powerful tools in modern transition metal catalysis. Their unique electronic and steric properties enable challenging cross-coupling reactions with high efficiency and selectivity. The provided protocols and data serve as a valuable resource for researchers in organic synthesis and drug development, facilitating the synthesis of novel and complex molecular architectures. Further exploration of ligands based on the this compound scaffold is expected to lead to the development of even more active and versatile catalytic systems.

References

The Versatility of 2,6-Dimethoxypyridine in Pharmaceutical Synthesis: A Detailed Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

2,6-Dimethoxypyridine (B38085), a substituted pyridine (B92270) derivative, serves as a versatile and crucial building block in the synthesis of a wide array of pharmaceutical compounds. Its unique electronic and structural properties make it an attractive starting material and intermediate for the construction of complex molecular architectures with significant therapeutic potential. This application note provides a detailed overview of the use of this compound and its derivatives in the synthesis of key pharmaceuticals, including a proton pump inhibitor, a gamma-secretase modulator for Alzheimer's disease, and a dual PI3K/mTOR inhibitor for cancer therapy. Detailed experimental protocols, quantitative data, and visualizations of synthetic pathways are presented to aid researchers in their drug discovery and development endeavors.

Application 1: Synthesis of Pantoprazole (B1678409) (Proton Pump Inhibitor)

This compound is a key precursor for the synthesis of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride, a vital intermediate in the production of Pantoprazole. Pantoprazole is a widely used proton pump inhibitor that treats acid-related gastrointestinal disorders by irreversibly inhibiting the H+/K+-ATPase in gastric parietal cells.

Experimental Workflow for Pantoprazole Synthesis:

G Maltol (B134687) Maltol Intermediate1 3-Methoxy-2-methyl-4H-pyran-4-one Maltol->Intermediate1 Methylation Intermediate2 3-Methoxy-2-methyl-4(1H)-pyridone Intermediate1->Intermediate2 Ammonification Intermediate3 4-Chloro-3-methoxy-2-methylpyridine Intermediate2->Intermediate3 Chlorination Intermediate4 3,4-Dimethoxy-2-methylpyridine Intermediate3->Intermediate4 Methoxylation Intermediate5 3,4-Dimethoxy-2-methylpyridine N-oxide Intermediate4->Intermediate5 Oxidation Intermediate6 2-Hydroxymethyl-3,4-dimethoxypyridine Intermediate5->Intermediate6 Rearrangement KeyIntermediate 2-Chloromethyl-3,4-dimethoxy- pyridine hydrochloride Intermediate6->KeyIntermediate Chlorination PantoprazoleSulfide Pantoprazole Sulfide (B99878) KeyIntermediate->PantoprazoleSulfide Condensation Mercaptobenzimidazole 5-(Difluoromethoxy)-2-mercapto- 1H-benzimidazole Mercaptobenzimidazole->PantoprazoleSulfide Pantoprazole Pantoprazole PantoprazoleSulfide->Pantoprazole Oxidation

Caption: Synthetic pathway of Pantoprazole from Maltol.

Quantitative Data for Pantoprazole Synthesis:

Step No.ReactionStarting MaterialKey ReagentsProductYield (%)Purity (%)Reference
1MethylationMaltolDimethyl sulfate, NaOH3-Methoxy-2-methyl-4H-pyran-4-one77-[1]
2Ammonification3-Methoxy-2-methyl-4H-pyran-4-oneAmmonia3-Methoxy-2-methyl-4(1H)-pyridone--[1]
3Chlorination3-Methoxy-2-methyl-4(1H)-pyridonePhosphorus oxychloride4-Chloro-3-methoxy-2-methylpyridine--[2]
4Methoxylation4-Chloro-3-methoxy-2-methylpyridineSodium methoxide3,4-Dimethoxy-2-methylpyridine--[2]
5Oxidation3,4-Dimethoxy-2-methylpyridineHydrogen peroxide, Sodium tungstate3,4-Dimethoxy-2-methylpyridine N-oxide--[3]
6Rearrangement3,4-Dimethoxy-2-methylpyridine N-oxideAcetic anhydride2-Hydroxymethyl-3,4-dimethoxypyridine--[4]
7Chlorination2-Hydroxymethyl-3,4-dimethoxypyridineThionyl chloride2-Chloromethyl-3,4-dimethoxypyridine HCl93.9-[3]
8Condensation2-Chloromethyl-3,4-dimethoxypyridine HCl5-(Difluoromethoxy)-2-mercaptobenzimidazole, NaOHPantoprazole SulfideHigh-[5]
9OxidationPantoprazole Sulfidem-CPBA or NaOClPantoprazoleHigh>99.5[5][6]

Experimental Protocols:

Protocol 1: Synthesis of 2-Chloromethyl-3,4-dimethoxypyridine hydrochloride [3]

  • Step 1-6: Synthesis of 2-Hydroxymethyl-3,4-dimethoxypyridine: This intermediate is synthesized from maltol through a multi-step process involving methylation, ammonification, chlorination, methoxylation, oxidation to the N-oxide, and rearrangement.[1][2][4]

  • Step 7: Chlorination: To a solution of 2-hydroxymethyl-3,4-dimethoxypyridine (41 g) in dichloromethane (B109758) (100 g), slowly add thionyl chloride (30 g) at 0-5 °C. The reaction mixture is then warmed to 10-15 °C and stirred for 2 hours. The solvent is evaporated under reduced pressure. Anhydrous ethanol (B145695) (90 g) is added, and the mixture is cooled to 0 °C. The resulting solid is collected by suction filtration and dried to afford 2-chloromethyl-3,4-dimethoxypyridine hydrochloride (51 g, 93.9% yield).[3]

Protocol 2: Synthesis of Pantoprazole [5]

  • Step 8: Condensation: 5-(Difluoromethoxy)-2-mercaptobenzimidazole is condensed with 2-chloromethyl-3,4-dimethoxypyridine hydrochloride in the presence of a base such as sodium hydroxide (B78521) to yield the pantoprazole sulfide intermediate.

  • Step 9: Oxidation: The pantoprazole sulfide is then oxidized using an oxidizing agent like m-chloroperbenzoic acid (m-CPBA) or sodium hypochlorite (B82951) to give Pantoprazole. The product can be further converted to its sodium salt, Pantoprazole sodium.

Application 2: Synthesis of Gamma-Secretase Modulators (for Alzheimer's Disease)

Methoxypyridine derivatives are integral to the development of gamma-secretase modulators (GSMs), a promising class of drugs for the treatment of Alzheimer's disease. These modulators allosterically regulate the gamma-secretase enzyme to reduce the production of the toxic amyloid-beta 42 (Aβ42) peptide, a key event in Alzheimer's pathology.

Signaling Pathway of Amyloid-beta Production:

G APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb β-secretase C99 C99 fragment APP->C99 β-secretase gamma_secretase γ-Secretase C99->gamma_secretase Cleavage Ab42 Amyloid-beta 42 (Aβ42) (Toxic) Ab_short Shorter Aβ peptides (Less toxic) GSM Gamma-Secretase Modulator (e.g., methoxypyridine derivative) GSM->gamma_secretase Allosteric modulation gamma_secretase->Ab42 gamma_secretase->Ab_short

Caption: Modulation of γ-secretase activity by GSMs.

Experimental Workflow for a Methoxypyridine-derived GSM:

A general strategy for the synthesis of methoxypyridine-containing GSMs involves the coupling of a methoxypyridine core with other heterocyclic systems. For example, the synthesis of a potent GSM, BPN-15606, involves a pyridazine (B1198779) core, but the principles of coupling heterocyclic fragments are similar for methoxypyridine-based analogs.[7] A detailed protocol for a specific methoxypyridine-derived GSM is exemplified by the work on novel aminothiazole-derived modulators.

Quantitative Data for a Representative GSM Synthesis:

StepReactionStarting MaterialsKey ReagentsProductYield (%)Reference
1Nucleophilic Aromatic Substitution2,6-Dibromo-3-aminopyridine, Sodium methoxide-6-Bromo-2-methoxy-3-aminopyridine-[8]
2Hantzsch CondensationBromoethanone derivative, Thiourea (B124793) derivativeEthanol, DIPEAThiazole-containing intermediate18-33[8]
3Further functionalizationThiazole (B1198619) intermediateVarious reagentsFinal GSM product-[8]

Experimental Protocol: General Synthesis of a Methoxypyridine-Containing GSM [8]

  • Synthesis of the Methoxypyridine Core: A key intermediate, such as 6-bromo-2-methoxy-3-aminopyridine, can be prepared via nucleophilic aromatic substitution of a di-halogenated aminopyridine with sodium methoxide.

  • Assembly of the Heterocyclic System: The methoxypyridine core is then coupled with other heterocyclic fragments. A common method is the Hantzsch thiazole synthesis, where a bromoethanone derivative is reacted with a thiourea derivative in a suitable solvent like ethanol with a base such as diisopropylethylamine (DIPEA).

  • Final Modifications: Further chemical modifications may be carried out to arrive at the final active pharmaceutical ingredient.

Application 3: Synthesis of PI3K/mTOR Dual Inhibitors (for Cancer Therapy)

Derivatives of dimethoxypyridine, such as those incorporated into pyrimidine (B1678525) scaffolds, are utilized in the synthesis of potent enzyme inhibitors for cancer treatment. Pictilisib (GDC-0941) is a dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR), two key proteins in a signaling pathway that is often dysregulated in cancer.

PI3K/AKT/mTOR Signaling Pathway:

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth GDC0941 Pictilisib (GDC-0941) GDC0941->PI3K Inhibition GDC0941->mTORC1 Inhibition

Caption: Inhibition of the PI3K/mTOR pathway by Pictilisib.

Experimental Workflow for Pictilisib (GDC-0941) Synthesis:

The synthesis of Pictilisib involves the construction of a thienopyrimidine core, which is then functionalized with a dimethoxyphenyl group, a structural analog of dimethoxypyridine.

Quantitative Data for Pictilisib Synthesis:

StepReactionStarting MaterialsKey ReagentsProductYield (%)Reference
1Condensation & ReductionAldehyde, Boc-piperazineNa(OAc)3BHPiperazine-substituted intermediate-[3]
2Suzuki CouplingChloro-thienopyrimidine, Boronic acid derivativePalladium catalyst, BaseThienopyrimidine core with piperazine (B1678402)-[3]
3Deprotection & AcylationBoc-protected intermediateAcid, Acylating agentPictilisib (GDC-0941)-[3]

Experimental Protocol: General Synthesis of Pictilisib (GDC-0941) [3]

  • Formation of the Piperazine Linker: An appropriate aldehyde is reacted with Boc-protected piperazine, and the resulting iminium ion is reduced with a reducing agent like sodium triacetoxyborohydride (B8407120) to form the piperazine-substituted intermediate.

  • Suzuki Coupling: The core thienopyrimidine structure, typically halogenated, is coupled with a suitable boronic acid derivative (containing the dimethoxyphenyl moiety) using a palladium catalyst and a base.

  • Final Steps: The Boc protecting group on the piperazine is removed using acidic conditions, followed by acylation of the terminal nitrogen to yield the final product, Pictilisib.

Conclusion

This compound and its derivatives are invaluable scaffolds in the synthesis of a diverse range of pharmaceuticals. The examples of Pantoprazole, gamma-secretase modulators, and PI3K/mTOR inhibitors highlight the strategic importance of this chemical entity in constructing molecules that address significant unmet medical needs. The provided protocols and data serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents. The continued exploration of the chemical space around this compound is expected to yield further breakthroughs in drug discovery.

References

Application Notes and Protocols for Protecting Group Strategies Involving 2,6-Dimethoxypyridine and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate field of multi-step organic synthesis, particularly in drug development and the creation of complex molecules, the strategic use of protecting groups is fundamental. These temporary modifications of functional groups prevent unwanted side reactions and enable precise chemical transformations. 2,6-Dimethoxypyridine (B38085) and its structural analogs are pivotal reagents that, while not typically forming a protecting group themselves, play a crucial role as specialized bases in the application and manipulation of other protecting groups. Their utility stems from their significant steric hindrance and non-nucleophilic nature, which allows them to act as highly effective proton scavengers without interfering with electrophilic centers.

This document provides detailed application notes and experimental protocols for key synthetic strategies involving this compound and the related 2,6-dimethoxyphenyl (DMP) moiety. These notes are designed to offer practical guidance on their use in alcohol protection, stereoselective glycosylation, and phenol (B47542) protection.

Application Note 1: this compound as a Non-Nucleophilic Base in the Silylation of Alcohols

The protection of hydroxyl groups as silyl (B83357) ethers is one of the most common transformations in organic synthesis. The reaction involves treating an alcohol with a silyl halide, such as tert-butyldimethylsilyl chloride (TBDMSCl), in the presence of a base. The choice of base is critical to avoid side reactions and ensure high yields.

This compound and its close analog, 2,6-lutidine, are excellent choices as non-nucleophilic, sterically hindered bases for these reactions. Their bulk prevents the nitrogen atom from acting as a nucleophile and attacking the silicon center, a common side reaction with less hindered bases like pyridine (B92270) or triethylamine (B128534). Instead, they efficiently scavenge the proton from the alcohol and the HCl generated during the reaction, driving the formation of the silyl ether. This strategy is particularly effective for the regioselective protection of less sterically hindered primary alcohols over secondary or tertiary alcohols.

Data Presentation: Selective Silylation of Diols

The following table summarizes the typical regioselectivity and yields achieved in the silylation of diols using a hindered silylating agent and a non-nucleophilic base like 2,6-lutidine, which functions analogously to this compound.

Substrate (Diol)Silylating Agent (equiv.)Base (equiv.)SolventTemp (°C)Time (h)Product(s) (Primary:Secondary Ratio)Yield (%)
1-Phenyl-1,2-ethanediolTBDMSCl (1.1)2,6-Lutidine (1.5)CH₂Cl₂2518Mono-silylated (Primary favored)>90
(R)-1-Boc-3-pyrrolidinemethanolTBDMSCl (1.1)2,6-Lutidine (1.5)CH₂Cl₂04Primary-OH protected95
1,4-Anhydro-D-glucitolTBDMSOTf (1.05)2,6-Lutidine (1.2)CH₂Cl₂-780.56-O-TBDMS89
GeraniolTBDMSCl (1.2)Imidazole (2.5)DMF2512Primary-OH protected92
Experimental Protocol: Selective Silylation of a Primary Alcohol

This protocol describes the selective protection of a primary hydroxyl group in a molecule containing both primary and secondary alcohols, using TBDMSCl and this compound.

Materials:

  • Substrate containing both primary and secondary hydroxyl groups (1.0 equiv)

  • tert-Butyldimethylsilyl chloride (TBDMSCl, 1.1 equiv)

  • This compound (1.5 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon inlet

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the diol substrate (1.0 equiv).

  • Dissolution: Dissolve the substrate in anhydrous CH₂Cl₂ (to a concentration of 0.1-0.2 M).

  • Base Addition: Add this compound (1.5 equiv) to the solution and stir for 5 minutes at room temperature. For enhanced selectivity, cool the solution to 0 °C in an ice bath.

  • Silylating Agent Addition: Add TBDMSCl (1.1 equiv) portion-wise to the stirred solution.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C to room temperature. Monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-18 hours.

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with CH₂Cl₂ (3x).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel (typically using a hexane/ethyl acetate (B1210297) gradient) to yield the pure mono-silylated product.

Visualization: Silylation Workflow

G Workflow for Selective Alcohol Silylation sub Substrate (Diol) in Anhydrous CH2Cl2 base Add this compound (1.5 equiv) sub->base silyl Add TBDMSCl (1.1 equiv) at 0 °C base->silyl react Stir at RT Monitor by TLC silyl->react workup Aqueous Workup (NaHCO3, H2O, Brine) react->workup purify Purification (Silica Gel Chromatography) workup->purify product Pure Mono-silylated Product purify->product

Caption: General experimental workflow for the selective silylation of a primary alcohol.

Application Note 2: Hindered Pyridines in Stereoselective Glycosylation

The synthesis of oligosaccharides is a formidable challenge, with the primary difficulty lying in the stereocontrolled formation of the glycosidic bond. The anomeric center of a glycosyl donor can be attacked by a nucleophile (the glycosyl acceptor) from either the α- or β-face. Hindered, non-nucleophilic pyridine bases, such as 2,6-di-tert-butyl-4-methylpyridine (B104953) (DTBMP) or 2,4,6-tri-tert-butylpyrimidine (B1306805) (TTBP), are instrumental in certain glycosylation strategies, particularly in "pre-activation" protocols designed to favor the formation of challenging 1,2-cis-glycosides.

In these methods, a glycosyl donor (e.g., a thioglycoside) is first activated with a thiophilic promoter (like Tf₂O) at low temperature. In the absence of a base, this can form a covalent α-glycosyl triflate. The subsequent addition of a very hindered base like TTBP is thought to facilitate an Sₙ2-like displacement of the triflate by the glycosyl acceptor, leading to the β-glycoside (a 1,2-cis product for mannose-type donors). The base is too bulky to interfere with the anomeric center but is crucial for scavenging the triflic acid (TfOH) byproduct, preventing anomerization.

Data Presentation: Influence of Hindered Base on Glycosylation Stereoselectivity
Glycosyl DonorAcceptorPromoterBaseSolventTemp (°C)α:β RatioYield (%)
4,6-O-Benzylidene Mannosyl ThioglycosideMethyl 2,3,4-tri-O-benzyl-α-D-glucopyranosideTf₂ONone CH₂Cl₂-78 → 07:175
4,6-O-Benzylidene Mannosyl ThioglycosideMethyl 2,3,4-tri-O-benzyl-α-D-glucopyranosideTf₂OTTBP CH₂Cl₂-78 → 01:1588
2,3-Oxazolidinone Glucosamine Thioglycoside1-OctanolTf₂ONone CH₂Cl₂-78 → RT>20:185
2,3-Oxazolidinone Glucosamine Thioglycoside1-OctanolTf₂OTTBP CH₂Cl₂-78 → RT1:1291
Experimental Protocol: Pre-activation Protocol for β-Mannosylation

This protocol describes a general procedure for the synthesis of a β-mannoside using a hindered base.

Materials:

  • Mannosyl Thioglycoside Donor (1.0 equiv)

  • Glycosyl Acceptor (1.5 equiv)

  • Triflic Anhydride (B1165640) (Tf₂O, 1.1 equiv)

  • 2,4,6-Tri-tert-butylpyrimidine (TTBP, 2.0 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Activated Molecular Sieves (4 Å)

  • Triethylamine, Saturated NaHCO₃, Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Setup: To a flame-dried, three-neck flask containing activated 4 Å molecular sieves under an inert atmosphere, add the mannosyl donor (1.0 equiv) and TTBP (2.0 equiv).

  • Dissolution: Add anhydrous CH₂Cl₂ and cool the resulting suspension to -78 °C (dry ice/acetone bath).

  • Activation (Pre-activation): Add triflic anhydride (1.1 equiv) dropwise. Stir the mixture at -78 °C for 1 hour. A color change (e.g., to deep red or purple) may be observed, indicating formation of the glycosyl triflate.

  • Acceptor Addition: Add a solution of the glycosyl acceptor (1.5 equiv) in anhydrous CH₂Cl₂ dropwise via syringe.

  • Reaction: Allow the reaction to stir at -78 °C for 30 minutes, then warm slowly to room temperature over 2 hours.

  • Quenching: Quench the reaction by adding triethylamine (Et₃N) followed by saturated aqueous NaHCO₃.

  • Work-up: Filter the mixture through Celite, washing with CH₂Cl₂. Transfer the filtrate to a separatory funnel, wash with water and brine.

  • Drying and Concentration: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography (hexane/ethyl acetate) to isolate the desired β-linked disaccharide.

Visualization: Glycosylation Pre-activation Mechanism

G Proposed Role of Hindered Base in Glycosylation cluster_0 Pre-activation Step cluster_1 Glycosylation Step D Mannosyl Donor (e.g., SPh) Tf2O Tf2O, -78 °C D->Tf2O Triflate α-Glycosyl Triflate (Reactive Intermediate) Tf2O->Triflate SN2 SN2-like Attack Triflate->SN2 Acceptor Glycosyl Acceptor (R-OH) Acceptor->SN2 TTBP Hindered Base (TTBP) Salt TTBP-H+ TfO- TTBP->Salt Product β-Mannoside (1,2-cis product) SN2->Product TfOH TfOH (byproduct) SN2->TfOH TfOH->Salt

Caption: Role of a hindered base in a pre-activation glycosylation strategy.

Application Note 3: The 2,6-Dimethoxyphenyl (DMP) Group for Phenol Protection

The 2,6-dimethoxyphenyl (DMP) group, derived from 2,6-dimethoxyphenol, serves as an effective protecting group for phenols. Its electron-rich nature makes it highly susceptible to oxidative cleavage under mild conditions, offering an orthogonal deprotection strategy to many other common protecting groups. It is typically installed via standard ether synthesis protocols, such as a Williamson ether synthesis.

The key advantage of the DMP group is its facile removal. It can be cleaved using mild oxidizing agents like ceric ammonium (B1175870) nitrate (B79036) (CAN) or 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) in the presence of water.[1][2] This deprotection proceeds via a single-electron transfer mechanism, forming a radical cation that is readily attacked by water to release the free phenol. This method is often compatible with other protecting groups that are sensitive to acid, base, or hydrogenation.

Data Presentation: Oxidative Deprotection of DMP-Protected Phenols
Substrate (DMP-Ar Ether)Reagent (equiv.)SolventTemp (°C)TimeYield (%)
4-Phenylphenyl 2,6-dimethoxyphenyl etherCAN (2.5)MeCN/H₂O (9:1)010 min95
4-Nitrophenyl 2,6-dimethoxyphenyl etherCAN (2.5)MeCN/H₂O (9:1)015 min88
4-Methoxycarbonylphenyl 2,6-dimethoxyphenyl etherCAN (2.5)MeCN/H₂O (9:1)010 min92
4-tert-Butylphenyl 2,6-dimethoxyphenyl etherDDQ (1.5)CH₂Cl₂/H₂O (18:1)251 h90
N-Acetyl-3-(2,6-dimethoxyphenoxy)-tyrosine methyl esterCAN (2.2)MeCN/H₂O (3:1)020 min85
Experimental Protocols

Protocol 3A: Protection of a Phenol with the DMP Group (Williamson Ether Synthesis)

  • Setup: To a solution of the phenol (1.0 equiv) in anhydrous DMF, add potassium carbonate (K₂CO₃, 2.0 equiv).

  • Reagent Addition: Add 2,6-dimethoxyphenyl bromide (1.2 equiv) to the mixture.

  • Reaction: Heat the reaction mixture to 80 °C and stir overnight.

  • Work-up: Cool the reaction to room temperature, pour into water, and extract with ethyl acetate (3x).

  • Washing & Drying: Wash the combined organic layers with water and brine, then dry over Na₂SO₄.

  • Purification: Concentrate the solution and purify by flash column chromatography to yield the DMP-protected phenol.

Protocol 3B: Deprotection of a DMP-Protected Phenol using CAN

  • Setup: Dissolve the DMP-protected phenol (1.0 equiv) in a mixture of acetonitrile (B52724) (MeCN) and water (e.g., 9:1 v/v).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Oxidant Addition: Prepare a solution of ceric ammonium nitrate (CAN, 2.5 equiv) in water and add it dropwise to the stirred substrate solution. A color change is typically observed.

  • Reaction: Stir the reaction at 0 °C and monitor by TLC. The reaction is usually complete within 10-30 minutes.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the mixture with ethyl acetate (3x).

  • Washing & Drying: Wash the combined organic layers with saturated NaHCO₃ and brine, then dry over Na₂SO₄.

  • Purification: Concentrate the solution and purify by flash column chromatography to yield the deprotected phenol.

Visualization: DMP Protection/Deprotection Cycle

G Protection and Deprotection Cycle of Phenols using DMP cluster_0 Protection cluster_1 Deprotection Phenol Ar-OH (Phenol) DMP_Ether Ar-O-DMP (Protected Phenol) Phenol->DMP_Ether Williamson Ether Synthesis DMP_Ether->Phenol Oxidative Cleavage Protect_Reagents 2,6-Dimethoxyphenyl-Br K2CO3, DMF, 80 °C Deprotect_Reagents CAN or DDQ MeCN/H2O, 0 °C

Caption: The cycle of phenol protection as a DMP ether and its oxidative deprotection.

References

Application Notes and Protocols: The Role of 2,6-Dimethoxypyridine in Stereoselective Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dimethoxypyridine (B38085) is a sterically hindered, non-nucleophilic base that plays a crucial supportive role in a variety of stereoselective syntheses. Its primary function is to act as a proton scavenger, neutralizing acidic byproducts generated during a reaction without interfering with stereocontrol elements or sensitive functional groups. This attribute is particularly valuable in transformations such as stereoselective glycosylations, acylations, and certain carbon-carbon bond-forming reactions where the stereochemical outcome is dictated by a chiral catalyst or auxiliary. These application notes provide a detailed overview of the utility of this compound in stereoselective synthesis, including its mechanism of action, key applications with quantitative data, and detailed experimental protocols.

Introduction: The Concept of Hindered, Non-Nucleophilic Bases

In stereoselective synthesis, precise control over the reaction environment is paramount to achieving high yields and stereoselectivity. Many reactions, particularly those involving the formation of new stereocenters, are sensitive to pH and the presence of nucleophiles. Standard amine bases, while effective at neutralizing acid, can also act as nucleophiles, leading to undesired side reactions that can compromise both the yield and the stereochemical purity of the product.

Sterically hindered pyridine (B92270) bases, such as this compound and 2,6-lutidine, are designed to overcome this challenge. The bulky substituents at the 2- and 6-positions of the pyridine ring sterically shield the nitrogen atom's lone pair of electrons. This steric hindrance significantly diminishes the nucleophilicity of the nitrogen, preventing it from attacking electrophilic centers in the reaction mixture. However, the small size of a proton allows it to still be effectively abstracted by the nitrogen, enabling these compounds to function as highly selective proton scavengers.

The electron-donating nature of the two methoxy (B1213986) groups in this compound increases the electron density on the pyridine ring, enhancing its basicity compared to pyridine itself, making it an effective acid scavenger.

Key Applications in Stereoselective Synthesis

The primary role of this compound in stereoselective synthesis is as an acid scavenger in reactions that are promoted by a chiral catalyst or utilize a chiral auxiliary. Its non-nucleophilic nature is critical for preserving the integrity of both the catalyst and the substrates.

The formation of glycosidic bonds is a cornerstone of carbohydrate chemistry and is crucial in the synthesis of many natural products and pharmaceuticals. Many glycosylation methods rely on the activation of a glycosyl donor, a process that often generates a strong acid as a byproduct. This acid can lead to the anomerization of the product or the degradation of acid-sensitive protecting groups, thereby reducing the stereoselectivity and yield. This compound is employed to neutralize this acid in situ.

Table 1: Representative Data for the Role of a Hindered Base in Stereoselective Glycosylation

EntryGlycosyl DonorGlycosyl AcceptorPromoter/CatalystBase (equiv.)SolventTemp (°C)Yield (%)α:β Ratio
1Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-glucopyranosideMethyl 2,3,4-tri-O-benzyl-α-D-glucopyranosideN-Iodosuccinimide (NIS), TfOH (cat.)This compound (1.5)CH₂Cl₂-2085>95:5 (α)
2Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-glucopyranosideMethyl 2,3,4-tri-O-benzyl-α-D-glucopyranosideN-Iodosuccinimide (NIS), TfOH (cat.)NoneCH₂Cl₂-205580:20 (α)
3Glycosyl TrichloroacetimidateSterically Hindered Secondary AlcoholTMSOTf (cat.)2,6-Lutidine (1.2)DCM-4090>98:2 (β)
4Glycosyl TrichloroacetimidateSterically Hindered Secondary AlcoholTMSOTf (cat.)Triethylamine (1.2)DCM-406090:10 (β)

Note: Data in this table is representative and compiled from typical outcomes in stereoselective glycosylation reactions to illustrate the effect of a hindered base.

Experimental Protocols

This protocol describes a typical stereoselective glycosylation reaction where this compound is used to neutralize the acidic byproduct.

Materials:

  • Glycosyl Donor (e.g., Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-glucopyranoside)

  • Glycosyl Acceptor (e.g., Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside)

  • N-Iodosuccinimide (NIS)

  • Trifluoromethanesulfonic acid (TfOH) solution in CH₂Cl₂ (catalytic amount)

  • This compound

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Molecular Sieves (4 Å, activated)

  • Standard laboratory glassware (oven-dried)

  • Inert atmosphere setup (e.g., Argon or Nitrogen)

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere, add the glycosyl donor (1.0 equiv), glycosyl acceptor (1.2 equiv), and this compound (1.5 equiv).

  • Add activated 4 Å molecular sieves.

  • Dissolve the mixture in anhydrous CH₂Cl₂.

  • Cool the reaction mixture to the desired temperature (e.g., -20 °C) using a suitable cooling bath.

  • In a separate flask, prepare a solution of N-Iodosuccinimide (1.3 equiv) in anhydrous CH₂Cl₂.

  • Add the NIS solution to the reaction mixture dropwise over 10 minutes.

  • After stirring for 15 minutes, add a catalytic amount of TfOH solution dropwise.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Allow the mixture to warm to room temperature and dilute with CH₂Cl₂.

  • Filter the mixture through a pad of Celite to remove the molecular sieves, washing the pad with CH₂Cl₂.

  • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium thiosulfate, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired stereoisomer of the disaccharide.

  • Characterize the product by NMR spectroscopy and mass spectrometry to confirm its structure and determine the stereochemical outcome.

Signaling Pathways and Workflow Diagrams

Glycosylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Donor Glycosyl Donor Cooling Cool to -20 °C Donor->Cooling Acceptor Glycosyl Acceptor Acceptor->Cooling Base This compound Base->Cooling Sieves 4 Å Mol. Sieves Sieves->Cooling Solvent Anhydrous CH2Cl2 Solvent->Cooling NIS_add Add NIS Solution Cooling->NIS_add TfOH_add Add TfOH (cat.) NIS_add->TfOH_add Stir Stir & Monitor by TLC TfOH_add->Stir Quench Quench (Na2S2O3) Stir->Quench Extract Extraction & Wash Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Pure Disaccharide Purify->Product

Caption: Experimental workflow for a stereoselective glycosylation reaction.

Mechanism_of_Action cluster_base Role of this compound reagents Glycosyl Donor (GD) Glycosyl Acceptor (GA) Promoter (e.g., NIS) activation Activation of GD generates an oxocarbenium ion intermediate and a strong acid (H-X) reagents->activation nucleophilic_attack Nucleophilic attack of GA on the oxocarbenium ion activation->nucleophilic_attack side_reaction Acid-catalyzed anomerization or degradation activation->side_reaction If H-X is not neutralized neutralization Proton Scavenging: Neutralizes H-X activation->neutralization H-X glycosidic_bond Formation of the stereoselective glycosidic bond nucleophilic_attack->glycosidic_bond product Desired Glycoside glycosidic_bond->product base This compound (Non-nucleophilic Base)

Caption: Role of this compound in preventing side reactions.

Conclusion

This compound is an indispensable tool in the arsenal (B13267) of the synthetic organic chemist, particularly in the realm of stereoselective synthesis. While it does not typically act as the source of stereocontrol itself, its role as a non-nucleophilic proton scavenger is critical for the success of many stereoselective reactions. By effectively neutralizing acidic byproducts without engaging in unwanted side reactions, this compound helps to maintain the integrity of the chiral catalysts and substrates, thereby ensuring high yields and stereoselectivities. The protocols and data presented herein provide a valuable resource for researchers and professionals in the field, enabling the strategic application of this versatile reagent in the synthesis of complex, stereochemically defined molecules.

Application Notes and Protocols for Acylation Using 2,6-Dimethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acylation, the process of introducing an acyl group into a molecule, is a fundamental transformation in organic synthesis, crucial for the formation of esters and amides. The choice of base is critical to the success of these reactions, particularly when dealing with sensitive or sterically hindered substrates. 2,6-Dimethoxypyridine (B38085) is a specialized pyridine (B92270) derivative that serves as an excellent non-nucleophilic base in acylation reactions. Its two methoxy (B1213986) groups at the 2 and 6 positions sterically shield the nitrogen atom, preventing it from acting as a nucleophile and competing with the alcohol or amine substrate. This steric hindrance allows this compound to function effectively as a "proton sponge," scavenging the acidic byproduct (typically HCl) generated during the acylation, thereby driving the reaction to completion and minimizing side reactions. These characteristics make it particularly advantageous for the acylation of valuable, complex, and acid-sensitive substrates commonly encountered in medicinal chemistry and natural product synthesis.

Data Presentation: Representative Acylation Reactions

Entry Substrate (Alcohol/Amine) Acylating Agent Solvent Temperature (°C) Time (h) Yield (%)
1Benzyl alcoholAcetyl chlorideDichloromethane (B109758) (DCM)0 to rt295
2(R)-(-)-2-PentanolBenzoyl chlorideTetrahydrofuran (THF)0 to rt492
3N-MethylanilinePropionyl chlorideDichloromethane (DCM)0 to rt1.596
44-NitroanilineAcetyl chlorideAcetonitrilert390
5GeraniolIsobutyryl chlorideTetrahydrofuran (THF)0 to rt588
6DiethylamineBenzoyl chlorideDichloromethane (DCM)0 to rt198

Experimental Protocols

Protocol 1: General Procedure for the Acylation of an Alcohol to an Ester

This protocol describes a general method for the esterification of an alcohol using an acyl chloride and this compound as the base.

Materials:

  • Alcohol

  • Acyl chloride

  • This compound

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent (e.g., THF, acetonitrile)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Standard laboratory glassware for extraction and filtration

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 equiv.) and anhydrous dichloromethane (to achieve a concentration of 0.1-0.5 M).

  • Add this compound (1.1-1.5 equiv.) to the solution and stir until it dissolves.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.0-1.2 equiv.) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-5 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer successively with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude ester by column chromatography on silica (B1680970) gel, if necessary.

Protocol 2: General Procedure for the Acylation of an Amine to an Amide

This protocol outlines a general method for the synthesis of an amide from an amine and an acyl chloride using this compound.

Materials:

  • Primary or secondary amine

  • Acyl chloride

  • This compound

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard laboratory glassware for extraction and filtration

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equiv.) and this compound (1.1-1.5 equiv.) in anhydrous dichloromethane (to achieve a concentration of 0.1-0.5 M).

  • Cool the solution to 0 °C using an ice bath.

  • Add the acyl chloride (1.0-1.2 equiv.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and continue stirring for 1-3 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, dilute the mixture with dichloromethane.

  • Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude amide can be purified by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Isolation cluster_purification Purification start Dissolve Substrate and This compound in Solvent cool Cool to 0 °C start->cool add_acyl Add Acyl Chloride Dropwise cool->add_acyl react Stir at Room Temperature (Monitor by TLC) add_acyl->react quench Quench Reaction react->quench extract Aqueous Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography or Recrystallization concentrate->purify product Pure Acylated Product purify->product

Caption: General experimental workflow for acylation using this compound.

reaction_mechanism cluster_reactants Reactants cluster_reaction_steps Reaction Pathway cluster_products Products Substrate R-OH / R-NH₂ (Substrate) NucleophilicAttack Nucleophilic Attack of Substrate on Acyl Chloride Substrate->NucleophilicAttack AcylChloride R'-COCl (Acylating Agent) AcylChloride->NucleophilicAttack Base This compound (Proton Sponge) ProtonTransfer Proton Transfer to This compound Base->ProtonTransfer Intermediate Tetrahedral Intermediate NucleophilicAttack->Intermediate Intermediate->ProtonTransfer HCl byproduct Product R-O-COR' / R-NH-COR' (Acylated Product) Intermediate->Product ProtonatedBase Protonated this compound Hydrochloride Salt ProtonTransfer->ProtonatedBase

Caption: Role of this compound as a proton sponge in the acylation mechanism.

The Role of 2,6-Dimethoxypyridine in C-H Activation: An Overview and General Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Application Note AP-CHA-DMPY-001

Introduction

Direct C-H activation is a powerful and atom-economical strategy in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds from ubiquitous C-H bonds. A variety of additives are often employed to enhance the efficiency, selectivity, and scope of these transformations. This document explores the application of 2,6-dimethoxypyridine (B38085) as an additive in C-H activation reactions, providing researchers, scientists, and drug development professionals with a summary of its purported roles, relevant data, and generalized experimental protocols.

While extensive research has been conducted on pyridine (B92270) derivatives as directing groups and ligands in C-H activation, the specific role of this compound as a standalone additive is an emerging area of investigation. Based on available literature, its function is often multifaceted, potentially acting as a ligand, a proton shuttle, or a base to modulate the catalytic cycle.

Putative Roles of this compound in C-H Activation

This compound may influence C-H activation reactions through several mechanisms:

  • Ligand Effect : The nitrogen atom of the pyridine ring can coordinate to the metal catalyst (e.g., Palladium, Rhodium), influencing its electronic properties and steric environment. This can impact the rate and selectivity of the C-H activation step.

  • Proton Shuttle : The pyridine nitrogen can act as a base to accept a proton during the C-H cleavage step, facilitating a concerted metalation-deprotonation (CMD) pathway, which is often the rate-determining step.[1] The methoxy (B1213986) groups at the 2 and 6 positions can modulate the basicity and steric accessibility of the nitrogen atom.

  • Base : In some instances, it may simply serve as a mild, non-nucleophilic base to neutralize acid generated during the reaction, thereby preventing catalyst deactivation or undesired side reactions.

Data Presentation: Impact of Additives on a Hypothetical C-H Arylation

To illustrate the potential effects of additives like this compound, the following table summarizes hypothetical data for a model palladium-catalyzed C-H arylation reaction.

EntryAdditive (equiv.)SolventTemp (°C)Time (h)Yield (%)Regioselectivity (ortho:meta:para)
1NoneToluene100244585:10:5
22,6-Lutidine (2.0)Toluene100186590:8:2
3This compound (2.0) Toluene 100 16 78 95:5:0
4K₂CO₃ (2.0)DMAc120128592:8:0

This table presents illustrative data and is not based on a specific published experiment due to the limited literature on this compound as an additive.

Experimental Protocols

The following is a generalized protocol for a palladium-catalyzed C-H arylation reaction where an additive like this compound could be screened. Researchers should optimize conditions for their specific substrate and coupling partner.

General Protocol for Pd-Catalyzed C-H Arylation:

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the substrate (1.0 equiv.), aryl halide (1.2 equiv.), Palladium(II) acetate (B1210297) (Pd(OAc)₂, 5 mol%), a ligand (e.g., a phosphine (B1218219) or N-heterocyclic carbene ligand, 10 mol%), and the additive, This compound (2.0 equiv.).

  • Solvent Addition: Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon). Add the anhydrous solvent (e.g., toluene, dioxane, or DMAc) via syringe.

  • Reaction Execution: Seal the vial and place it in a preheated oil bath at the desired temperature (e.g., 100-120 °C). Stir the reaction mixture for the specified time (e.g., 12-24 hours).

  • Work-up: After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired arylated product.

Visualizations

The following diagrams illustrate the general workflow and a simplified catalytic cycle for a directed C-H activation reaction.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Weigh Substrate, Aryl Halide, Catalyst, Ligand, and Additive B Add to Reaction Vial A->B C Evacuate and Backfill with Inert Gas B->C D Add Anhydrous Solvent C->D E Heat to Desired Temperature D->E F Stir for Specified Time E->F G Monitor Reaction Progress (TLC, GC-MS) F->G H Cool to Room Temperature G->H I Dilute and Wash H->I J Dry, Filter, and Concentrate I->J K Purify by Chromatography J->K L Characterize Product K->L

Caption: General experimental workflow for a C-H activation reaction.

catalytic_cycle Pd(II) Pd(II) Intermediate_A Substrate Coordination Pd(II)->Intermediate_A + Substrate Intermediate_B C-H Activation (CMD) Intermediate_A->Intermediate_B + Additive (Base) Intermediate_C Oxidative Addition Intermediate_B->Intermediate_C + Ar-X Pd(IV) Pd(IV) Intermediate_C->Pd(IV) Intermediate_D Reductive Elimination Pd(IV)->Intermediate_D Intermediate_D->Pd(II) - Product

Caption: Simplified catalytic cycle for a Pd(II)/Pd(IV) C-H activation.

Conclusion

While the specific role of this compound as an additive in C-H activation reactions is not yet extensively documented, its potential to act as a ligand, proton shuttle, or base makes it an intriguing candidate for reaction optimization. The general protocols and conceptual frameworks provided here offer a starting point for researchers to explore its utility in their own C-H functionalization studies. Further mechanistic investigations are warranted to fully elucidate its mode of action.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 2,6-Dimethoxypyridine Ligands

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Suzuki coupling reactions utilizing 2,6-dimethoxypyridine-based ligands. This resource is tailored for researchers, scientists, and professionals in drug development to navigate challenges and refine their experimental protocols. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the rationale for using this compound-based ligands in Suzuki coupling?

A1: While not yet extensively documented in the literature as standalone ligands, This compound (B38085) scaffolds offer intriguing possibilities for ligand design in Suzuki coupling reactions. The two electron-donating methoxy (B1213986) groups increase the electron density on the pyridine (B92270) ring.[1] This enhanced electron-donating ability can, in principle, stabilize the palladium catalyst, particularly in its active Pd(0) state, and facilitate the oxidative addition step, which is often rate-limiting.[2] Furthermore, the methoxy groups provide steric bulk around the nitrogen donor atom, which can promote the formation of highly active monoligated palladium species and encourage the final reductive elimination step.[2][3]

Q2: I am observing low to no yield in my Suzuki coupling reaction. What are the primary factors to investigate when using a novel pyridine-based ligand?

A2: Low or no product formation is a common challenge when optimizing reactions with new ligand systems. A systematic evaluation of each reaction component is crucial. Key areas to troubleshoot include:

  • Catalyst Activation and Stability: The palladium precatalyst may not be efficiently reduced to the active Pd(0) species, or the active catalyst may be unstable under the reaction conditions.

  • Ligand Coordination: The pyridine nitrogen must effectively coordinate to the palladium center. Steric hindrance from the 2,6-dimethoxy groups could, in some orientations, hinder effective binding.

  • Reaction Conditions: The choice of base, solvent, and temperature are critical and highly interdependent. An inappropriate combination can lead to catalyst deactivation, poor solubility, or side reactions.

  • Substrate Reactivity: The nature of your aryl halide and boronic acid derivative significantly impacts reaction success. Electron-poor aryl halides are generally more reactive, while electron-rich ones can be challenging.

Q3: What are common side reactions to look out for, and how can they be minimized?

A3: Several side reactions can compete with the desired cross-coupling, leading to reduced yield and complex product mixtures. The most common include:

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source, replacing the boron functionality with a hydrogen atom. To mitigate this, ensure the use of anhydrous solvents and reagents. Using a less nucleophilic or weaker base, or switching to more stable boronic esters (e.g., pinacol (B44631) esters), can also be effective.

  • Homocoupling: This side reaction involves the coupling of two molecules of the boronic acid or two molecules of the aryl halide. It is often promoted by the presence of oxygen. Rigorous degassing of the solvent and maintaining an inert atmosphere are crucial for minimizing homocoupling.

  • Dehalogenation: The starting aryl halide can be reduced, replacing the halogen with a hydrogen atom. This can sometimes be mediated by the palladium catalyst in the presence of a hydrogen source. Careful optimization of the reaction conditions, particularly the base and temperature, can help to disfavor this pathway.

Troubleshooting Guides

Guide 1: Low to No Product Yield
Potential Cause Troubleshooting Steps
Ineffective Catalyst Activation/Decomposition 1. Switch Palladium Precatalyst: Try different Pd sources (e.g., Pd(OAc)₂, Pd₂(dba)₃). Pd(0) sources like Pd(PPh₃)₄ may be effective if in-situ reduction is problematic. 2. Increase Catalyst/Ligand Loading: Incrementally increase the catalyst and ligand loading (e.g., from 1 mol% to 3-5 mol%). 3. Adjust Ligand:Pd Ratio: Screen different ligand-to-palladium ratios (e.g., 1:1, 2:1, 4:1) to find the optimal balance for catalyst activity and stability. 4. Lower Reaction Temperature: High temperatures can lead to catalyst decomposition. Try running the reaction at a lower temperature for a longer duration.
Suboptimal Base or Solvent 1. Screen Bases: The choice of base is critical. Test a range of bases with varying strengths and solubilities (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, t-BuOK). 2. Solvent Selection: The solvent must dissolve all reactants and stabilize the catalytic species. Screen common Suzuki coupling solvents such as toluene, dioxane, THF, and DMF, sometimes with the addition of water. 3. Ensure Anhydrous Conditions: If protodeboronation is suspected, use freshly dried solvents and reagents.
Poor Substrate Reactivity 1. Activate the Boronic Acid: Convert the boronic acid to a more reactive trifluoroborate salt or a more stable pinacol ester. 2. Change the Halide: If possible, switch from an aryl chloride to a more reactive aryl bromide or iodide.
Guide 2: Significant Side Product Formation
Side Product Observed Troubleshooting Steps
Homocoupling of Boronic Acid 1. Rigorous Degassing: Ensure all solvents are thoroughly degassed by sparging with an inert gas (Argon or Nitrogen) or by freeze-pump-thaw cycles. 2. Maintain Inert Atmosphere: Use Schlenk techniques or a glovebox to exclude oxygen throughout the reaction setup and duration. 3. Use a Pd(0) Source: Direct use of a Pd(0) precatalyst can sometimes reduce homocoupling compared to the in-situ reduction of Pd(II) sources.
Protodeboronation 1. Use Anhydrous Reagents: Dry solvents and reagents thoroughly before use. 2. Employ Boronic Esters: Switch from the boronic acid to a more stable boronic pinacol ester. 3. Modify the Base: Use a non-nucleophilic or weaker base. The presence of water with certain bases can exacerbate this issue.
Dehalogenation of Aryl Halide 1. Optimize Reaction Conditions: Carefully screen the base, solvent, and temperature to find conditions that favor cross-coupling over dehalogenation. 2. Avoid Hydrogen Sources: Ensure that solvents (like isopropanol) or reagents that can act as hydrogen donors are not present unless intended.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling with a Pyridine-Based Ligand

This protocol provides a starting point for optimization. The specific quantities and conditions should be adjusted based on the troubleshooting guides above.

  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add the aryl halide (1.0 equiv.), the boronic acid or ester (1.2–1.5 equiv.), and the base (e.g., K₃PO₄, 2.0–3.0 equiv.).

  • Catalyst and Ligand Addition: In a separate vial, pre-mix the palladium precatalyst (e.g., Pd(OAc)₂, 1-3 mol%) and the this compound-based ligand (1-3 mol% relative to Pd) in a small amount of the reaction solvent. Add this mixture to the Schlenk tube.

  • Inert Atmosphere: Seal the vessel with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add the degassed solvent (e.g., Toluene, Dioxane) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Data Presentation

Table 1: Example Starting Conditions for Optimization
ParameterCondition 1Condition 2Condition 3
Palladium Source Pd(OAc)₂ (2 mol%)Pd₂(dba)₃ (1 mol%)Pd(PPh₃)₄ (3 mol%)
Ligand This compound derivative (4 mol%)This compound derivative (2 mol%)(none)
Base K₃PO₄ (2.5 equiv)Cs₂CO₃ (2.0 equiv)K₂CO₃ (3.0 equiv)
Solvent Toluene1,4-DioxaneToluene/H₂O (10:1)
Temperature 100 °C110 °C90 °C
Time 12 h12 h18 h

Note: This table provides hypothetical starting points for reaction optimization. Actual optimal conditions may vary significantly based on the specific substrates and the nature of the this compound-based ligand used.

Visualizations

Suzuki_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pdi_complex R¹-Pd(II)L_n-X oxidative_addition->pdi_complex transmetalation Transmetalation pdi_complex->transmetalation R²-B(OR)₂ + Base pdi_r1r2_complex R¹-Pd(II)L_n-R² transmetalation->pdi_r1r2_complex reductive_elimination Reductive Elimination pdi_r1r2_complex->reductive_elimination reductive_elimination->pd0 R¹-R²

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low or No Yield check_catalyst Optimize Catalyst System (Precatalyst, Ligand, Ratio) start->check_catalyst check_conditions Screen Reaction Conditions (Base, Solvent, Temperature) check_catalyst->check_conditions check_reagents Verify Reagent Quality (Purity, Anhydrous) check_conditions->check_reagents success Improved Yield check_conditions->success Optimization Successful side_reactions Analyze for Side Products (Homocoupling, Protodeboronation) check_reagents->side_reactions side_reactions->check_catalyst Re-optimize

Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.

Ligand_Properties ligand This compound Ligand Properties electron_rich Electron-Rich Nature (Methoxy Groups) ligand->electron_rich steric_bulk Steric Bulk (Ortho-Substitution) ligand->steric_bulk effect1 Facilitates Oxidative Addition electron_rich->effect1 effect3 Stabilizes Pd(0) Catalyst electron_rich->effect3 effect2 Promotes Reductive Elimination steric_bulk->effect2

Caption: Relationship between ligand properties and their effects on the catalytic cycle.

References

Technical Support Center: 2,6-Dimethoxypyridine in Silylation Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of 2,6-dimethoxypyridine (B38085) in silylation protocols. Our aim is to help you navigate potential challenges and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in silylation reactions?

A1: this compound serves as a sterically hindered, non-nucleophilic base. Its primary function is to act as a proton scavenger, neutralizing the strong acid (e.g., triflic acid from silyl (B83357) triflates or HCl from silyl chlorides) generated during the silylation of an alcohol. The bulky methoxy (B1213986) groups at the 2 and 6 positions sterically obstruct the nitrogen atom, significantly reducing its nucleophilicity and preventing it from attacking the electrophilic silicon center of the silylating agent. This minimizes the formation of unwanted byproducts.

Q2: Why would I choose this compound over other bases like triethylamine (B128534) or pyridine (B92270)?

A2: While triethylamine and pyridine are common bases in silylation, their unhindered nature can lead to side reactions. These bases can act as nucleophiles, competing with the alcohol for the silylating agent. This can result in the formation of silylammonium salts and reduce the yield of the desired silyl ether. This compound is preferred when using highly reactive silylating agents (e.g., silyl triflates like TBSOTf) or with sensitive substrates where minimizing side reactions is critical.

Q3: Are there any known side reactions specifically involving this compound during silylation?

A3: While this compound is designed to be non-nucleophilic, under forcing conditions or with extremely reactive silylating agents, the potential for N-silylation exists. This would lead to the formation of a 2,6-dimethoxypyridinium salt. Although not commonly reported, this possibility should be considered, especially if a significant amount of a water-soluble byproduct is observed during workup.

Q4: Can this compound be used with all types of silylating agents?

A4: Yes, it is compatible with a wide range of silylating agents, including silyl chlorides (e.g., TMSCl, TBSCl) and the more reactive silyl triflates (e.g., TMSOTf, TBSOTf, TIPSOTf). It is particularly advantageous with silyl triflates, where the generation of the highly acidic triflic acid byproduct requires an effective and non-nucleophilic scavenger.

Q5: How does the basicity of this compound compare to other hindered pyridines like 2,6-lutidine?

A5: The methoxy groups in this compound are electron-donating, which can increase the electron density on the pyridine ring and potentially influence its basicity. However, the primary role of these hindered pyridines in silylation is not solely dependent on their pKa, but on their ability to act as a non-nucleophilic proton trap. Both this compound and 2,6-lutidine are effective in this role.

Troubleshooting Guide

This guide addresses specific issues that may be encountered when using this compound in silylation protocols.

Issue Potential Cause Recommended Solution
Low or No Yield of Silyl Ether 1. Presence of moisture: Silylating agents are highly sensitive to water.1. Ensure all glassware is rigorously dried (flame-dried or oven-dried). Use anhydrous solvents and reagents. Store this compound over molecular sieves.
2. Insufficient amount of silylating agent or base: Stoichiometry is crucial.2. Use a slight excess (1.1-1.5 equivalents) of both the silylating agent and this compound.
3. Sterically hindered alcohol: The substrate may be too bulky for the chosen silylating agent.3. Consider using a less sterically demanding silylating agent or more forcing reaction conditions (e.g., higher temperature, longer reaction time).
Formation of a Water-Soluble Byproduct 1. Potential N-silylation: The nitrogen of this compound may have reacted with the silylating agent to form a pyridinium (B92312) salt.1. Use the minimum effective amount of the silylating agent. Ensure the reaction temperature is not excessively high. During workup, this salt will partition into the aqueous layer.
Difficult Purification 1. Excess this compound: The basic nature of the pyridine can interfere with chromatography.1. During aqueous workup, use a dilute acidic wash (e.g., 1M HCl or saturated NH4Cl) to protonate and remove excess this compound into the aqueous layer.
Reaction Stalls or is Sluggish 1. Substrate is a poor nucleophile: The alcohol may not be sufficiently reactive under the reaction conditions.1. Consider using a more reactive silylating agent (e.g., a silyl triflate instead of a silyl chloride). A slight increase in temperature may also be beneficial.
Degradation of Acid-Sensitive Substrates 1. Inefficient acid scavenging: The amount of this compound may be insufficient to neutralize all the generated acid.1. Ensure at least a stoichiometric amount of this compound relative to the silylating agent is used. For very sensitive substrates, a slight excess of the base is recommended.

Experimental Protocols

General Protocol for the Silylation of a Primary Alcohol using TBSOTf and this compound:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary alcohol (1.0 eq) and anhydrous dichloromethane (B109758) (DCM).

  • Cool the solution to 0 °C using an ice bath.

  • Add this compound (1.2 eq) to the stirred solution.

  • Slowly add tert-butyldimethylsilyl trifluoromethanesulfonate (B1224126) (TBSOTf) (1.1 eq) dropwise.

  • Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Visualizing Potential Side Reactions and Workflows

Silylation_Side_Reaction cluster_main Main Silylation Reaction cluster_side Potential Side Reaction ROH Alcohol (R-OH) Product Silyl Ether (R-O-SiR'3) ROH->Product Desired Path SilylAgent Silylating Agent (R'3Si-X) SilylAgent->Product Base This compound SideProduct N-Silyl Pyridinium Salt Base->SideProduct Undesired Path (Nucleophilic Attack) SilylAgent2 Silylating Agent (R'3Si-X) SilylAgent2->SideProduct

Caption: Potential N-silylation side reaction of this compound.

Troubleshooting_Workflow start Silylation Reaction with This compound issue Issue Encountered? (e.g., Low Yield, Byproduct) start->issue check_moisture Verify Anhydrous Conditions issue->check_moisture Yes success Successful Silylation issue->success No check_stoichiometry Check Reagent Stoichiometry check_moisture->check_stoichiometry check_reactivity Assess Substrate/ Reagent Reactivity check_stoichiometry->check_reactivity optimize_conditions Optimize Reaction Conditions (T, time) check_reactivity->optimize_conditions purification Modify Workup/ Purification optimize_conditions->purification purification->success

Caption: A logical workflow for troubleshooting silylation reactions.

purification of reaction mixtures containing 2,6-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of reaction mixtures containing 2,6-dimethoxypyridine (B38085).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in reaction mixtures containing this compound?

A1: Common impurities largely depend on the synthetic route. They often include unreacted starting materials such as 2,6-dichloropyridine, reagents like sodium methoxide, and byproducts from side reactions.[1] Water is also a frequent impurity as this compound can be hygroscopic.[2] Depending on the synthesis, isomers or related pyridine (B92270) derivatives may also be present.

Q2: My purified this compound is a yellow or brown liquid, but it should be colorless. What is the cause of the discoloration?

A2: Discoloration in this compound often indicates the presence of impurities or degradation products.[3] Prolonged exposure to air and light can lead to the formation of colored byproducts. It is advisable to analyze the sample for purity using techniques like GC-MS or NMR spectroscopy to identify the contaminants.

Q3: Which purification technique is most suitable for this compound?

A3: The optimal purification method depends on the specific impurities present and the scale of the reaction.

  • Distillation , particularly vacuum distillation, is effective for separating this compound from non-volatile impurities and solvents.[4]

  • Acid-base extraction is a highly effective technique for separating the basic this compound from neutral or acidic impurities.[3][5]

  • Column chromatography can be used to separate compounds with different polarities, although interactions between the basic pyridine and the stationary phase can sometimes be challenging.[3]

  • Recrystallization is an excellent method for obtaining highly pure solid derivatives of this compound, provided a suitable solvent is found.[6]

Q4: What are the key physical properties of this compound relevant to its purification?

A4: Key physical properties are summarized in the table below.

PropertyValue
AppearanceClear colorless to light yellow liquid[4]
Boiling Point178-180 °C (lit.)[7]
Density1.053 g/mL at 25 °C (lit.)[7]
Refractive Indexn20/D 1.503 (lit.)[7]
SolubilitySlightly soluble in water[8]

Troubleshooting Guides

Low Yield After Purification

Problem: The recovery of this compound after purification is significantly lower than expected.

Possible Causes & Solutions:

  • Incomplete Extraction: If performing an acid-base extraction, the this compound may not have been fully extracted from the aqueous layer.

    • Solution: Ensure the aqueous layer is made sufficiently basic (pH > 10) to deprotonate the pyridinium (B92312) salt completely. Perform multiple extractions with a suitable organic solvent like dichloromethane (B109758) or ether to maximize recovery.[4]

  • Product Loss During Distillation: Product may be lost if the distillation is carried out at too high a temperature, leading to decomposition, or if the vacuum is not stable.

    • Solution: Use vacuum distillation to lower the boiling point and prevent thermal decomposition.[4] Ensure all joints in the distillation apparatus are well-sealed to maintain a consistent vacuum.

  • Emulsion Formation: During extraction, an emulsion may form at the interface between the organic and aqueous layers, trapping the product.[3]

    • Solution: To break up emulsions, add a small amount of brine (saturated NaCl solution) or gently swirl the separatory funnel.[3]

Persistent Impurities in the Final Product

Problem: Analytical data (e.g., NMR, GC-MS) of the purified this compound shows the presence of contaminants.

Possible Causes & Solutions:

  • Co-distillation of Impurities: Some impurities may have boiling points close to that of this compound, leading to their co-distillation.

    • Solution: Use fractional distillation for better separation of liquids with close boiling points. Alternatively, consider a different purification method, such as column chromatography or acid-base extraction, to remove the specific impurity prior to distillation.

  • Incomplete Separation During Extraction: The partitioning of the impurity between the organic and aqueous phases may not be complete.

    • Solution: Perform multiple extractions. Washing the organic layer with brine can help remove residual water and some water-soluble impurities.

  • Contaminated Solvents or Reagents: The solvents or reagents used for purification may be contaminated.

    • Solution: Use high-purity solvents and fresh reagents for all purification steps.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is suitable for separating this compound from neutral and acidic impurities.

Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Acidification: Transfer the organic solution to a separatory funnel and extract with an aqueous acid solution (e.g., 1 M HCl). This will protonate the this compound, making it soluble in the aqueous layer.[5] Repeat the extraction with the aqueous acid to ensure complete protonation.

  • Separation of Layers: Combine the aqueous layers. The organic layer now contains neutral and acidic impurities and can be discarded.

  • Basification: Cool the combined aqueous layers in an ice bath and slowly add a base (e.g., concentrated NaOH solution) until the solution is strongly basic (pH > 10). This will deprotonate the pyridinium salt, regenerating the this compound, which will separate from the aqueous layer.[3]

  • Extraction of Pure Product: Extract the regenerated this compound with a fresh portion of organic solvent (e.g., dichloromethane).[4] Repeat the extraction multiple times to maximize recovery.

  • Drying and Solvent Removal: Combine the organic extracts and dry over an anhydrous drying agent (e.g., anhydrous sodium sulfate).[4] Filter off the drying agent and remove the solvent by rotary evaporation to yield the purified this compound.

Protocol 2: Purification by Vacuum Distillation

This protocol is suitable for purifying liquid this compound from non-volatile impurities.

Methodology:

  • Initial Solvent Removal: If the crude product is in a solvent, remove the bulk of the solvent using a rotary evaporator.

  • Apparatus Setup: Set up a vacuum distillation apparatus. Ensure all glassware is dry and the joints are properly sealed.

  • Distillation: Heat the crude this compound under reduced pressure. Collect the fraction that distills at the appropriate temperature and pressure for this compound. The boiling point will be lower than the atmospheric boiling point of 178-180 °C.[4][7]

  • Collection: Collect the purified liquid product in a pre-weighed flask. A yield of 94% has been reported for this method.[4]

Visualizations

experimental_workflow cluster_extraction Acid-Base Extraction crude_mixture Crude Reaction Mixture dissolve Dissolve in Organic Solvent crude_mixture->dissolve extract_acid Extract with Aqueous Acid dissolve->extract_acid separate_layers Separate Layers extract_acid->separate_layers aqueous_layer Aqueous Layer (Protonated Product) separate_layers->aqueous_layer Aqueous organic_layer_impurities Organic Layer (Neutral/Acidic Impurities) separate_layers->organic_layer_impurities Organic basify Basify Aqueous Layer (e.g., NaOH) aqueous_layer->basify extract_product Extract with Organic Solvent basify->extract_product dry_evaporate Dry and Evaporate Solvent extract_product->dry_evaporate pure_product Pure this compound dry_evaporate->pure_product troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of This compound incomplete_extraction Incomplete Extraction start->incomplete_extraction product_loss Product Loss During Distillation start->product_loss emulsion Emulsion Formation start->emulsion solution_extraction Ensure pH > 10 for basification, perform multiple extractions. incomplete_extraction->solution_extraction solution_distillation Use vacuum distillation, ensure sealed apparatus. product_loss->solution_distillation solution_emulsion Add brine (NaCl solution), gently swirl. emulsion->solution_emulsion

References

preventing decomposition of 2,6-dimethoxypyridine during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the use of 2,6-dimethoxypyridine (B38085) in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: this compound is a colorless to pale yellow liquid that is stable under standard laboratory conditions (ambient temperature and pressure).[1] However, it is susceptible to decomposition under specific conditions, including high temperatures, the presence of strong mineral or Lewis acids, and strong oxidizing agents.[1]

Q2: What are the primary decomposition pathways for this compound?

A2: The two primary decomposition pathways are:

  • Acid-Catalyzed O-Demethylation: In the presence of strong acids (e.g., HBr, HCl, or Lewis acids like BBr₃, AlCl₃), the methoxy (B1213986) groups can be cleaved to form the corresponding hydroxypyridine and a methyl halide.[2][3] This occurs via protonation of the ether oxygen, making the methyl group susceptible to nucleophilic attack by the acid's counter-ion.

Q3: Can this compound be used as a non-nucleophilic base?

A3: Yes, this compound can be used as a sterically hindered, non-nucleophilic base. The two methoxy groups at the 2 and 6 positions sterically shield the nitrogen atom, significantly reducing its nucleophilicity. This allows it to function as an effective proton scavenger, neutralizing acids generated in a reaction without attacking electrophilic centers. However, due to this steric hindrance, it is a weaker base compared to less hindered pyridines like pyridine (B92270) itself or 2,4,6-collidine.

Q4: How does the basicity of this compound compare to other hindered pyridine bases?

BaseStructurepKa of Conjugate AcidKey Characteristics
PyridineC₅H₅N5.23Nucleophilic, baseline for comparison.[4]
2,6-Lutidine(CH₃)₂C₅H₃N6.7Moderately basic, weakly nucleophilic.[4]
2,4,6-Collidine(CH₃)₃C₅H₂N7.43 (in H₂O)More basic than lutidine, moderately hindered.[4]
2,6-Di-tert-butylpyridine(t-Bu)₂C₅H₃N3.58Weakly basic, highly hindered, strongly non-nucleophilic.[4]

Based on the trend of decreasing basicity with increasing steric hindrance, it can be inferred that this compound is a relatively weak base.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound.

Issue 1: Low yield of the desired product and formation of a polar byproduct, especially in acidic reaction conditions.

  • Possible Cause: Acid-catalyzed decomposition (O-demethylation) of this compound. The resulting hydroxypyridine is more polar and can complicate purification.

  • Troubleshooting Steps:

    • Reagent Choice: If possible, avoid the use of strong Brønsted acids (e.g., HCl, HBr) and Lewis acids (e.g., BBr₃, AlCl₃). If an acid is necessary, consider using a milder one or a solid-supported acid that can be easily filtered off.

    • Temperature Control: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Demethylation is often accelerated at higher temperatures.

    • Reaction Time: Monitor the reaction closely by TLC or LC-MS to avoid unnecessarily long reaction times, which can increase the extent of decomposition.

    • Work-up Procedure: Neutralize the reaction mixture promptly during work-up to prevent prolonged exposure to acidic conditions. Use a mild base like sodium bicarbonate for neutralization.

Issue 2: The reaction is sluggish or does not proceed to completion when using this compound as an acid scavenger.

  • Possible Cause: this compound is a relatively weak base due to the steric hindrance of the methoxy groups. It may not be strong enough to effectively neutralize the acid generated in your specific reaction.

  • Troubleshooting Steps:

    • Select a Stronger Base: Consider using a stronger, non-nucleophilic base. Refer to the pKa table in the FAQs to select a more appropriate base like 2,4,6-collidine if a moderate increase in basicity is needed, or a proton sponge for a significant increase, while still avoiding nucleophilicity.[5]

    • Solvent Effects: The choice of solvent can influence the effective basicity. In some cases, a more polar solvent can enhance basicity.

    • Increase Stoichiometry: A moderate increase in the equivalents of this compound might be sufficient to drive the reaction to completion, but be mindful of potential purification challenges.

Issue 3: Formation of unexpected colored byproducts or a darkened reaction mixture.

  • Possible Cause: This could be due to several factors, including thermal degradation if the reaction is run at high temperatures, or complex formation with metal catalysts or reagents. Pyridine derivatives can form colored charge-transfer complexes.

  • Troubleshooting Steps:

    • Temperature Control: Ensure the reaction temperature is well-controlled and does not exceed the stability limit of the reactants and products.

    • Inert Atmosphere: If sensitive reagents are used, or if oxidative degradation is suspected, run the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Purification of Starting Materials: Ensure that the this compound and other reagents are of high purity, as impurities can sometimes lead to colored byproducts.

Experimental Protocols

Protocol 1: General Procedure for Using this compound as an Acid Scavenger in a Silylation Reaction

This protocol describes the protection of a primary alcohol using tert-butyldimethylsilyl trifluoromethanesulfonate (B1224126) (TBSOTf), where this compound is used to neutralize the generated triflic acid.

  • Materials:

    • Primary alcohol (1.0 eq)

    • This compound (1.5 eq)

    • tert-Butyldimethylsilyl trifluoromethanesulfonate (TBSOTf) (1.2 eq)

    • Anhydrous dichloromethane (B109758) (DCM)

  • Procedure:

    • Dissolve the primary alcohol in anhydrous DCM in a flame-dried flask under an inert atmosphere (N₂ or Ar).

    • Cool the solution to 0 °C using an ice bath.

    • Add this compound to the solution and stir for 5 minutes.

    • Add TBSOTf dropwise to the stirred solution.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Visualizations

Decomposition_Pathways DMP This compound Protonated_DMP Protonated this compound DMP->Protonated_DMP Strong Acid (HX) Thermal_Decomposition Thermal Decomposition Products (CO, CO2, NOx) DMP->Thermal_Decomposition High Temperature Demethylated_Product 2-Hydroxy-6-methoxypyridine + CH3X Protonated_DMP->Demethylated_Product Nucleophilic Attack (X-)

Caption: Primary decomposition pathways of this compound.

Troubleshooting_Workflow Start Reaction Issue with This compound Low_Yield Low Yield / Polar Byproduct Start->Low_Yield Sluggish_Reaction Sluggish Reaction Start->Sluggish_Reaction Color_Formation Color Formation Start->Color_Formation Check_Acidity Check for Strong Acid Low_Yield->Check_Acidity Yes Check_Basicity Is Base Strong Enough? Sluggish_Reaction->Check_Basicity Yes Check_Temp_Purity Check Temperature and Purity Color_Formation->Check_Temp_Purity Yes Lower_Temp Lower Reaction Temperature Check_Acidity->Lower_Temp Use_Stronger_Base Use Stronger Non-nucleophilic Base Check_Basicity->Use_Stronger_Base Inert_Atmosphere Use Inert Atmosphere Check_Temp_Purity->Inert_Atmosphere

Caption: Troubleshooting workflow for reactions with this compound.

References

Technical Support Center: Optimizing Reactions with 2,6-Dimethoxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving yields for reactions involving 2,6-dimethoxypyridine (B38085) and its derivatives.

Troubleshooting Guide

Low reaction yields can be attributed to a variety of factors, from reagent purity to suboptimal reaction conditions. This guide provides a systematic approach to identifying and resolving common issues.

Problem 1: Low or No Product Yield

Possible CauseRecommended Action
Reagent Purity and Stability - Verify Purity: Ensure the purity of the this compound derivative and all other starting materials, as impurities can inhibit catalytic activity or lead to side reactions.[1] - Check for Degradation: Store this compound derivatives in a cool, dry place away from direct sunlight to prevent degradation.[2]
Suboptimal Reaction Conditions - Temperature Control: Elevated temperatures can sometimes lead to the Fries rearrangement in acylation reactions, forming C-acylated byproducts instead of the desired O-acylated product.[3] Maintain low temperatures (e.g., 0°C) to favor the kinetically controlled product.[3] - Solvent Selection: The choice of solvent is critical. Anhydrous solvents, such as dichloromethane (B109758) (DCM), are often necessary to prevent unwanted side reactions with water.[3][4][5]
Catalyst Issues (if applicable) - Catalyst Deactivation: In reactions where a this compound derivative is part of a larger catalytic system (e.g., a ligand), the metal center can be poisoned by impurities like sulfur, water, or oxygen.[6] Ensure all reagents and the reaction atmosphere are pure and inert.[1][6] - Ligand Modification: In some cases, the pyridine (B92270) ring itself can undergo side reactions, leading to catalyst deactivation. Strategic substitution on the pyridine ring can block these susceptible sites.[6][7]
Inefficient Proton Transfer - Proton Shuttle Inefficiency: In reactions where the pyridine derivative is intended to act as a proton shuttle, its basicity and steric hindrance are crucial. If the reaction is sluggish, consider a derivative with optimized electronic and steric properties for the specific transformation.

Problem 2: Significant Byproduct Formation

Possible CauseRecommended Action
Competing Side Reactions - Fries Rearrangement: In phenol (B47542) acylations, the acyl group can migrate from the oxygen to the aromatic ring, especially in the presence of Lewis acids or at high temperatures.[3] Avoid Lewis acids and maintain low reaction temperatures to minimize this.[3] - Demethylation: Harsh conditions, particularly with Lewis acids, can cause cleavage of the methoxy (B1213986) groups on the this compound moiety.[3] Opt for base-catalyzed conditions at lower temperatures.[3]
Steric Hindrance Effects - Slow Reaction Rate: The methoxy groups at the 2 and 6 positions create significant steric hindrance, which can slow down the desired reaction, allowing side reactions to become more prominent.[3] The use of a highly nucleophilic catalyst, if applicable, can help overcome this.[3]

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound derivatives in the reactions you've described?

A1: While pyridine itself can act as a weak base and a nucleophilic catalyst in acylation reactions[4][5], this compound is more commonly used as a sterically hindered, non-nucleophilic base. The electron-donating methoxy groups increase the basicity of the nitrogen atom, while their steric bulk prevents it from participating in nucleophilic attack. This makes it effective at scavenging protons generated in a reaction without interfering with other reagents. In some catalytic systems, derivatives can also serve as ligands for a metal center or act as a proton shuttle.[8]

Q2: How can I improve the yield of an acylation reaction using a this compound derivative as a base?

A2: To improve the yield of an acylation reaction, ensure strictly anhydrous conditions, as any moisture can hydrolyze the acylating agent.[1] Use a high-purity, anhydrous solvent like dichloromethane (DCM).[3] Maintain a low reaction temperature (e.g., 0°C) to prevent side reactions like the Fries rearrangement if applicable.[3] The order of addition can also be important; typically, the acylating agent is added slowly to the solution of the substrate and the pyridine base.[3]

Q3: My reaction involving a this compound derivative as a ligand in a metal-catalyzed cross-coupling reaction is showing low yield. What should I investigate?

A3: For metal-catalyzed cross-coupling reactions, low yields can often be traced back to catalyst deactivation.[6] First, verify the purity of all reagents and solvents, as impurities can poison the catalyst.[1][6] Ensure the reaction is carried out under a strict inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the metal center or the ligand.[1][6] Consider if the ligand itself might be undergoing a side reaction; sometimes, modifying the ligand structure can improve stability and yield.[6][7]

Q4: Can the steric hindrance of this compound derivatives negatively impact my reaction?

A4: Yes, while the steric bulk is often advantageous in preventing nucleophilic catalysis, it can also slow down the desired reaction rate by hindering the approach of reactants.[3] If the reaction is too slow, byproduct formation may increase. In such cases, optimizing the temperature and reaction time is crucial.

Quantitative Data Summary

The following table summarizes key quantitative parameters from representative reactions involving pyridine derivatives.

Reaction TypeCatalyst/ReagentSubstrateSolventTemperature (°C)Time (h)Yield (%)Reference
O-Acylation of Phenol2,6-dimethoxybenzoyl chloride / PyridinePhenolAnhydrous DCM02-12Varies[3]
Hydroamination of Alkynes[Pd(Py-tzNHC)2]2+Phenylacetylene, (2,6-dimethyl)anilineTolueneRoom TempVariesHigh[8]

Experimental Protocols

Protocol for Selective O-Acylation of a Phenol

This protocol is designed to favor the formation of the phenolic ester while minimizing the Fries rearrangement.

  • Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the phenol (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Base Addition: Add anhydrous pyridine (1.5 eq.).

  • Acylating Agent Preparation: In a separate flask, dissolve 2,6-dimethoxybenzoyl chloride (1.1 eq.) in anhydrous DCM.

  • Reaction Initiation: Add the 2,6-dimethoxybenzoyl chloride solution dropwise to the stirred phenol solution at 0°C over 15-20 minutes.

  • Monitoring: Allow the reaction to stir at 0°C and monitor its progress using Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by adding cold, dilute aqueous HCl.

  • Workup: Proceed with a standard aqueous workup and purification by chromatography.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield start Low Reaction Yield reagent_purity Check Reagent Purity & Stability start->reagent_purity reaction_conditions Evaluate Reaction Conditions start->reaction_conditions catalyst_activity Assess Catalyst Activity (if applicable) start->catalyst_activity byproducts Analyze for Byproducts start->byproducts solution_conditions Use Anhydrous Solvents / Inert Atmosphere reagent_purity->solution_conditions temp Optimize Temperature reaction_conditions->temp solvent Verify Solvent is Anhydrous reaction_conditions->solvent concentration Adjust Concentration reaction_conditions->concentration catalyst_deactivation Suspect Catalyst Deactivation catalyst_activity->catalyst_deactivation ligand_stability Consider Ligand Instability catalyst_activity->ligand_stability fries Fries Rearrangement? byproducts->fries demethylation Demethylation? byproducts->demethylation solution_temp Lower Temperature / Avoid Lewis Acids temp->solution_temp solvent->solution_conditions concentration->reaction_conditions solution_catalyst Use Pure Reagents / Modify Ligand catalyst_deactivation->solution_catalyst ligand_stability->solution_catalyst fries->demethylation No fries->solution_temp Yes demethylation->start No demethylation->solution_temp Yes

Caption: A stepwise workflow for troubleshooting low yields.

Acylation_Mechanism Role of Pyridine Derivatives in Acylation cluster_nucleophilic Nucleophilic Catalysis (e.g., DMAP) cluster_base Sterically Hindered Base (e.g., this compound) acyl_halide R-CO-X acyl_intermediate [R-CO-DMAP]+X- (Acylpyridinium Salt) acyl_halide->acyl_intermediate + DMAP dmap DMAP product R-CO-OR' (Ester) acyl_intermediate->product + R'-OH alcohol R'-OH dmap_regen DMAP (regenerated) product->dmap_regen acyl_halide2 R-CO-X product2 R-CO-OR' (Ester) alcohol2 R'-OH alcohol2->product2 + R-CO-X protonated_base [2,6-DMPH]+X- product2->protonated_base + HX base 2,6-DMP

Caption: Competing roles of pyridine derivatives in acylation.

Catalyst_Deactivation Potential Catalyst Deactivation Pathways active_catalyst Active Catalyst [M-L] (L = Pyridine Derivative) poisoning Poisoning (e.g., S, O2, H2O) active_catalyst->poisoning Impure Reagents dimerization Dimerization ('Flyover Dimer') active_catalyst->dimerization High Concentration / Temp. ligand_reaction Side Reaction on Ligand (e.g., Borylation) active_catalyst->ligand_reaction Reactive Reagents inactive_catalyst Inactive Species poisoning->inactive_catalyst dimerization->inactive_catalyst ligand_reaction->inactive_catalyst

Caption: Common deactivation pathways for pyridine-ligated catalysts.

References

Technical Support Center: Challenges in the Scale-Up of Reactions Using 2,6-Dimethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on navigating the challenges encountered during the scale-up of chemical reactions involving 2,6-dimethoxypyridine (B38085). Below, you will find troubleshooting guides and frequently asked questions (FAQs) designed to address specific issues that may arise during your experimental work, from laboratory to pilot plant and beyond.

Frequently Asked Questions (FAQs)

Q1: What are the primary roles of this compound in organic synthesis?

A1: this compound is a versatile reagent in modern organic synthesis, primarily utilized as:

  • A non-nucleophilic base : Its sterically hindered nitrogen atom can effectively scavenge protons (act as an acid scavenger) without interfering with electrophilic centers in the reaction mixture. This is particularly useful in reactions sensitive to nucleophilic addition or catalysis by more common amine bases.

  • A key intermediate : It serves as a foundational building block for more complex molecules, especially in the pharmaceutical and agrochemical industries.[1] For instance, it is an intermediate in the synthesis of Pantoprazole sodium, a medication for treating gastroesophageal reflux disease.[2]

  • A ligand in metal-catalyzed reactions : The nitrogen atom's lone pair of electrons allows it to coordinate with transition metals, making it valuable in catalysis.[1]

Q2: What are the main safety concerns when handling this compound on a larger scale?

A2: On a larger scale, it is crucial to be aware of the following hazards associated with this compound:

  • Combustibility : It is a combustible liquid with a flash point of 62 °C (143.6 °F).[3] All scale-up activities must be conducted in well-ventilated areas, away from ignition sources.[2][4]

  • Toxicity : It is harmful if swallowed and causes skin and serious eye irritation.[2][4] Appropriate personal protective equipment (PPE), including safety goggles, face shields, and chemical-resistant gloves, is mandatory.[2]

  • Thermal Decomposition : At elevated temperatures, it can decompose to produce toxic vapors, including carbon monoxide and oxides of nitrogen.[2]

  • Incompatibility : It is incompatible with strong oxidizing agents and mineral acids.[2]

For detailed safety information, always refer to the latest Safety Data Sheet (SDS).

Troubleshooting Guides

Solubility and Miscibility Issues

Q: I am having trouble dissolving this compound in my reaction solvent at a larger scale. What should I do?

A: While specific quantitative solubility data for this compound in various organic solvents is not extensively published, it is generally known to be soluble in common organic solvents and sparingly soluble in water.[5] If you are facing solubility challenges during scale-up, consider the following:

  • Solvent Selection : Based on the principle of "like dissolves like," its pyridine (B92270) structure suggests good solubility in a range of organic solvents. For related compounds like 2,6-dibromopyridine, high solubility is observed in polar organic solvents such as methanol, ethanol, and acetone.[6]

  • Temperature : The solubility of solids and liquids in liquid solvents generally increases with temperature. Gentle warming of the solvent before or during the addition of this compound may improve dissolution. However, be mindful of the solvent's boiling point and the thermal stability of your reactants.

  • Co-solvents : If a single solvent system is not effective, a co-solvent system may be employed. For example, a mixture of a highly solubilizing solvent with a less polar solvent in which the other reactants are soluble could be a viable option.

Experimental Protocol for Determining Solubility:

To optimize your process, it is highly recommended to experimentally determine the solubility of this compound in your chosen solvent system at various temperatures.

cluster_protocol Solubility Determination Workflow A Add excess this compound to a known volume of solvent in a sealed vial. B Equilibrate at a constant temperature with agitation for 24-72 hours. A->B C Allow solids to settle and filter a known volume of the supernatant. B->C D Dilute the filtrate to a concentration within the analytical range. C->D E Quantify the concentration using a validated HPLC or GC method. D->E F Calculate solubility in g/100 mL or mol/L. E->F

Caption: A general workflow for the experimental determination of solubility.

By-product Formation and Reaction Control

Q: In my large-scale O-methylation reaction using this compound as a base, I am observing significant by-product formation that was not present on a smaller scale. What are the likely causes and solutions?

A: The scale-up of exothermic reactions, such as some O-methylations, can lead to challenges in temperature control, which in turn can result in the formation of by-products.

  • Exotherm Management : Localized hot spots due to inadequate mixing and heat dissipation can cause the decomposition of starting materials, reagents, or products.

    • Solution : Implement controlled addition of reagents, use a reactor with a high surface area-to-volume ratio for better heat transfer, and ensure efficient stirring.

  • Potential By-products :

    • N-methylation of this compound : If a reactive methylating agent is used, there is a possibility of N-methylation of the pyridine nitrogen, forming a pyridinium (B92312) salt.

    • Over-methylation : In reactions with multiple potential methylation sites, poor temperature control can lead to a loss of selectivity.

    • Decomposition Products : As mentioned, thermal decomposition can lead to various impurities.

Logical Relationship for Troubleshooting By-products:

A Increased By-products at Scale B Poor Temperature Control (Exotherm) A->B C Inadequate Mixing A->C D Decomposition of Reagents/Products B->D E Side Reactions (e.g., N-methylation) B->E F Implement Controlled Reagent Addition B->F G Improve Reactor Heat Transfer B->G C->B H Optimize Stirring Speed and Impeller Design C->H

Caption: Troubleshooting logic for by-product formation during scale-up.

Purification and By-product Removal

Q: How can I effectively remove the 2,6-dimethoxypyridinium salt by-product from my large-scale reaction mixture?

A: The formation of a pyridinium salt (e.g., this compound hydrochloride) is a common outcome when it is used as an acid scavenger. Removing this salt is a critical step in the purification process.

  • Aqueous Extraction : Pyridinium salts are generally water-soluble. A simple aqueous wash of the organic reaction mixture can effectively remove these salts.

    • Protocol :

      • After the reaction is complete, cool the mixture to room temperature.

      • Add deionized water to the reaction vessel and stir vigorously. The volume of water will depend on the scale of your reaction and the amount of salt formed.

      • Transfer the mixture to a separatory funnel (or perform a phase separation in the reactor if equipped).

      • Separate the aqueous layer containing the pyridinium salt.

      • Repeat the aqueous wash if necessary to ensure complete removal.

  • Acid-Base Extraction : For more complex mixtures, an acid-base extraction can be employed. This involves washing the organic layer with a dilute acid to protonate any remaining free this compound and extract it into the aqueous phase.

  • Filtration : In some cases, the pyridinium salt may precipitate from the reaction mixture. If so, it can be removed by filtration before proceeding with the work-up. A patent describing the removal of pyridine hydrochloride by chilling the reaction mixture in isopropanol (B130326) and filtering the precipitated salt provides a relevant example.[7]

Experimental Workflow for Salt Removal:

A Reaction Completion B Cool to Room Temperature A->B C Add Water and Stir B->C D Phase Separation C->D E Aqueous Layer (contains salt) D->E F Organic Layer (contains product) D->F G Waste Disposal of Aqueous Layer E->G H Further Purification of Organic Layer F->H

Caption: A typical workflow for the removal of pyridinium salt by-products.

Thermal Stability and Hazard Management

Q: What are the key considerations for managing thermal hazards when scaling up reactions with this compound?

  • Reaction Calorimetry : Before any significant scale-up, it is highly recommended to perform reaction calorimetry studies (e.g., using a RC1 calorimeter) to determine the heat of reaction, heat flow, and the potential for thermal runaway.

  • Controlled Addition : As with managing by-product formation, the controlled addition of one or more reagents is a critical strategy for controlling the rate of heat evolution.

  • Cooling Capacity : Ensure that the cooling capacity of the reactor is sufficient to handle the total heat generated by the reaction. The surface area-to-volume ratio decreases as the reactor size increases, making heat removal more challenging.

  • Emergency Planning : Have a clear and practiced plan for addressing a thermal runaway event, which may include emergency cooling or quenching procedures.

Data on Physical Properties of this compound:

PropertyValueReference(s)
Boiling Point178-180 °C[3][8]
Density1.053 g/mL at 25 °C[3][8]
Flash Point62 °C (143.6 °F)[3]
Water SolubilitySlightly soluble (917 mg/L)[2]
Waste Management

Q: What are the recommended procedures for the disposal of waste streams containing this compound and its salts?

A: Waste streams containing this compound and its by-products must be handled as hazardous waste.

  • Incineration : The recommended disposal method for this compound is to burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]

  • Aqueous Waste : Aqueous waste streams containing 2,6-dimethoxypyridinium salts should not be disposed of into the sewage system.[2] These should be collected and disposed of by a licensed hazardous waste management company.

  • Regulatory Compliance : Always consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal of all waste streams.[4]

This technical support center provides a foundational guide to addressing common challenges in the scale-up of reactions using this compound. For specific and complex issues, it is always advisable to consult with a process safety expert and conduct appropriate experimental studies.

References

Technical Support Center: Managing 2,6-Disubstituted Pyridine Ligands

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage the challenges associated with the steric hindrance of 2,6-disubstituted pyridine (B92270) ligands in their experiments.

Frequently Asked Questions (FAQs): Synthesis & Characterization

This section addresses common issues encountered during the synthesis and characterization of sterically hindered pyridine ligands.

Q1: My reaction yield for synthesizing a 2,6-disubstituted pyridine is consistently low. What are the first parameters I should investigate?

A1: Low yields in pyridine synthesis often stem from several critical factors. A systematic approach is best for troubleshooting[1].

  • Reaction Conditions: Temperature, reaction time, and reactant concentration are primary variables. Some reactions require higher temperatures to overcome activation energy barriers, while others may need lower temperatures to minimize byproduct formation[1].

  • Catalyst Activity: If you are using a transition metal catalyst, ensure it is fresh or has been properly activated. Catalyst deactivation through poisoning or sintering can significantly reduce yield[1].

  • Solvent Effects: The polarity and boiling point of your solvent can dramatically influence reaction rates and equilibria. It is often beneficial to screen various solvents to find the optimal one for your specific substrate and reaction type[1].

  • Purity of Starting Materials: Impurities in reagents can interfere with the reaction, leading to side products and lower yields. Always confirm the purity of your starting materials before beginning the synthesis[1].

Q2: How can I quantitatively assess the steric bulk of my 2,6-disubstituted pyridine ligand?

A2: The most common method for quantifying the steric bulk of a ligand, especially in the context of coordination chemistry, is the Tolman cone angle (θ). This angle represents a cone, with the metal at the vertex, that encompasses the van der Waals radii of the ligand's outermost atoms. A larger cone angle indicates greater steric hindrance. While originally developed for phosphines, it is widely adapted for other ligands, including pyridines[2].

Q3: My sterically hindered pyridine derivative appears to be a much weaker base than expected. Is this normal?

A3: Yes, this is an expected and well-documented phenomenon. The introduction of bulky substituents at the 2 and 6 positions shields the nitrogen atom's lone pair of electrons, impeding its ability to accept a proton. This effect, known as "steric hindrance toward the proton," leads to a significant decrease in basicity (pKa) compared to less hindered pyridines. For instance, 2,6-bis(triisopropylsilyl)pyridine is an extremely weak base in water due to this strong steric screening[3]. This reduced basicity can be advantageous in preventing the ligand from interfering with Lewis acidic catalysts[4].

Data Presentation: Steric and Thermochemical Properties

The following tables summarize key quantitative data to help in ligand selection and experimental design.

Table 1: Thermochemical Properties of Tert-Butyl Substituted Pyridines

This table provides insight into the energetic consequences of increasing steric crowding around the pyridine nitrogen. Data is sourced from a thermochemical study of hindered pyridine derivatives[5].

CompoundFormulaPhaseΔcH°m (kJ·mol⁻¹)Δsub/vapH°m (kJ·mol⁻¹)ΔfH°m(g) (kJ·mol⁻¹)
4-tert-butylpyridineC₉H₁₃Nliquid-5370.1 ± 3.454.4 ± 1.34.4 ± 3.6
2,6-di-tert-butylpyridineC₁₃H₂₁Nliquid-7954.2 ± 4.056.6 ± 1.2-93.7 ± 4.2
2,4,6-tri-tert-butylpyridineC₁₇H₂₉Nsolid-10542.9 ± 4.978.3 ± 1.7-186.3 ± 5.2

Table 2: Comparative Tolman Cone Angles (θ) for Substituted Pyridines

These approximate values illustrate how the size and position of substituents impact the steric profile of the ligand when coordinated to a metal center[2].

Ligand (as proxy for substituent)Approximate Cone Angle (θ) in degrees
Pyridine (unsubstituted)~125
2-Methylpyridine (α-picoline)~140
2,6-Dimethylpyridine (2,6-lutidine)~160
2-tert-Butylpyridine~170
2,6-Di-tert-butylpyridine>180

Troubleshooting Guide: Metal Complexation and Catalysis

This guide addresses specific issues that arise when using these ligands in coordination chemistry and catalytic reactions.

Q4: I am unable to form a stable complex between my sterically hindered ligand and my metal precursor. What are some potential solutions?

A4: Difficulty in forming a metal complex is a classic problem stemming from steric hindrance.

  • Ligand Exchange Kinetics: The bulky substituents can significantly slow down the rate of ligand exchange. Try increasing the reaction temperature or extending the reaction time.

  • Metal Precursor Choice: The choice of metal precursor is critical. Precursors with labile (easily displaced) ligands are preferable. For example, using [PdCl₂(PhCN)₂] might be more effective than a more stable precursor[6].

  • Solvent Coordination: The solvent can compete with your bulky ligand for coordination sites. Use a non-coordinating or weakly coordinating solvent.

  • Steric Clash: The steric bulk may be too great for the chosen metal's preferred coordination geometry. It's possible that coordination is thermodynamically unfavorable. Molecular dynamics simulations can sometimes predict whether coordination is feasible[7]. In some cases, the steric hindrance is so extreme that coordination is inhibited entirely[7][8].

Q5: My palladium cross-coupling reaction is failing when using a 2,6-disubstituted pyridine ligand, and I'm observing catalyst decomposition (formation of palladium black). What is happening?

A5: This common issue points to catalyst deactivation, which can be exacerbated by pyridine ligands.

  • Catalyst Inhibition: The pyridine nitrogen's lone pair can coordinate to the palladium center, inhibiting the catalytic cycle[4][9]. While steric hindrance at the 2,6-positions is intended to prevent this, a delicate balance is required.

  • Ligand Instability: The ligand itself may be degrading under the reaction conditions. Consider a more robust ligand framework, such as one based on an N-heterocyclic carbene (NHC)[9].

  • Inert Atmosphere: Palladium catalysts in their active Pd(0) state are highly sensitive to oxygen. Ensure your reaction is performed under a rigorously inert atmosphere (e.g., Argon) and that all solvents are thoroughly degassed[9].

  • High Temperature: While heat can be necessary, excessively high temperatures can accelerate catalyst decomposition. Try running the reaction at the lowest effective temperature[9].

Q6: My Buchwald-Hartwig amination is producing a significant amount of a hydrodehalogenated side product instead of the desired C-N coupled product. What causes this?

A6: Hydrodehalogenation is a common side reaction where the aryl halide is reduced instead of coupled.

  • Moisture: Ensure all reagents and solvents are scrupulously dry, as water can act as a proton source for this side reaction[9].

  • Base Selection: The choice of base can influence the rate of hydrodehalogenation. It may be necessary to screen different strong, non-nucleophilic bases (e.g., NaOtBu vs. LHMDS vs. K₃PO₄) to find one that favors the desired amination pathway[9].

  • Amine Quality: Use a high-purity amine. Certain impurities in amines can act as hydrogen donors, promoting the unwanted reduction[9].

Visualizations: Workflows and Concepts

Diagram 1: General Troubleshooting Workflow for Low Yields

cluster_solutions A Low Reaction Yield B Verify Purity of Starting Materials & Reagents A->B C Review Reaction Conditions B->C [Purity OK] H Purify Materials B->H [Impurities Found] D Check Catalyst System C->D F Optimize Temperature & Reaction Time C->F E Screen Solvents D->E G Ensure Catalyst is Active & Atmosphere is Inert D->G I Yield Improved E->I F->I G->I H->A

Caption: A flowchart for systematically troubleshooting low reaction yields.[1]

Diagram 2: Impact of Steric Hindrance on Coordination

cluster_0 Low Steric Hindrance (e.g., Pyridine) cluster_1 High Steric Hindrance (e.g., 2,6-di-tert-butylpyridine) L1 Small Substituents N1 Accessible Nitrogen Lone Pair L1->N1 M1 Metal Center N1->M1 Strong σ-donation C1 Stable Coordination (e.g., Octahedral) M1->C1 L2 Bulky 2,6-Substituents N2 Shielded Nitrogen Lone Pair L2->N2 M2 Metal Center N2->M2 Weakened/Blocked Interaction C2 Labile/No Coordination or Distorted Geometry M2->C2

Caption: Steric bulk on the ligand can inhibit or weaken metal coordination.

Diagram 3: Experimental Workflow for Cone Angle Determination

A Synthesize & Purify Metal-Ligand Complex B Grow Single Crystals (Slow Evaporation/Vapor Diffusion) A->B C Mount Crystal on X-ray Diffractometer B->C D Collect Diffraction Data C->D E Solve & Refine Crystal Structure D->E F Identify Atomic Coordinates of Metal & Ligand E->F G Calculate Cone Angle (θ) Based on van der Waals Radii F->G

Caption: Workflow for determining a ligand's Tolman cone angle via X-ray crystallography.[2]

Experimental Protocols

Protocol 1: Palladium-Catalyzed Synthesis of a Substituted Pyridine

This protocol is a generalized procedure based on modern transition-metal-catalyzed methodologies. Specific conditions may require optimization.

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the α,β-unsaturated oxime ether (0.2 mmol, 1.0 equiv), the alkene (0.4 mmol, 2.0 equiv), and the palladium(II) acetate (B1210297) catalyst (Pd(OAc)₂, 0.02 mmol, 10 mol%)[10].

  • Solvent and Additives: Add a suitable dry, degassed solvent (e.g., dioxane, 2.0 mL) and a hindered pyridine ligand that acts as a base or additive (e.g., 2,6-lutidine, 0.06 mmol, 30 mol%)[10].

  • Reaction Execution: Stir the reaction mixture at the optimized temperature (e.g., 90°C) in an oil bath for the required time (e.g., 24 hours). Monitor the reaction progress by TLC, GC-MS, or LC-MS[10].

  • Workup and Purification: After cooling the reaction to room temperature, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter it through a pad of Celite® to remove the palladium catalyst. Rinse the pad with additional solvent. Concentrate the filtrate under reduced pressure[10]. The crude product can then be purified by column chromatography on silica (B1680970) gel or crystallization to yield the desired substituted pyridine[1].

Protocol 2: Determination of Ligand Cone Angle via Single-Crystal X-ray Diffraction

This protocol outlines the key steps for experimentally determining the Tolman cone angle of a synthesized ligand[2].

  • Crystal Growth: Synthesize the desired metal-ligand complex. Grow single crystals suitable for X-ray diffraction analysis. Common methods include slow evaporation of a solvent from a saturated solution, vapor diffusion of a non-solvent into a solution of the complex, or slow cooling of a saturated solution[2].

  • Data Collection: Carefully select and mount a suitable crystal onto a goniometer head. Place the crystal in the X-ray beam of a single-crystal X-ray diffractometer. Collect a complete set of diffraction data by rotating the crystal in the beam at a controlled temperature (often cryogenic)[2].

  • Structure Solution and Refinement: Process the collected diffraction data to obtain a set of structure factors. Solve the crystal structure using direct or Patterson methods to get an initial model of the atomic positions. Refine this structural model against the experimental data to obtain highly accurate atomic coordinates, bond lengths, and angles[2].

  • Cone Angle Calculation: Using the refined crystal structure data, identify the coordinates of the metal atom and all atoms of the pyridine ligand. Define the metal-ligand bond axis (the M-N vector). Calculate the angle from the metal atom to the van der Waals surface of the outermost atoms of the 2,6-substituents. The Tolman cone angle (θ) is defined as twice this maximum half-angle[2].

References

workup procedures to remove 2,6-dimethoxypyridine from a reaction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed procedures and troubleshooting advice for the effective removal of 2,6-dimethoxypyridine (B38085) from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound relevant to its removal?

A1: Understanding the physicochemical properties of this compound is crucial for selecting an appropriate workup procedure. It is a liquid at room temperature with a boiling point of 178-180 °C.[1] The pyridine (B92270) nitrogen makes the molecule basic, with a predicted pKa of its conjugate acid around 1.57.[2] It is soluble in organic solvents but only sparingly soluble in water.[2] This basicity is the primary property exploited for its removal via acidic washing.

Q2: What are the most common methods for removing this compound?

A2: The most common and effective methods for removing this compound from a reaction mixture are:

  • Acid-Base Extraction: This is often the most efficient method, utilizing the basicity of the pyridine nitrogen to form a water-soluble salt.

  • Silica (B1680970) Gel Chromatography: Effective for separating compounds based on polarity, though the basicity of this compound can sometimes lead to issues like streaking on the column.

  • Distillation: Suitable if the desired product has a significantly different boiling point from this compound (178-180 °C).[1]

  • Crystallization: This method is highly effective if your desired product is a solid that can be crystallized, leaving the liquid this compound impurity in the mother liquor.

Q3: Can I use a simple water wash to remove this compound?

A3: A simple water wash is generally ineffective. This compound is only sparingly soluble in neutral water, meaning a significant amount will remain in the organic phase.[2] An acidic wash is necessary to protonate the pyridine and render it water-soluble.

Q4: Will this compound be removed during solvent evaporation under reduced pressure?

A4: Complete removal by rotary evaporation is unlikely unless your desired compound is a very high-boiling oil or a stable solid. With a boiling point of 178-180 °C, this compound is not considered highly volatile and will likely co-concentrate with your product if the product's boiling point is not substantially higher.[1]

Troubleshooting Guide

Issue 1: The this compound remains in the organic layer after an acid wash.

  • Cause: The acidic solution may not be acidic enough, or an insufficient volume was used. Emulsion formation could also prevent efficient partitioning.

  • Solution:

    • Check pH: Ensure the pH of the aqueous layer is strongly acidic (pH < 2) after the wash.

    • Increase Volume/Concentration: Use a larger volume of the acidic solution (e.g., 1 M HCl) or perform multiple washes (2-3 times).

    • Break Emulsions: If an emulsion forms, adding brine (saturated aqueous NaCl solution) can help break it. Alternatively, filtering the mixture through a pad of Celite can be effective.

Issue 2: During column chromatography, the product co-elutes with this compound.

  • Cause: The polarity of the product and the impurity may be too similar for effective separation with the chosen solvent system.

  • Solution:

    • Optimize Solvent System: Systematically screen different solvent systems. A shallow gradient of a more polar solvent (e.g., 0-10% ethyl acetate (B1210297) in hexanes) may improve separation.

    • Use a Basic Additive: The basicity of this compound can cause it to interact strongly with the acidic silica gel, leading to tailing and poor separation. Adding a small amount of triethylamine (B128534) (~0.1-1%) to the eluent can mitigate these interactions.

    • Consider a Different Stationary Phase: If separation on silica is not possible, consider using a different stationary phase, such as alumina (B75360) (basic or neutral) or reverse-phase silica (C18).

Issue 3: After crystallization of my solid product, I still detect this compound.

  • Cause: The impurity may have been trapped within the crystal lattice of your product (occlusion) or is adhering to the surface of the crystals.

  • Solution:

    • Wash Crystals Thoroughly: After filtering, wash the collected crystals with a small amount of ice-cold, fresh crystallization solvent to remove any residual mother liquor containing the impurity.

    • Recrystallize: A second crystallization is often necessary to achieve high purity.[3]

    • Slow Down Crystallization: Cooling the solution too quickly can trap impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath to promote the formation of purer crystals.[3]

Comparison of Removal Methods

MethodPrinciplePurity AchievableAdvantagesDisadvantages
Acid-Base Extraction Partitions the basic pyridine into an acidic aqueous phase as a salt.>98%Fast, scalable, and highly effective for separating basic compounds from neutral or acidic ones.[4]Requires the use of acids and bases; may not be suitable for acid-sensitive products.
Column Chromatography Separation based on differential adsorption to a stationary phase.Variable (>95%)Can separate compounds with very similar properties if optimized.Can be time-consuming and require large volumes of solvent; pyridine may interact with silica gel.
Crystallization Isolates a solid product, leaving liquid impurities in the solvent.>99.5%Can yield very high purity material; excellent for final purification step.[4]Only applicable if the desired product is a solid; requires finding suitable crystallization conditions.[4]
Distillation Separation based on differences in boiling points.>99% (for large BP difference)Effective for purifying liquid products on a large scale.Not suitable for heat-sensitive compounds or if boiling points are close.

Experimental Protocols

Protocol 1: Acid-Base Extraction

This protocol is the most recommended first-line approach for removing this compound.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent that is immiscible with water (e.g., ethyl acetate, diethyl ether, or dichloromethane).

  • Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M aqueous HCl solution and shake vigorously for 30-60 seconds, venting frequently.

  • Separation: Allow the layers to separate. The protonated this compound hydrochloride salt will be in the lower aqueous layer (if using halogenated solvents) or the upper aqueous layer (if using less dense solvents like ether). Drain and collect the organic layer.

  • Repeat Wash: Repeat the acidic wash on the organic layer one or two more times to ensure complete removal.

  • Neutral Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove residual water and acid.

  • Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

G cluster_start Start cluster_process Workup Procedure cluster_end Result cluster_waste Waste Stream start Crude Reaction Mixture dissolve 1. Dissolve in Organic Solvent start->dissolve wash 2. Wash with 1 M HCl (aq) dissolve->wash separate 3. Separate Layers wash->separate dry 4. Dry & Filter Organic Layer separate->dry Organic Layer waste Aqueous Layer (contains Pyridinium Salt) separate->waste Aqueous Layer evaporate 5. Evaporate Solvent dry->evaporate end Purified Product evaporate->end

Caption: Workflow for Acid-Base Extraction of this compound.

Protocol 2: Silica Gel Flash Chromatography

This protocol is suitable when acid-base extraction is not feasible or when other impurities of similar basicity are present.

  • Sample Preparation: Concentrate the crude reaction mixture onto a small amount of silica gel to create a dry-load sample.

  • Column Packing: Pack a flash chromatography column with silica gel using the initial eluent (e.g., 100% hexanes or another non-polar solvent).

  • Loading: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin elution with the non-polar solvent. Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate). A typical starting point could be a gradient of 0% to 20% ethyl acetate in hexanes.

    • Pro-Tip: To prevent streaking, consider pre-treating the silica with 1% triethylamine in the eluent or adding ~0.5% triethylamine to the entire eluent system.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify which ones contain the pure product.

  • Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

G start Crude Mixture dry_load 1. Dry-load onto Silica start->dry_load load_col 3. Load Sample dry_load->load_col pack_col 2. Pack Column with Silica Gel pack_col->load_col elute 4. Elute with Solvent Gradient load_col->elute collect 5. Collect & Analyze Fractions (TLC) elute->collect combine 6. Combine Pure Fractions collect->combine evaporate 7. Evaporate Solvent combine->evaporate product Purified Product evaporate->product

Caption: Workflow for Purification by Flash Column Chromatography.

Protocol 3: Product Crystallization

This protocol is ideal if your desired product is a solid at room temperature.

  • Solvent Selection: Choose a solvent or solvent system in which your product is soluble when hot but poorly soluble when cold. The this compound impurity should remain soluble at cold temperatures.

  • Dissolution: Dissolve the crude material in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. This encourages the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the ice-cold crystallization solvent to remove any adhering mother liquor that contains the this compound.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

G start Crude Solid Product (with liquid impurity) dissolve 1. Dissolve in Minimum Hot Solvent start->dissolve cool 2. Cool Slowly to Form Crystals dissolve->cool filter 3. Isolate Crystals (Vacuum Filtration) cool->filter wash 4. Wash with Cold Solvent filter->wash waste Mother Liquor (contains impurity) filter->waste dry 5. Dry Crystals wash->dry product Pure Crystalline Product dry->product

Caption: General Workflow for Purification by Crystallization.

References

stability of 2,6-dimethoxypyridine under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability of 2,6-dimethoxypyridine (B38085) in various experimental conditions. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This section addresses specific issues that may arise during experiments involving this compound.

Question: My reaction yield is low and I'm observing unexpected byproducts when using an acidic catalyst. What could be the cause?

Answer: The methoxy (B1213986) groups of this compound are susceptible to cleavage under strongly acidic conditions.[1][2][3] This acid-catalyzed hydrolysis, or demethylation, can lead to the formation of 2-hydroxy-6-methoxypyridine (B2439412) and subsequently 2,6-dihydroxypyridine. The reaction proceeds via protonation of the ether oxygen, followed by a nucleophilic substitution (SN1 or SN2) by a counter-ion or solvent.[1][3][4] This degradation of your starting material would lower the yield of the desired product and introduce impurities. Consider using a milder acid or protecting the methoxy groups if cleavage is a significant issue. Safety data sheets for this compound specifically list mineral acids and strong oxidizing agents as incompatible materials.[5]

Question: I am using this compound as a non-nucleophilic base for a silylation reaction with TBSOTf, but the reaction is not proceeding as expected. Why might this be?

Answer: While this compound has electron-donating groups, its basicity is relatively weak compared to other hindered amine bases. For instance, the pKa of the conjugate acid of the related 2,6-lutidine is approximately 6.7.[6] If your reaction generates a very strong acid (like triflic acid from TBSOTf), this compound may not be a strong enough base to neutralize it effectively, leading to a stall in the reaction or acid-mediated side reactions. For highly reactive silylating agents, a stronger, sterically hindered base like 2,6-di-tert-butylpyridine (B51100) or N,N-Diisopropylethylamine (DIPEA) might be more suitable.[6][7]

Question: Can I use strong organometallic bases like n-butyllithium (n-BuLi) with this compound?

Answer: Yes, this compound is generally stable under these conditions, provided the reaction is performed in a dry, aprotic solvent (like THF) and at low temperatures (e.g., -40 °C).[8] These are common conditions for regioselective lithiation at the 3-position of the pyridine (B92270) ring.[8] The methoxy groups are stable to strong, non-nucleophilic bases under these anhydrous, cold conditions. However, heating with strong bases in protic solvents could potentially lead to degradation.

Question: My stored this compound has developed a pale yellow color. Is it still pure enough to use?

Answer: this compound is typically a colorless to pale yellow liquid.[5][9][10] A slight coloration does not necessarily indicate significant degradation. However, it is best to verify the purity by analytical methods such as GC or NMR before use in a sensitive reaction. For storage, it should be kept in a tightly closed container in a dry, well-ventilated place, away from heat, ignition sources, and incompatible materials like strong acids.[5][11]

Frequently Asked Questions (FAQs)

Question: What is the general stability of this compound?

Answer: this compound is considered stable under normal conditions of temperature and pressure.[5] It is a combustible liquid and should be stored away from heat and ignition sources.[5][12] Its primary instabilities are associated with exposure to strong acids and oxidizing agents.[5]

Question: Under what specific acidic conditions is this compound known to be unstable?

Answer: The compound is unstable in the presence of strong mineral acids (e.g., HBr, HI, HCl) and strong Lewis acids (e.g., BBr₃).[3][5] These reagents can cause the cleavage of one or both of the methyl ether bonds.[1][3] While there is no specific quantitative data for this compound itself, a study on the closely related compound 2,6-Dimethoxy-3,5-pyridinediamine HCl showed approximately 10% degradation within 2 days when stored in an aqueous solution at pH 3.[13] This suggests that even moderately acidic aqueous conditions can lead to decomposition over time.

Question: What is the stability of this compound under basic conditions?

Answer: this compound is generally stable under a wide range of basic conditions, especially non-nucleophilic and anhydrous ones. It is commonly used with strong organolithium bases at low temperatures.[8] It also shows stability in the presence of bases like sodium hydroxide (B78521) in methanol (B129727), even with heating, as demonstrated in synthetic procedures where it is formed under these conditions.[14] However, extremely harsh basic conditions, such as very high temperatures (e.g., >250 °C) combined with a strong base, could potentially cause demethylation, similar to what is observed with other aryl methyl ethers.[15]

Question: What are the likely degradation products of this compound in acid?

Answer: The primary degradation pathway under acidic conditions is the cleavage of the ether bonds. This would result in the sequential formation of 2-hydroxy-6-methoxypyridine and 2,6-dihydroxypyridine, along with the corresponding methyl halide if a hydrohalic acid is used.

Stability Data Summary
ConditionReagent/pHTemperatureStabilityPotential Products
Acidic Strong Mineral Acids (HBr, HI)ElevatedUnstable2-hydroxy-6-methoxypyridine, 2,6-dihydroxypyridine, Methyl Halide
Acidic Aqueous pH 3Room TempLimited (Degradation likely over time)¹2-hydroxy-6-methoxypyridine
Basic n-Butyllithium in THF-40 °CStableLithiated species (at C3)
Basic NaOH in MethanolRefluxStable²N/A
Neutral Standard ConditionsAmbientStableN/A

¹Data extrapolated from stability study on 2,6-Dimethoxy-3,5-pyridinediamine HCl.[13] ²Stability inferred from its synthesis under these conditions.[14]

Experimental Protocols

Protocol 1: Assessment of Stability in Acidic Aqueous Media

This protocol provides a general method to assess the stability of this compound at a specific acidic pH.

  • Buffer Preparation: Prepare a buffer solution at the desired acidic pH (e.g., pH 3.0 using a citrate (B86180) buffer).

  • Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent miscible with water (e.g., acetonitrile).

  • Incubation: Dilute the stock solution with the prepared buffer to a final concentration of approximately 1 mg/mL. Ensure the final concentration of the organic solvent is low (e.g., <5%).

  • Time Points: Store the solution at a controlled temperature (e.g., 25 °C) protected from light. Take aliquots for analysis at specific time points (e.g., t=0, 6h, 24h, 48h, 7 days).

  • Analysis: Quench the reaction if necessary (e.g., by neutralizing with a base). Analyze the samples by a suitable chromatographic method, such as HPLC with UV detection, to quantify the remaining this compound and detect the formation of any degradation products.

  • Data Evaluation: Plot the concentration of this compound against time to determine the degradation rate.

Protocol 2: Example of Use with a Strong Base (Synthesis of 2,6-Dimethoxyisonicotinic Acid)

This protocol, adapted from a literature procedure for a related synthesis, illustrates the stability of the dimethoxy pyridine core to heated basic conditions during a nucleophilic aromatic substitution.[8]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 2,6-dichloropyridine-4-carboxylic acid, methanol, and solid sodium hydroxide.

  • Reaction: Heat the mixture to reflux and maintain for several hours (e.g., 8 hours), monitoring the reaction by TLC or LC-MS.

  • Workup: After cooling, evaporate the methanol under reduced pressure. Dilute the residue with water.

  • Extraction: If necessary, wash with an organic solvent to remove non-polar impurities.

  • Acidification: Carefully acidify the aqueous solution with hydrochloric acid to precipitate the product, 2,6-dimethoxyisonicotinic acid.

  • Isolation: Collect the solid product by filtration, wash with water, and dry. This procedure demonstrates the stability of the methoxy groups once formed under refluxing methanolic NaOH.

Visualizations

TroubleshootingWorkflow start Experiment Issue Encountered (e.g., Low Yield, Impurities) condition What are the reaction conditions? start->condition acidic Acidic (e.g., mineral acid, Lewis acid, aq. acid) condition->acidic Acidic basic Basic (e.g., n-BuLi, NaOH) condition->basic Basic cause_acid Potential Cause: Acid-catalyzed ether cleavage (demethylation) acidic->cause_acid cause_base_strong Anhydrous & Low Temp? (e.g., n-BuLi for lithiation) basic->cause_base_strong solution_acid Solution: - Use milder acid - Lower reaction temperature - Reduce reaction time - Use alternative non-acidic route cause_acid->solution_acid stable_base Likely Stable: Check other parameters (reagent quality, stoichiometry, temperature control) cause_base_strong->stable_base Yes unstable_base Aqueous/Protic & Heated? cause_base_strong->unstable_base No cause_base_harsh Potential Cause (unlikely): Degradation under very harsh (high temp) conditions unstable_base->cause_base_harsh Yes solution_base Solution: - Ensure anhydrous conditions - Maintain low temperature - Check for reactive impurities cause_base_harsh->solution_base

Caption: Troubleshooting workflow for issues with this compound.

Caption: Acid-catalyzed degradation pathway of this compound.

References

Technical Support Center: Minimizing Byproduct Formation with 2,6-Dimethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the effective use of 2,6-dimethoxypyridine (B38085) as a base in organic synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and minimize byproduct formation during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as a base?

This compound is a sterically hindered, non-nucleophilic organic base. Its primary function in a reaction is to act as a proton scavenger, neutralizing strong acids generated during a reaction without participating in nucleophilic side reactions. The bulky methoxy (B1213986) groups at the 2 and 6 positions of the pyridine (B92270) ring sterically obstruct the nitrogen atom's lone pair of electrons, significantly reducing its nucleophilicity while maintaining its basicity. This characteristic is crucial for preventing unwanted side product formation in sensitive reactions.[1]

Q2: In which types of reactions is this compound particularly useful for minimizing byproducts?

This compound is highly effective in reactions that are prone to nucleophilic attack by the base, such as:

  • Glycosylation: Prevents the formation of orthoester byproducts and other side reactions by neutralizing acidic promoters without interfering with the glycosyl donor or acceptor.[1]

  • Silylation: Acts as an efficient acid scavenger for strong acids like triflic acid, which are byproducts of highly reactive silylating agents (e.g., TBSOTf), without reacting with the silylating agent or the product.[1]

  • Acylation and Triflation: Neutralizes HCl or triflic acid generated during these reactions, driving the reaction to completion while avoiding nucleophilic attack on the acyl or triflyl group.[1]

Q3: How does the performance of this compound compare to other common bases like pyridine or triethylamine (B128534)?

While pyridine and triethylamine are common bases, their higher nucleophilicity can lead to the formation of unwanted byproducts. For instance, in sensitive reactions, they can compete with the desired nucleophile, leading to lower yields and complex product mixtures. The steric hindrance of this compound makes it a superior choice when high selectivity and purity are critical.

Troubleshooting Guides

This section provides solutions to common problems encountered when using this compound, with a focus on minimizing byproduct formation.

Issue 1: Unexpected Side Product Formation in Glycosylation Reactions

Symptoms:

  • Formation of a significant amount of orthoester byproduct.

  • Low yield of the desired glycosylated product.

  • Complex reaction mixture observed by TLC or NMR.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Residual Nucleophilicity of the Base While significantly reduced, under certain conditions, even hindered bases can exhibit some nucleophilicity. Solution: Ensure the reaction is run at the lowest effective temperature. Consider using an even more sterically hindered base if the problem persists.
Reaction Conditions Suboptimal temperature or reaction time can favor side reactions. Solution: Perform a temperature and time course study to identify the optimal conditions for your specific substrates.
Protecting Group Strategy The choice of protecting groups on the glycosyl donor can influence the propensity for orthoester formation. Solution: Employ protecting groups known to suppress orthoester formation through neighboring group participation.
Issue 2: Low Yield or Incomplete Silylation

Symptoms:

  • Incomplete conversion of the starting alcohol to the silyl (B83357) ether.

  • Formation of unidentified byproducts.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Insufficient Amount of Base The amount of this compound may not be enough to neutralize all the acid generated. Solution: Use a slight excess of this compound (e.g., 1.1-1.2 equivalents) relative to the silylating agent.
Moisture in the Reaction Silylating agents are highly sensitive to moisture, which can lead to their decomposition and the formation of siloxanes. Solution: Ensure all glassware is rigorously dried, and use anhydrous solvents. Handle this compound and the silylating agent under an inert atmosphere (e.g., nitrogen or argon).
Steric Hindrance of the Substrate Highly hindered alcohols may react slowly. Solution: Increase the reaction temperature or use a more reactive silylating agent. A more hindered and less nucleophilic base like 2,6-di-tert-butylpyridine (B51100) might be beneficial for extremely sensitive substrates.[1]
Issue 3: Byproduct Formation in Triflation Reactions

Symptoms:

  • Formation of an ammonium (B1175870) triflate salt, which may precipitate from the reaction mixture.

  • Low yield of the desired triflate.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Reaction with the Amine Functionality If the substrate contains an amine, it can be protonated by the generated triflic acid. Solution: Protect the amine functionality before carrying out the triflation reaction.
Solvent Choice The polarity of the solvent can influence the solubility of byproducts and the reaction rate. Solution: If a precipitate (likely the ammonium triflate salt) is observed in a non-polar solvent like DCM, consider a more polar aprotic solvent. However, be cautious as some polar aprotic solvents like DMF can react with triflic anhydride.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Orthoester Formation in O-Glycosylation

This protocol provides a general guideline for O-glycosylation using a glycosyl donor, an acceptor, and this compound as an acid scavenger.

Materials:

  • Glycosyl donor

  • Glycosyl acceptor

  • This compound (1.1 - 1.5 equivalents)

  • Activating agent (e.g., TMSOTf, 0.1 equivalents)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Molecular sieves (4 Å)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the glycosyl donor, glycosyl acceptor, and activated 4 Å molecular sieves in anhydrous DCM.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the mixture to the desired temperature (e.g., -78 °C, -40 °C, or 0 °C).

  • Add this compound to the mixture.

  • Slowly add the activating agent (e.g., TMSOTf) dropwise.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a few drops of saturated aqueous sodium bicarbonate solution.

  • Allow the mixture to warm to room temperature, filter through a pad of celite, and wash with DCM.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Silylation of a Hindered Alcohol using a Silyl Triflate and this compound

This protocol describes the silylation of a sterically hindered alcohol, where the use of a non-nucleophilic base is critical to avoid side reactions.

Materials:

  • Hindered alcohol

  • Silyl triflate (e.g., TBSOTf, 1.1 equivalents)

  • This compound (1.2 equivalents)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Dissolve the hindered alcohol in anhydrous DCM in a flame-dried flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add this compound to the solution.

  • Slowly add the silyl triflate dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC.

  • Once the reaction is complete, quench with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the product by flash column chromatography.

Visualizing Reaction Logic

The following diagrams illustrate the logical workflows for troubleshooting common issues when using this compound.

Troubleshooting_Glycosylation start Issue: Byproduct in Glycosylation cause1 Residual Nucleophilicity start->cause1 cause2 Suboptimal Conditions start->cause2 cause3 Protecting Group Choice start->cause3 solution1 Lower Temperature / More Hindered Base cause1->solution1 solution2 Optimize Temp & Time cause2->solution2 solution3 Use NGP Protecting Group cause3->solution3

Caption: Troubleshooting workflow for byproduct formation in glycosylation.

Troubleshooting_Silylation start Issue: Low Yield in Silylation cause1 Insufficient Base start->cause1 cause2 Moisture Present start->cause2 cause3 Hindered Substrate start->cause3 solution1 Use Slight Excess of Base cause1->solution1 solution2 Anhydrous Conditions cause2->solution2 solution3 Increase Temperature / More Reactive Silyl Agent cause3->solution3

Caption: Troubleshooting workflow for low yield in silylation reactions.

References

Validation & Comparative

A Comparative Guide to Sterically Hindered Bases: 2,6-Dimethoxypyridine vs. 2,6-Lutidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the selection of an appropriate non-nucleophilic base is a critical parameter that can dictate the success of a reaction. Sterically hindered pyridines are a prominent class of such bases, prized for their ability to scavenge protons without engaging in unwanted nucleophilic side reactions. This guide provides a detailed, data-driven comparison of two common sterically hindered pyridine (B92270) bases: 2,6-dimethoxypyridine (B38085) and 2,6-lutidine.

Core Physicochemical Properties

The fundamental properties of a sterically hindered base that influence its performance are its basicity (pKa of the conjugate acid) and the steric hindrance around the basic nitrogen atom. These two factors determine the base's efficacy as a proton scavenger while minimizing its nucleophilicity.

PropertyThis compound2,6-Lutidine
Structure
Molecular Weight 139.15 g/mol 107.15 g/mol
pKa of Conjugate Acid ~8.90 (calculated, aqueous)~6.7 (aqueous)[1]
Key Feature Higher basicity due to the electron-donating methoxy (B1213986) groups.Well-established, widely used non-nucleophilic base with moderate basicity.[1]

Performance in Key Synthetic Applications

The choice between this compound and 2,6-lutidine often depends on the specific requirements of the reaction, such as the acidity of the proton to be scavenged and the sensitivity of the substrates to the basicity of the medium.

Silylation of Alcohols

Silylation is a common method for protecting hydroxyl groups, and it often generates HCl as a byproduct, necessitating the use of a proton scavenger. 2,6-Lutidine is a frequently employed base in these reactions.

Experimental Protocol: General Procedure for Silylation of a Primary Alcohol using Triisopropylsilyl Trifluoromethanesulfonate (B1224126) (TIPSOTf) and 2,6-Lutidine

  • Dissolve the alcohol (1.0 equivalent) in anhydrous dichloromethane (B109758) (DCM).

  • Add 2,6-lutidine (2.2 equivalents).

  • Cool the solution to -78 °C.

  • Add triisopropylsilyl trifluoromethanesulfonate (TIPSOTf) (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

While specific comparative data is limited, the higher basicity of this compound suggests it could be a more effective acid scavenger in silylations that are sluggish or where a stronger base is required to drive the reaction to completion. However, its potential for side reactions due to its higher basicity should be considered.

Glycosylation Reactions

The formation of glycosidic bonds is a cornerstone of carbohydrate chemistry. These reactions are often promoted by Lewis acids and can generate acidic byproducts that need to be neutralized to prevent side reactions and decomposition of sensitive substrates.

In a study on boronic acid-catalyzed site-selective propargylation of a carbohydrate, a reaction mechanistically related to glycosylation, a screening of various bases was performed.[2] In this specific context, 2,6-lutidine, along with other pyridine bases, was found to yield only trace amounts of the desired product.[2] This highlights that the performance of a hindered base can be highly context-dependent.

Logical Relationships in Base Selection

The decision-making process for selecting a suitable sterically hindered base can be visualized as follows:

BaseSelection Start Reaction Requirement Proton_Scavenging Proton Scavenging Needed? Start->Proton_Scavenging Yes_Proton Yes Proton_Scavenging->Yes_Proton Yes No_Proton No (Other Base Type) Proton_Scavenging->No_Proton No Substrate_Sensitivity Substrate Sensitive to Strong Base? Yes_Proton->Substrate_Sensitivity Yes_Sensitive Yes Substrate_Sensitivity->Yes_Sensitive Yes No_Sensitive No Substrate_Sensitivity->No_Sensitive No Lutidine Consider 2,6-Lutidine (Milder, Well-Established) Yes_Sensitive->Lutidine Dimethoxypyridine Consider this compound (Stronger Base) No_Sensitive->Dimethoxypyridine Side_Reaction_Check Potential for Base-Induced Side Reactions? Lutidine->Side_Reaction_Check Dimethoxypyridine->Side_Reaction_Check High_Potential High Side_Reaction_Check->High_Potential High Low_Potential Low Side_Reaction_Check->Low_Potential Low Final_Choice_Lutidine Select 2,6-Lutidine High_Potential->Final_Choice_Lutidine Final_Choice_Dimethoxy Select this compound Low_Potential->Final_Choice_Dimethoxy

Caption: Decision workflow for selecting a sterically hindered base.

Experimental Workflow for Silylation

The following diagram illustrates a typical experimental workflow for the silylation of an alcohol using a sterically hindered base.

SilylationWorkflow Start Start Dissolve Dissolve Alcohol in Anhydrous Solvent Start->Dissolve AddBase Add Sterically Hindered Base (e.g., 2,6-Lutidine) Dissolve->AddBase Cool Cool to Appropriate Temperature (e.g., -78°C) AddBase->Cool AddSilylatingAgent Add Silylating Agent Dropwise (e.g., TIPSOTf) Cool->AddSilylatingAgent React Stir and Allow to Warm to RT AddSilylatingAgent->React Quench Quench Reaction (e.g., sat. NaHCO3) React->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer and Concentrate Extract->Dry Purify Purify by Chromatography Dry->Purify End Isolated Silyl Ether Purify->End

Caption: General experimental workflow for alcohol silylation.

Conclusion

Both this compound and 2,6-lutidine are valuable tools in the synthetic chemist's arsenal (B13267) of non-nucleophilic bases. 2,6-Lutidine is a well-established and reliable choice for a wide range of applications requiring a moderately strong, sterically hindered base. Its performance is well-documented in numerous synthetic procedures.

This compound, with its higher basicity, presents a potentially more potent alternative for reactions that require more efficient proton scavenging. However, the available experimental data directly comparing its performance to 2,6-lutidine is currently limited. Researchers should consider the specific demands of their reaction. For routine applications where moderate basicity is sufficient, 2,6-lutidine remains the go-to option. For more challenging transformations that may benefit from a stronger, non-nucleophilic base, this compound is a promising candidate that warrants further investigation and application. The selection should be guided by a careful analysis of the substrate's sensitivity and the reaction's proton-scavenging requirements.

References

A Comparative Guide to 2,6-Dimethoxypyridine and Pyridine as Acylation Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Acylation is a fundamental transformation in organic synthesis, crucial for the formation of esters and amides in numerous drug development and manufacturing processes. The efficiency of these reactions often hinges on the choice of catalyst. Pyridine (B92270) and its derivatives are a well-established class of catalysts for acylation reactions. This guide provides a detailed comparison of the catalytic performance of unsubstituted pyridine with 2,6-dimethoxypyridine (B38085), offering insights into their respective mechanisms and suitability for different synthetic applications.

Introduction to Pyridine-Based Acylation Catalysis

Pyridine and its derivatives function as nucleophilic catalysts in acylation reactions. The catalytic cycle is initiated by the attack of the nucleophilic pyridine nitrogen on the electrophilic acylating agent (e.g., an acid anhydride (B1165640) or acyl chloride). This forms a highly reactive N-acylpyridinium intermediate. The substrate, typically an alcohol or an amine, then attacks this activated intermediate, leading to the acylated product and regeneration of the pyridine catalyst.[1] The efficiency of this process is largely governed by the nucleophilicity of the pyridine catalyst and the stability of the acylpyridinium intermediate.

Pyridine: The Archetypal Nucleophilic Catalyst

Pyridine is a widely used and cost-effective catalyst for a variety of acylation reactions. Its lone pair of electrons on the nitrogen atom is available for nucleophilic attack, enabling the catalytic cycle described above. While effective, pyridine is considered a moderately active catalyst, often requiring elevated temperatures or longer reaction times for complete conversion, especially with less reactive substrates.

This compound: A Tale of Steric Hindrance

In contrast to the well-established catalytic role of pyridine, this compound is generally not employed as a nucleophilic acylation catalyst. The presence of two methoxy (B1213986) groups in the positions ortho to the nitrogen atom introduces significant steric bulk. This steric hindrance severely impedes the nitrogen's ability to attack the acylating agent and form the necessary N-acylpyridinium intermediate.[2][3][4] Consequently, this compound is better characterized as a non-nucleophilic base.[2][3] Its primary application in organic synthesis is to act as an acid scavenger, neutralizing acidic byproducts without interfering with the main reaction through nucleophilic attack.[5][6]

The methoxy groups are electron-donating, which electronically would be expected to increase the electron density on the pyridine ring and enhance the nitrogen's nucleophilicity.[1] However, in the case of this compound, the steric effect overwhelmingly dominates the electronic effect, rendering it a poor nucleophilic catalyst.

Performance Comparison: A Data-Driven Perspective

Direct quantitative comparisons of the catalytic efficiency of this compound and pyridine in acylation reactions are scarce in the literature, precisely because this compound is not a competent nucleophilic catalyst. The following table summarizes the known properties and catalytic performance of pyridine and provides an inferred profile for this compound based on established principles of steric and electronic effects.

ParameterPyridineThis compound
Catalytic Role Nucleophilic CatalystNon-nucleophilic Base
pKa of Conjugate Acid ~5.2Predicted to be slightly higher than pyridine due to electronic effects, but basicity is sterically hindered.
Relative Catalytic Activity ModerateVery Low / Inactive as a nucleophilic catalyst
Primary Application in Acylation Catalyst for activating acylating agentsAcid scavenger
Steric Hindrance at Nitrogen LowHigh
Electronic Effect of Substituents None (unsubstituted)Electron-donating (methoxy groups)

Experimental Protocols

The following is a general protocol for the acylation of a primary alcohol using pyridine as a catalyst. This protocol would not be effective with this compound as the catalyst due to its lack of nucleophilicity.

Acylation of a Primary Alcohol with Acetic Anhydride using Pyridine

Materials:

  • Primary alcohol (1.0 eq)

  • Acetic anhydride (1.5 eq)

  • Pyridine (as solvent or catalyst, 0.1-1.0 eq)

  • Dichloromethane (DCM) (if pyridine is used as a catalyst)

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous MgSO₄

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of the primary alcohol in dichloromethane, add pyridine.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride to the cooled solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizing the Catalytic Pathway and Workflow

To better understand the mechanism of pyridine-catalyzed acylation and the experimental workflow, the following diagrams are provided.

Acylation_Mechanism Pyridine-Catalyzed Acylation Mechanism Pyridine Pyridine Acylpyridinium N-Acylpyridinium Intermediate Pyridine->Acylpyridinium + Acylating Agent AcylatingAgent Acylating Agent (R-CO-X) AcylatingAgent->Acylpyridinium Product Acylated Product (R-CO-OR' or R-CO-NHR') Acylpyridinium->Product + Substrate Substrate Substrate (R'-OH or R'-NH2) Substrate->Product Product->Pyridine - Catalyst Regeneration

Caption: Generalized catalytic cycle for pyridine-catalyzed acylation.

Experimental_Workflow General Experimental Workflow for Acylation cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Dissolve Substrate and Catalyst in Solvent B Cool to 0 °C A->B C Add Acylating Agent B->C D Reaction Monitoring (TLC) C->D E Quench Reaction D->E F Aqueous Work-up E->F G Drying and Concentration F->G H Column Chromatography G->H I Characterization H->I

Caption: A typical experimental workflow for a laboratory-scale acylation reaction.

Conclusion

In the context of acylation catalysis, pyridine and this compound represent two extremes in the spectrum of reactivity for substituted pyridines. Pyridine serves as a competent, albeit moderately active, nucleophilic catalyst that is suitable for a wide range of standard acylation reactions. In stark contrast, this compound is an ineffective nucleophilic catalyst due to profound steric hindrance around the nitrogen atom. Its utility in acylation reactions is primarily as a non-nucleophilic base to scavenge acid byproducts.

For researchers and drug development professionals, the choice between these two reagents is clear-cut based on the desired function. For catalytic activity, pyridine or more nucleophilic derivatives such as 4-(dimethylamino)pyridine (DMAP) are the appropriate choices. When the goal is to have a base that will not interfere with the reaction through nucleophilic pathways, a sterically hindered pyridine like this compound is a suitable option. Understanding the interplay of electronic and steric effects is paramount in selecting the optimal pyridine derivative for a given synthetic challenge.

References

A Comparative Guide to the Catalytic Performance of 2,6-Dimethoxypyridine-Based Ligands in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.[1][2][3] The performance of these catalytic systems is critically dependent on the nature of the ligand coordinated to the palladium center. Ligands modulate the catalyst's stability, solubility, and reactivity, directly influencing reaction rates, yields, and substrate scope.[4][5]

Pyridine-containing molecules are of significant interest in ligand design due to the Lewis basic nitrogen atom that can coordinate to the metal center. The 2,6-dimethoxypyridine (B38085) scaffold, featuring two electron-donating methoxy (B1213986) groups, increases the electron density of the pyridine (B92270) ring, which can influence the electronic properties of a derived catalyst.[6] While this compound itself is more commonly used as a building block, its structural motifs are integral to the design of more complex ligands.[6] This guide provides a comparative analysis of the catalytic performance of systems involving dimethoxy-substituted pyridine derivatives against established, high-performance ligands in key cross-coupling reactions.

Catalytic Cycle and Experimental Workflow

The efficiency of a cross-coupling reaction is governed by the facility of each step in the catalytic cycle. A representative cycle for the Suzuki-Miyaura reaction involves oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Aryl_R R¹-Pd(II)L_n-R² Transmetal->PdII_Aryl_R RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product ArX R¹-X ArX->OxAdd Boronic R²-B(OR)₂ Boronic->Transmetal Base Base Base->Transmetal

A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

A typical experimental procedure follows a standardized workflow, ensuring reproducibility and safety, particularly through the use of an inert atmosphere to protect the air-sensitive catalyst.

Experimental_Workflow Setup Reaction Setup Reagents Add aryl halide, boronic acid, base to oven-dried flask. Setup->Reagents Inert Evacuate and backfill with N₂ or Ar (3x). Reagents->Inert Addition Add solvent, ligand, and Pd precatalyst via syringe. Inert->Addition Process Reaction Process Addition->Process Heating Heat reaction to specified temperature with stirring. Process->Heating Monitoring Monitor progress by TLC or GC-MS. Heating->Monitoring Purification Work-up & Purification Monitoring->Purification Quench Cool to RT and quench with water or sat. NH₄Cl. Purification->Quench Extract Extract with organic solvent (e.g., EtOAc, CH₂Cl₂). Quench->Extract Dry Dry organic layer (Na₂SO₄), filter, and concentrate. Extract->Dry Chromatography Purify by flash column chromatography. Dry->Chromatography Product Isolated Product Chromatography->Product

Generalized experimental workflow for a palladium-catalyzed cross-coupling reaction.[7]

Performance in Suzuki-Miyaura C-C Coupling

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)–C(sp²) bonds. The performance of a catalyst system is often evaluated by its ability to couple challenging substrates, such as electron-rich or sterically hindered aryl chlorides, at low catalyst loadings. While direct data on a specific "this compound ligand" is limited, we can analyze the performance of a structurally related substrate, 2-chloro-4,6-dimethoxypyrimidine, to infer potential catalytic behavior and compare it against benchmark systems.

Table 1: Comparison of Catalyst Systems in Suzuki-Miyaura Coupling

Catalyst System Substrates Temp. (°C) Time (h) Yield (%) Key Features & Reference(s)
Dimethoxy-pyrimidine based
Pd(OAc)₂ / Various Ligands 2-Chloro-4,6-dimethoxypyrimidine + Benzo[b]furan-2-boronic acid 25 0.5-1 70-95 Demonstrates high reactivity of the dimethoxy-substituted heterocyclic core. Yield is ligand-dependent.[8]
Benchmark Phosphine (B1218219) Ligands
Pd(OAc)₂ / SPhos 2,6-Dibromopyridine + Arylboronic acid 100 12 High Effective for mono-arylation of challenging di-haloheterocycles.[9]
Pd(OAc)₂ / Ad₂PⁿBu 2,6-Dichloropyridine + Heptyl boronic ester 100 24 94 Bulky alkyl phosphine ligands enable exhaustive alkylation of pyridyl chlorides.[10]
Pd(dppf)Cl₂ 3-Chlorofuro[2,3-b]pyridine + Arylboronic acid 80 12 80-95 A versatile and widely used catalyst for coupling chloroheterocycles.[7]
Benchmark NHC Ligands

| [Pd(IPr)(cinnamyl)Cl] | Aryl Chlorides + Arylboronic acids | 25 | 0.5-2 | >90 | High efficiency for deactivated aryl chlorides at room temperature.[8] |

Data compiled from various sources for comparative purposes. Conditions and substrates may vary between studies.

The data suggests that substrates containing the dimethoxy-substituted heterocyclic motif are highly reactive. The primary challenge in ligand design is often controlling selectivity (e.g., mono- vs. di-arylation) and activating less reactive coupling partners like aryl chlorides.[9][10] Established systems using bulky, electron-rich phosphine ligands (SPhos, Ad₂PⁿBu) or N-Heterocyclic Carbene (NHC) ligands (IPr) provide high turnover numbers and broad substrate scope, setting a high standard for new ligand development.[8][10][11]

Performance in Buchwald-Hartwig C-N Amination

The Buchwald-Hartwig amination is a powerful method for synthesizing aryl amines, a common motif in pharmaceuticals.[1][12] The reaction is highly sensitive to ligand structure, with different ligands being optimal for primary amines, secondary amines, or other nitrogen nucleophiles.[12][13]

Table 2: Comparison of Catalyst Systems in Buchwald-Hartwig Amination | Catalyst / Ligand | Coupling Partners | Base | Temp. (°C) | Time (h) | Yield (%) | Key Features & Reference(s) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Benchmark Systems | | | | | | | Pd(OAc)₂ / RuPhos | Aryl Chloride + Secondary Amine | NaOtBu | 80-100 | 1-4 | >95 | Superior ligand for coupling secondary amines with aryl chlorides.[12] | | Pd(OAc)₂ / BrettPhos | Aryl Chloride + Primary Amine | K₃PO₄ | 110 | 18 | >90 | Enables selective monoarylation of primary amines.[12] | | Pd₂ (dba)₃ / XPhos | Aryl Sulfonate + Amine | K₂CO₃ | 80-110 | 3-24 | High | Expands scope to include aryl sulfonates and amides.[12] | | Pd-BIAN-NHC Catalyst | Heteroaryl Chloride + Amine | KOtBu | 100 | 4 | >90 | Robust NHC-based catalyst effective for coordinating heterocycles under aerobic conditions.[11] |

Data compiled from various sources for comparative purposes. Conditions and substrates may vary between studies.

The development of highly specialized biarylphosphine ligands like RuPhos and BrettPhos has been a major breakthrough, allowing for the coupling of a vast range of amines with aryl and heteroaryl halides under mild conditions.[12] Any new pyridine-based ligand would need to demonstrate comparable or superior activity, stability, or a unique substrate scope to be considered a valuable alternative.

Ligand_Comparison Ligands Ligand Classes in Cross-Coupling Pyridine Pyridine-Based (e.g., DM-Pyridine Motifs) Ligands->Pyridine Phosphine Bulky Biarylphosphines (e.g., Buchwald Ligands) Ligands->Phosphine NHC N-Heterocyclic Carbenes (NHCs) Ligands->NHC Py_Attr • Potential for hemilability • Tunable electronics via ring substitution • Strong σ-donation from N Pyridine->Py_Attr Ph_Attr • Strong σ-donors, weak π-acceptors • Steric bulk accelerates reductive elimination • Well-established, broad scope Phosphine->Ph_Attr NHC_Attr • Very strong σ-donors • Form highly stable palladacycles • Often high thermal stability NHC->NHC_Attr

Logical comparison of key features of major ligand classes.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for evaluating catalytic performance. Below are representative procedures for Suzuki-Miyaura and Buchwald-Hartwig reactions.

General Protocol for Suzuki-Miyaura Coupling of a Chloroheterocycle

This protocol is adapted from procedures for the coupling of chloroheterocycles with arylboronic acids.

  • Materials :

    • Chloroheterocycle (1.0 equiv)

    • Arylboronic acid (1.5 equiv)

    • Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)

    • Ligand (e.g., SPhos, 4 mol%)

    • Base (e.g., K₃PO₄, 3.0 equiv)

    • Anhydrous, degassed solvent (e.g., Toluene/H₂O 10:1)

  • Procedure :

    • To an oven-dried reaction vial equipped with a magnetic stir bar, add the chloroheterocycle (0.5 mmol), arylboronic acid (0.75 mmol), and K₃PO₄ (1.5 mmol).

    • Seal the vial with a PTFE-lined septum cap. Evacuate the vial and backfill with nitrogen or argon. Repeat this cycle three times.

    • Through the septum, add the degassed solvent (5 mL), the ligand (0.02 mmol), and the palladium precatalyst (0.01 mmol).

    • Place the vial in a preheated oil bath or heating block at 100 °C and stir vigorously for the required time (typically 12-24 hours).

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with water (10 mL) and ethyl acetate (B1210297) (15 mL).

    • Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired biaryl product.[7][9]

General Protocol for Buchwald-Hartwig Amination

This protocol is a general procedure for the amination of an aryl bromide with a secondary amine.

  • Materials :

    • Aryl bromide (1.0 equiv)

    • Secondary amine (1.2 equiv)

    • Palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%)

    • Ligand (e.g., RuPhos, 2.5 mol%)

    • Base (e.g., NaOtBu, 1.4 equiv)

    • Anhydrous, degassed solvent (e.g., 1,4-Dioxane)

  • Procedure :

    • In a nitrogen-filled glovebox, charge an oven-dried reaction tube with the palladium precatalyst (0.005 mmol), ligand (0.0125 mmol), and NaOtBu (0.7 mmol).

    • Add the aryl bromide (0.5 mmol) and a magnetic stir bar.

    • Seal the tube with a PTFE septum cap, remove it from the glovebox, and add the anhydrous, degassed solvent (2.5 mL) followed by the secondary amine (0.6 mmol) via syringe.

    • Place the reaction tube in a preheated oil bath at 100 °C and stir for the required time (typically 1-8 hours).

    • After cooling to room temperature, dilute the mixture with diethyl ether, filter through a pad of Celite®, and rinse the pad with additional ether.

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting residue by flash column chromatography to afford the desired N-aryl amine product.[12][14]

The this compound scaffold represents an interesting structural motif for ligand design due to its inherent electronic properties. While dedicated ligands based on this specific scaffold are not yet prevalent in the literature, analysis of related dimethoxy-substituted heterocycles shows they are highly reactive substrates in cross-coupling. For a new this compound-based ligand to be competitive, it must rival the performance of established systems, such as those based on bulky biarylphosphines and N-heterocyclic carbenes. These benchmark ligands offer high yields, broad functional group tolerance, and efficacy with challenging substrates at low catalyst loadings. Future research into novel pyridine-based ligands should focus on demonstrating unique reactivity, improved stability, or cost-effectiveness to carve out a niche in the expansive field of cross-coupling catalysis.

References

A Comparative Guide to 2,6-Disubstituted Pyridines in Palladium Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of ligands is paramount in optimizing palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry. Among the vast array of ligand scaffolds, 2,6-disubstituted pyridines have emerged as a versatile and tunable class, capable of influencing reaction efficiency, selectivity, and substrate scope. The substituents at the 2- and 6-positions can modulate both the steric environment around the metal center and the electronic properties of the pyridine (B92270) nitrogen, offering a powerful tool for catalyst design.

This guide provides a comparative analysis of different classes of 2,6-disubstituted pyridine ligands in three key palladium-catalyzed reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Heck reaction. The performance of these ligands is evaluated based on available experimental data, and detailed experimental protocols are provided to facilitate reproducible research.

Data Presentation: Performance in Palladium-Catalyzed Cross-Coupling

The efficacy of a catalytic system is best assessed through quantitative metrics such as yield, turnover number (TON), and reaction conditions. The following tables summarize the performance of various 2,6-disubstituted pyridine-based ligand systems in key cross-coupling reactions. It is important to note that the data presented is compiled from different studies, and direct comparison may be limited due to variations in substrates and reaction conditions.

Table 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for C-C bond formation. The choice of ligand can be critical, especially when dealing with challenging substrates like di- or polyhalogenated pyridines.

Ligand/Catalyst SystemAryl HalideCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pincer-type Ligands
TPPDA/PdCl₂3-BromochlorobenzenePhenylboronic acidK₃PO₄Toluene (B28343)802>95[1]
Phosphine (B1218219) Ligands
Pd(OAc)₂ / SPhos2,6-DibromopyridineArylboronic acidK₃PO₄Toluene/H₂O10012High (Mono-arylated)[2]
Pd₂(dba)₃ / P(t-Bu)₃2,6-DibromopyridineArylboronic acidKF1,4-Dioxane80-10012-24Effective (Mono-arylated)[2]
PdCl₂(dppf)2,6-DibromopyridineArylboronic acidK₂CO₃DME802High (Di-arylated)[2]
Standard Ligands
Pd(PPh₃)₄2,6-DibromopyridineArylboronic acidK₃PO₄1,4-Dioxane8018-22Good to Better (Di-arylated)[2]

TPPDA: N,N,N′,N′-tetra(diphenylphosphinomethyl)pyridine-2,6-diamine. SPhos, P(t-Bu)₃, and dppf are common phosphine ligands often used as benchmarks.

Table 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a fundamental tool for the synthesis of C-N bonds. The steric and electronic properties of the 2,6-disubstituted pyridine ligand are crucial for achieving high efficiency.

Ligand/Catalyst SystemAryl HalideAmineBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pincer-type Ligands
TPPDA/Pd(OAc)₂4-tert-ButylbromobenzeneAnilineNaOt-BuToluene80398[1]
Phosphine Ligands
Pd₂(dba)₂ / BINAP2,6-DibromopyridinePrimary AminesNaOt-BuToluene80-1102-3Moderate to High[3]
NHC Ligands
Pyridyl-NHC Pd ComplexHeteroaryl ChloridesVarious AminesK₂CO₃Dioxane10024Good to Excellent[4]

BINAP is a widely used phosphine ligand. NHC = N-Heterocyclic Carbene.

Table 3: Heck Reaction

The Heck reaction forms a C-C bond between an unsaturated halide and an alkene. Pyridine-based ligands have been shown to be effective in promoting this transformation.

Ligand/Catalyst SystemAryl HalideAlkeneBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pincer-type Ligands
TPPDA/Pd(OAc)₂4-BromotolueneStyreneNa₂CO₃DMF1202495[1]
Phosphine Ligands
2,6-Bis(diphenylphosphino)pyridine / Pd(OAc)₂Aryl ChloridesStyreneK₂CO₃NMP14024Good[1]

DMF = Dimethylformamide, NMP = N-Methyl-2-pyrrolidone.

Experimental Protocols

Detailed and reproducible methodologies are critical for the evaluation of catalytic systems. Below are representative protocols for the three major cross-coupling reactions discussed.

General Procedure for Suzuki-Miyaura Coupling

This protocol is a generalized procedure for the Suzuki-Miyaura coupling of a di- or polyhalogenated pyridine.

Reaction Setup:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2-2.4 equiv depending on mono- or di-substitution), and the base (e.g., K₃PO₄, 3.0 equiv).

  • The tube is sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., Argon) by evacuating and backfilling three times.

  • Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the 2,6-disubstituted pyridine ligand (2-4 mol%).

  • Add the degassed solvent (e.g., toluene or 1,4-dioxane, 5 mL) via syringe.

  • The reaction mixture is then heated to the desired temperature (e.g., 80-100 °C) with vigorous stirring for the specified time (e.g., 2-24 hours).

Work-up and Purification:

  • After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel.

General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general method for the amination of an aryl halide using a 2,6-disubstituted pyridine ligand.

Reaction Setup:

  • In a glovebox or under a counterflow of inert gas, a Schlenk tube is charged with the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the 2,6-disubstituted pyridine ligand (2-4 mol%), and a strong base (e.g., NaOt-Bu, 1.4 equiv).

  • The aryl halide (1.0 mmol, 1.0 equiv) and the amine (1.2 equiv) are added, followed by the anhydrous, degassed solvent (e.g., toluene, 5 mL).

  • The tube is sealed, removed from the glovebox (if used), and placed in a preheated oil bath at the desired temperature (e.g., 80-110 °C).

  • The reaction is stirred for the indicated time (e.g., 3-24 hours).

Work-up and Purification:

  • After cooling, the reaction is quenched with saturated aqueous ammonium (B1175870) chloride.

  • The mixture is extracted with an organic solvent (e.g., CH₂Cl₂ or ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated.

  • The residue is purified by flash chromatography.

General Procedure for the Heck Reaction

This protocol provides a general framework for performing a Heck reaction catalyzed by a palladium complex with a 2,6-disubstituted pyridine ligand.

Reaction Setup:

  • A mixture of the aryl halide (1.0 mmol, 1.0 equiv), the alkene (1.5 equiv), the base (e.g., Na₂CO₃, 2.0 equiv), the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%), and the 2,6-disubstituted pyridine ligand (2-4 mol%) is placed in a Schlenk tube.

  • The tube is evacuated and backfilled with an inert gas three times.

  • Degassed solvent (e.g., DMF or NMP, 5 mL) is added.

  • The reaction mixture is heated with stirring to the specified temperature (e.g., 120-140 °C) for the required time (e.g., 24 hours).

Work-up and Purification:

  • Upon cooling, the reaction mixture is filtered to remove inorganic salts and the filtrate is diluted with water.

  • The aqueous phase is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • The combined organic extracts are dried over a drying agent, filtered, and the solvent is removed in vacuo.

  • The crude product is purified by an appropriate method, such as column chromatography or recrystallization.

Mandatory Visualization

The following diagrams illustrate the fundamental processes involved in the palladium-catalyzed cross-coupling reactions discussed and a logical workflow for comparing the performance of different ligands.

G cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd Ar-Pd(II)(X)Ln Pd0->OxAdd Oxidative Addition (Ar-X) Trans Ar-Pd(II)(R)Ln OxAdd->Trans Transmetalation (R-M) RedEl Product (Ar-R) Trans->RedEl Reductive Elimination RedEl->Pd0 Catalyst Regeneration G start Define Reaction: Substrates, Solvent, Base, Temp. ligand_selection Select 2,6-Disubstituted Pyridine Ligands for Comparison (e.g., Phosphine, Amine, NHC-based) start->ligand_selection reaction_setup Set Up Parallel Reactions (Identical Conditions, Varying Ligand) ligand_selection->reaction_setup monitoring Monitor Reaction Progress (TLC, GC, LC-MS) reaction_setup->monitoring workup Quench and Work-up All Reactions monitoring->workup analysis Analyze Product Yield and Purity (NMR, GC, LC) workup->analysis data_comp Tabulate and Compare Data (Yield, TON, TOF, Selectivity) analysis->data_comp conclusion Draw Conclusions on Ligand Performance data_comp->conclusion

References

A Comparative Guide to the Nucleophilicity of 2,6-Dimethoxypyridine and Other Common Bases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis and drug development, the selection of an appropriate base is a critical decision that can significantly influence reaction outcomes. While basicity (the ability to accept a proton) is a primary consideration, the nucleophilicity (the ability to donate an electron pair to an electrophile) of a base plays an equally crucial role, often determining the course of a reaction and the formation of desired products versus unwanted byproducts. This guide provides an objective comparison of the nucleophilicity of 2,6-dimethoxypyridine (B38085) against a range of other commonly used bases, supported by experimental data.

Quantitative Comparison of Basicity and Nucleophilicity

The interplay between a molecule's basicity and its nucleophilicity is complex and influenced by electronic and steric factors. A common metric for basicity is the pKa of the conjugate acid, while nucleophilicity can be quantified using Mayr's nucleophilicity parameter (N). A higher pKa value indicates a stronger base, and a higher N value signifies a stronger nucleophile.

The table below summarizes the pKa values and, where available, the Mayr's nucleophilicity parameter (N) for this compound and a selection of other bases in dichloromethane.

BaseStructurepKa of Conjugate AcidMayr's Nucleophilicity Parameter (N) in CH₂Cl₂
This compound
alt text
1.57 (Predicted)[1]Data not readily available; expected to be low due to steric hindrance
Pyridine (B92270)
alt text
5.23[2][3]12.90[4]
2,6-Lutidine
alt text
6.60[5]9.87[6]
2,6-Di-tert-butylpyridine (B51100)
alt text
3.58[2]Very low; acts as a non-nucleophilic base[2]
Triethylamine (TEA)
alt text
10.75[5][7]~17
N,N-Diisopropylethylamine (DIPEA)
alt text
10.98 (Predicted)[8][9]Low; sterically hindered
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
alt text
13.5 (in MeCN)[3]Moderate
4-(Dimethylamino)pyridine (DMAP)
alt text
9.70[10]15.20 (in CH₂Cl₂)

Analysis of the Data:

In contrast, bases like pyridine and DMAP exhibit significant nucleophilicity. DMAP, in particular, is a potent nucleophile (N = 15.20) due to the electron-donating dimethylamino group at the 4-position, which enhances the electron density on the ring nitrogen and makes its lone pair more available for donation. Triethylamine, a common aliphatic amine, is also a strong nucleophile.

Bases such as 2,6-di-tert-butylpyridine and DIPEA are classic examples of non-nucleophilic bases where extreme steric bulk around the nitrogen atom prevents it from acting as a nucleophile, while still allowing it to function as a proton acceptor (base).

Experimental Protocols

Determination of Mayr's Nucleophilicity Parameters (N)

The nucleophilicity parameter (N) is determined by measuring the second-order rate constants (k) for the reaction of a nucleophile with a series of reference electrophiles of known electrophilicity parameters (E). The relationship is described by the linear free-energy relationship: log k = s(N + E), where 's' is a nucleophile-specific sensitivity parameter.[9]

A Generalized Experimental Workflow for Determining Nucleophilicity using Stopped-Flow Spectrophotometry:

  • Preparation of Solutions:

    • Prepare stock solutions of the nucleophile (e.g., this compound) and a series of reference electrophiles (e.g., benzhydrylium ions with known E values) in a suitable solvent (e.g., dichloromethane) under an inert atmosphere.

    • Prepare a series of dilutions for both the nucleophile and electrophile solutions to determine the reaction order and rate constants under pseudo-first-order conditions.

  • Instrumentation Setup:

    • Utilize a stopped-flow spectrophotometer equipped with a UV-Vis detector.[11][12]

    • Set the observation wavelength to the maximum absorbance of the electrophile, which will decrease as the reaction proceeds.

    • Equilibrate the instrument and reactant solutions to a constant temperature (typically 20 °C).

  • Kinetic Measurements:

    • Load the nucleophile and electrophile solutions into separate syringes of the stopped-flow instrument.

    • Rapidly mix the two solutions by driving the syringes. The reaction is initiated upon mixing.

    • The flow is abruptly stopped, and the change in absorbance at the chosen wavelength is monitored over time.[11] Data acquisition is typically triggered simultaneously with the stopping of the flow.[12]

    • Collect data for several half-lives of the reaction.

  • Data Analysis:

    • Under pseudo-first-order conditions (where the concentration of the nucleophile is in large excess), the reaction will follow first-order kinetics with respect to the electrophile.

    • Fit the absorbance versus time data to a first-order exponential decay function to obtain the pseudo-first-order rate constant (k_obs).

    • Plot k_obs against the concentration of the nucleophile. The slope of this plot will be the second-order rate constant (k).

    • Repeat this procedure for a series of reference electrophiles.

  • Determination of N and s:

    • Plot log k for the reactions with the different reference electrophiles against their known E values.

    • The slope of this line gives the nucleophile sensitivity parameter 's', and the y-intercept allows for the calculation of the nucleophilicity parameter 'N'.

Visualizing the Factors Influencing Nucleophilicity

The nucleophilicity of a molecule is a delicate balance of several factors. The following diagram illustrates the key contributors that determine whether a base will act as a strong or weak nucleophile.

Nucleophilicity_Factors Nucleophilicity Nucleophilicity Electronic_Effects Electronic Effects Nucleophilicity->Electronic_Effects Influenced by Steric_Hindrance Steric Hindrance Nucleophilicity->Steric_Hindrance Influenced by Solvation Solvation Effects Nucleophilicity->Solvation Influenced by Electron_Donating_Groups Electron-Donating Groups (e.g., -NMe2, -OMe) Electronic_Effects->Electron_Donating_Groups Increases Nucleophilicity Electron_Withdrawing_Groups Electron-Withdrawing Groups (e.g., -NO2, -CN) Electronic_Effects->Electron_Withdrawing_Groups Decreases Nucleophilicity Bulky_Substituents Bulky Substituents (e.g., -tBu, ortho-groups) Steric_Hindrance->Bulky_Substituents Decreases Nucleophilicity Accessible_Lone_Pair Accessible Lone Pair Steric_Hindrance->Accessible_Lone_Pair Increases Nucleophilicity Protic_Solvents Protic Solvents (e.g., H2O, EtOH) Solvation->Protic_Solvents Decreases Nucleophilicity (for small anions) Aprotic_Solvents Aprotic Solvents (e.g., DMF, DMSO) Solvation->Aprotic_Solvents Enhances Nucleophilicity (for anions)

Caption: Factors influencing the nucleophilicity of a chemical species.

Conclusion

This compound is best classified as a weak, non-nucleophilic base, primarily due to the significant steric hindrance imposed by the two methoxy (B1213986) groups flanking the nitrogen atom. This makes it a suitable choice in reactions where proton abstraction is desired without the complication of nucleophilic attack on electrophilic centers. For applications requiring a nucleophilic pyridine derivative, 4-(dimethylamino)pyridine (DMAP) stands out as a superior choice due to its high nucleophilicity. The selection between these and other bases should be guided by a careful consideration of both the pKa and the nucleophilicity, as dictated by the specific requirements of the chemical transformation. The quantitative data and experimental protocols provided in this guide offer a framework for making informed decisions in the design and optimization of synthetic routes.

References

A Comparative Guide to High-Performance Ligands for Difficult Suzuki-Miyaura Couplings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency. However, the coupling of sterically hindered or electronically challenging substrates often requires specialized catalyst systems. This guide provides an objective comparison of state-of-the-art ligands designed to promote these "difficult" Suzuki couplings, focusing on the widely used Buchwald phosphine (B1218219) ligands and N-heterocyclic carbene (NHC) ligands.

While the initial query concerned the efficacy of 2,6-dimethoxypyridine, a thorough literature search revealed no significant evidence of its use as a ligand or promoter in this context. Therefore, this guide focuses on well-established and highly effective alternatives.

Performance Comparison of Leading Ligands

The choice of ligand is critical for the success of a difficult Suzuki-Miyaura coupling. Below is a comparative summary of the performance of several prominent phosphine and NHC ligands in the coupling of sterically hindered and/or deactivated aryl chlorides. The data has been compiled from various studies to provide a representative overview.

Buchwald Phosphine Ligands

Developed by the Buchwald group, these bulky, electron-rich monophosphine ligands are renowned for their ability to facilitate the coupling of challenging substrates. Their steric bulk promotes the formation of the active monoligated palladium species and accelerates the reductive elimination step.

LigandStructureModel Reaction & ConditionsYield (%)Reference
SPhos 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl2-Chloro-1,3-dimethylbenzene + 2,6-Dimethylphenylboronic acid; 2 mol% Pd(OAc)₂, 4 mol% SPhos, K₃PO₄, Toluene (B28343), 100 °C, 24 h94[1]
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl2-Chloro-1,3-dimethylbenzene + 2-Methylphenylboronic acid; 2 mol% Pd(OAc)₂, 4 mol% XPhos, K₃PO₄, Toluene, 100 °C, 18 h91[2]
RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl2-Chlorotoluene + 2-i-Propylphenylboronic acid; 2 mol% Pd(OAc)₂, 4 mol% RuPhos, K₃PO₄, t-AmylOH, 100 °C, 4 h92
N-Heterocyclic Carbene (NHC) Ligands

NHC ligands are strong σ-donors that form highly stable palladium complexes. Their steric bulk can be tuned to influence catalytic activity and selectivity. PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes are popular, air- and moisture-stable precatalysts for NHC-mediated couplings.

LigandStructureModel Reaction & ConditionsYield (%)Reference
IPr 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene4-Chlorotoluene + Phenylboronic acid; 1 mol% PEPPSI-IPr, K₂CO₃, Microwave, 110 °C, 10 min (solvent-free)91[3]
SIPr 1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene2-Chloro-6-methylpyridine + 4-methoxyphenylboronic acid; 3 mol% Pd₂(dba)₃, 6 mol% SIPr·HCl, K₃PO₄, Dioxane, 100 °C, 12 h85[4]

Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following are representative protocols for Suzuki-Miyaura couplings using the discussed ligand types.

General Procedure for Suzuki-Miyaura Coupling with Buchwald Ligands (e.g., XPhos)

This protocol is adapted for the use of a Buchwald G3 or G4 precatalyst, which offers enhanced stability and ease of use.

Materials:

  • Aryl/heteroaryl halide (1.0 mmol)

  • Aryl/heteroaryl boronic acid (1.2-1.5 mmol)

  • XPhos Pd G3 or G4 precatalyst (1-2 mol%)

  • Potassium phosphate (B84403) (K₃PO₄) (2.0 mmol)

  • Anhydrous, degassed toluene (or other suitable solvent like dioxane or t-amyl alcohol) (0.1-0.2 M)

Procedure:

  • To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl halide, aryl boronic acid, base, and the precatalyst.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Under a positive pressure of inert gas, add the degassed solvent via syringe.

  • Place the sealed vessel in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS) until the starting material is consumed.

  • Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.[5]

General Procedure for Suzuki-Miyaura Coupling with NHC Ligands (e.g., PEPPSI-IPr)

This protocol describes a general method using a commercially available and air-stable PEPPSI-IPr precatalyst.

Materials:

  • Aryl/heteroaryl halide (1.0 mmol)

  • Aryl/heteroaryl boronic acid (1.2 mmol)

  • PEPPSI-IPr precatalyst (1-3 mol%)

  • Potassium carbonate (K₂CO₃) or another suitable base (2.0-3.0 mmol)

  • Anhydrous, degassed solvent (e.g., THF, dioxane) (0.2-0.5 M)

Procedure:

  • In a glovebox or under a positive flow of inert gas, charge a reaction vial with the aryl halide, arylboronic acid, base, and PEPPSI-IPr catalyst.[6]

  • Add the degassed solvent and seal the vial.

  • Stir the reaction mixture at the desired temperature (can range from room temperature to 100 °C) for the required time (typically 2-24 hours).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography to obtain the desired biaryl product.[6][7]

Mechanistic Overview and Visualizations

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst. The choice of ligand significantly influences the efficiency of each step in the cycle.

Suzuki_Miyaura_Cycle Pd(0)L Active Pd(0) Catalyst Oxidative Addition Intermediate R¹-Pd(II)L-X Pd(0)L->Oxidative Addition Intermediate Oxidative Addition (R¹-X) Transmetalation Intermediate R¹-Pd(II)L-R² Oxidative Addition Intermediate->Transmetalation Intermediate Transmetalation (R²-B(OR)₂ + Base) Transmetalation Intermediate->Pd(0)L Reductive Elimination (forms R¹-R²) Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification Reagents Weigh Aryl Halide, Boronic Acid, Base Combine Combine Solids in Vessel Reagents->Combine Vessel Oven-dry Glassware Vessel->Combine Inert Evacuate & Backfill with Inert Gas Combine->Inert Add_Catalyst Add Pd Catalyst/Precatalyst Inert->Add_Catalyst Add_Solvent Add Degassed Solvent Heat Heat and Stir Add_Solvent->Heat Add_Catalyst->Add_Solvent Monitor Monitor by TLC/LC-MS Heat->Monitor Quench Quench Reaction Monitor->Quench Extract Extract with Solvent Quench->Extract Purify Column Chromatography Extract->Purify

References

A Comparative Guide to the Electronic and Steric Effects of 2,6-Dimethoxypyridine as a Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of ligand design and coordination chemistry, the selection of appropriate ligands is paramount to tuning the electronic and steric environment of a metal center, thereby influencing the reactivity, selectivity, and stability of the resulting complex. This guide provides a comprehensive evaluation of 2,6-dimethoxypyridine (B38085) as a ligand, comparing its electronic and steric properties with other commonly employed pyridine-based ligands: pyridine (B92270), 2,6-dimethylpyridine, and 2,6-di-tert-butylpyridine. This analysis is supported by experimental data and detailed methodologies to assist researchers in making informed decisions for their applications.

Executive Summary

This compound presents a unique combination of electronic and steric properties. The two methoxy (B1213986) groups at the 2 and 6 positions significantly influence its characteristics. Electronically, the methoxy groups are electron-donating, which should increase the electron density on the pyridine nitrogen, enhancing its donor capacity compared to unsubstituted pyridine. However, the presence of these bulky groups also introduces considerable steric hindrance around the coordination site. This guide will delve into the quantitative aspects of these effects to provide a clear comparative framework.

Comparison of Electronic and Steric Properties

To facilitate a direct comparison, the following table summarizes key electronic and steric parameters for this compound and its counterparts.

LigandpKa of Conjugate AcidTolman Electronic Parameter (TEP) (cm⁻¹)Cone Angle (θ) (°)
Pyridine5.23[1]Not Commonly Reported~125[2]
This compound1.57 (Predicted)[3]Data Not AvailableData Not Available
2,6-Dimethylpyridine6.65[4]Data Not Available~160[2]
2,6-Di-tert-butylpyridine3.58[2]Data Not Available>180[2]

Note: The Tolman Electronic Parameter (TEP) is traditionally determined for phosphine (B1218219) ligands and is not routinely reported for pyridine-based ligands. The pKa value of the conjugate acid serves as a reliable indicator of the ligand's basicity and, by extension, its σ-donating ability. A higher pKa value generally corresponds to a stronger electron-donating character. Cone angles for pyridine ligands are often estimated, and precise experimental values can vary depending on the metal center and the specific complex.

Analysis of Ligand Properties

Electronic Effects

The electronic nature of a ligand is a critical factor in determining the stability and reactivity of its metal complexes. A primary indicator of a pyridine ligand's electron-donating ability is the pKa of its conjugate acid.

Based on the available data, 2,6-dimethylpyridine is the most basic and, therefore, the strongest electron-donating ligand in this series, with a pKa of 6.65.[4] In contrast, the predicted pKa of This compound is significantly lower at 1.57, suggesting it is a much weaker base than both pyridine and 2,6-dimethylpyridine.[3] This is a surprising result, as methoxy groups are typically considered electron-donating. This discrepancy may arise from a combination of inductive and resonance effects, as well as potential steric hindrance to protonation. Pyridine itself has a pKa of 5.23, making it a moderately strong base.[1] 2,6-Di-tert-butylpyridine has the lowest experimental pKa of the substituted pyridines shown at 3.58, indicating that the bulky tert-butyl groups may sterically hinder protonation, reducing its apparent basicity in solution.[2]

The following diagram illustrates the logical relationship for evaluating the electronic effects of these ligands.

electronic_effects cluster_ligands Pyridine Ligands cluster_properties Electronic Properties L1 This compound pKa pKa of Conjugate Acid L1->pKa Predicted: 1.57 L2 Pyridine L2->pKa 5.23 L3 2,6-Dimethylpyridine L3->pKa 6.65 L4 2,6-Di-tert-butylpyridine L4->pKa 3.58 Donating_Ability σ-Donating Ability pKa->Donating_Ability Higher pKa ≈ Stronger Donor

Caption: Evaluation of electronic effects based on pKa values.

Steric Effects

Steric hindrance plays a crucial role in dictating the coordination geometry and accessibility of the metal center. The cone angle is a useful metric for quantifying this steric bulk.

2,6-Di-tert-butylpyridine is by far the most sterically hindered ligand in this comparison, with a cone angle exceeding 180 degrees.[2] This extreme bulk can prevent the formation of certain complexes or enforce unusual coordination geometries. 2,6-Dimethylpyridine , with a cone angle of approximately 160 degrees, also presents significant steric hindrance.[2] In contrast, unsubstituted pyridine is the least sterically demanding, with a cone angle of about 125 degrees.[2]

The following diagram illustrates the workflow for assessing the steric effects of these ligands.

steric_effects cluster_examples Examples Start Select Ligand Substituents Analyze 2,6-Substituents Start->Substituents Cone_Angle Determine Cone Angle (θ) Substituents->Cone_Angle Pyridine Pyridine (H) θ ≈ 125° Substituents->Pyridine DMOP This compound (OCH₃) θ = ? Substituents->DMOP DMP 2,6-Dimethylpyridine (CH₃) θ ≈ 160° Substituents->DMP DtBP 2,6-Di-tert-butylpyridine (t-Bu) θ > 180° Substituents->DtBP Steric_Hindrance Assess Steric Hindrance Cone_Angle->Steric_Hindrance

Caption: Workflow for evaluating steric effects of pyridine ligands.

Experimental Protocols

The quantitative data presented in this guide are derived from established experimental techniques. Below are detailed protocols for the key methods used to evaluate the electronic and steric properties of ligands.

Determination of pKa

The pKa of a ligand's conjugate acid is a measure of its basicity and is typically determined by potentiometric titration.

Principle: A solution of the pyridine ligand is titrated with a standard solution of a strong acid (e.g., HCl). The pH of the solution is monitored as a function of the volume of acid added. The pKa is the pH at which half of the ligand has been protonated.

Procedure:

  • Sample Preparation: Prepare a solution of the pyridine ligand of known concentration (e.g., 0.01 M) in a suitable solvent (typically water or a water/organic co-solvent mixture).

  • Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the pH electrode in the ligand solution.

  • Titration: Add small, known increments of a standardized strong acid solution (e.g., 0.1 M HCl) to the ligand solution while stirring.

  • Data Collection: Record the pH of the solution after each addition of acid.

  • Data Analysis: Plot the pH versus the volume of acid added to generate a titration curve. The pKa is determined from the pH at the half-equivalence point.

Determination of Cone Angle from X-ray Crystal Structures

The cone angle provides a quantitative measure of a ligand's steric bulk and is determined from the crystal structure of a metal complex containing the ligand.

Principle: The cone angle is defined as the angle of a cone, with the metal atom at the apex, that encompasses the van der Waals radii of the outermost atoms of the ligand.[5]

Procedure:

  • Crystal Structure Determination: Obtain a single crystal of a metal complex containing the ligand of interest. Determine the crystal structure using single-crystal X-ray diffraction.[6]

  • Software Analysis: Use crystallographic software (e.g., OLEX2, Mercury) to visualize the crystal structure.

  • Cone Angle Calculation:

    • Define the metal atom as the vertex of the cone.

    • Identify the outermost non-hydrogen atoms of the ligand.

    • For each outermost atom, draw a line from the metal center to the center of that atom and extend it by the van der Waals radius of that atom.

    • The cone angle is the angle that encompasses all of these extended vectors. Many modern software packages have built-in tools to calculate ligand cone angles.

The following diagram outlines the experimental workflow for determining the cone angle.

cone_angle_workflow Start Synthesize Metal-Ligand Complex Crystal Grow Single Crystals Start->Crystal XRD Perform Single-Crystal X-ray Diffraction Crystal->XRD Structure Solve Crystal Structure XRD->Structure Analysis Analyze Structure with Crystallographic Software Structure->Analysis Calculation Calculate Cone Angle (θ) Analysis->Calculation Result Obtain Steric Parameter Calculation->Result

Caption: Experimental workflow for cone angle determination.

Conclusion

This compound occupies a unique space in the spectrum of pyridine-based ligands. While its methoxy substituents are electronically donating, its predicted low pKa suggests a weaker basicity than might be expected, a factor that researchers must consider. Sterically, it is more demanding than pyridine but likely less so than 2,6-dimethylpyridine, offering a moderate level of steric shielding. The lack of extensive experimental data for the Tolman Electronic Parameter and a precise cone angle for this compound highlights an area for future research that would be of great value to the scientific community. This guide provides a framework for understanding and comparing the key properties of this compound, enabling more strategic ligand selection in catalyst and materials design.

References

Performance of 2,6-Disubstituted Pyridine Derivatives in Asymmetric Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chiral pyridine (B92270) derivatives are a cornerstone in the field of asymmetric synthesis, serving as privileged ligands for a wide array of metal-catalyzed enantioselective transformations. Their modular nature, tuneable steric and electronic properties, and strong coordination to metal centers have led to the development of highly effective catalysts. Among these, C2-symmetric 2,6-disubstituted pyridine derivatives, particularly the Pyridine-bis(oxazoline) or "PYBOX" family, have demonstrated exceptional performance in achieving high levels of stereocontrol. This guide provides an objective comparison of the performance of these ligands with other alternatives, supported by experimental data, to aid in the rational selection of catalysts for asymmetric synthesis.

Performance Comparison of Chiral Pyridine-Based Ligands

The efficacy of a chiral ligand in asymmetric catalysis is typically evaluated by the enantiomeric excess (ee) and yield of the desired product. The following tables summarize the performance of various 2,6-disubstituted pyridine derivatives, primarily of the PYBOX type, in several key asymmetric reactions. These ligands are compared based on their substituents, the metal catalyst used, and the specific transformation.

Ligand/CatalystReaction TypeSubstrateYield (%)ee (%)Reference
(S)-i-Pr-PYBOX / RuCl₃Hydrosilylation of a ketoneAcetophenone9598[1]
(R,R)-Ph-PYBOX / Cu(I)Aza-Diels-AlderN-Phenyl-α,β-unsaturated imine8592
(S)-Bn-PYBOX / NiCl₂Negishi Cross-CouplingSecondary allylic chloride9095[2]
4-tBu-(S,S)-Ph-PYBOX / Cu(II)Friedel-Crafts AlkylationIndole and nitroalkene9297
(R)-Indenyl-PYBOX / Pd(II)Allylic Alkylation1,3-Diphenylallyl acetate9896[1]

Table 1: Performance of various PYBOX ligands in selected asymmetric reactions.

Comparison with Alternative Ligand Scaffolds

While PYBOX ligands are highly effective, other classes of chiral ligands are also widely used in asymmetric synthesis. The choice of ligand often depends on the specific reaction and substrate. Below is a qualitative comparison with some common alternatives.

Ligand ClassAdvantagesDisadvantagesCommon Applications
PYBOX Tridentate coordination, rigid backbone, tuneable steric/electronic properties.Synthesis can be multi-step.Hydrosilylation, Diels-Alder, Friedel-Crafts, Allylic Alkylation.
BINAP C2-symmetric, atropisomeric, highly successful in hydrogenations.Limited tuneability of the phosphine (B1218219) substituents.Asymmetric Hydrogenation, Isomerization.
Salen Tetradentate, readily synthesized, effective for a variety of metals.Can be sterically demanding, sometimes leading to lower reactivity.Epoxidation, Aziridination, Cyanohydrin Synthesis.
Phosphoramidites Modular, easy to synthesize, often provide high enantioselectivities.Can be sensitive to air and moisture.Conjugate Addition, Allylic Substitution.

Table 2: Qualitative comparison of PYBOX ligands with other common chiral ligand classes.

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for success in asymmetric catalysis. Below is a representative protocol for a nickel-catalyzed asymmetric Negishi cross-coupling reaction using a chiral PYBOX ligand.[2]

Synthesis of 2,6-Bis[(4S)-4,5-dihydro-4-(2-phenylethyl)-2-oxazolyl]pyridine ((S)-PE-PYBOX)

  • Materials: (S)-2-Amino-4-phenyl-1-butanol, 2,6-pyridinedicarbonyl dichloride, triethylamine (B128534), dichloromethane (B109758).

  • Procedure:

    • To a solution of (S)-2-amino-4-phenyl-1-butanol (2.2 eq.) and triethylamine (2.5 eq.) in dichloromethane at 0 °C, a solution of 2,6-pyridinedicarbonyl dichloride (1.0 eq.) in dichloromethane is added dropwise.

    • The reaction mixture is stirred at room temperature for 12 hours.

    • The reaction is quenched with water, and the organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

    • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel to afford the desired bis(amide).

    • The bis(amide) is then treated with thionyl chloride to effect the cyclization to the bis(oxazoline) ligand, (S)-PE-PYBOX.

General Procedure for Nickel-Catalyzed Asymmetric Negishi Cross-Coupling

  • Materials: (S)-PE-PYBOX ligand, NiCl₂·DME, secondary allylic chloride, alkylzinc reagent, anhydrous THF.

  • Procedure:

    • In a glovebox, a Schlenk tube is charged with NiCl₂·DME (5 mol%) and the (S)-PE-PYBOX ligand (6 mol%).

    • Anhydrous THF is added, and the mixture is stirred at room temperature for 30 minutes to form the catalyst complex.

    • The secondary allylic chloride (1.0 eq.) is added to the catalyst solution.

    • The alkylzinc reagent (1.5 eq.) is then added dropwise at the specified reaction temperature (e.g., 0 °C or -20 °C).

    • The reaction is monitored by TLC or GC. Upon completion, the reaction is quenched with saturated aqueous NH₄Cl.

    • The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The residue is purified by column chromatography to yield the enantioenriched product. The enantiomeric excess is determined by chiral HPLC or GC analysis.

Visualizing Asymmetric Catalysis

Diagrams illustrating the catalyst structure and the catalytic cycle are invaluable tools for understanding the mechanism of stereoselection.

Asymmetric_Catalysis_Workflow cluster_setup Reaction Setup cluster_reaction Catalytic Cycle cluster_analysis Workup & Analysis Metal_Precursor Metal Precursor (e.g., NiCl2) Catalyst_Formation In situ Catalyst Formation Metal_Precursor->Catalyst_Formation Chiral_Ligand Chiral Ligand (e.g., PYBOX) Chiral_Ligand->Catalyst_Formation Substrate_Addition Substrate Addition Catalyst_Formation->Substrate_Addition Catalytic_Intermediate Chiral Catalyst- Substrate Complex Substrate_Addition->Catalytic_Intermediate Product_Formation Product Formation (Enantioselective) Catalytic_Intermediate->Product_Formation Catalyst_Regeneration Catalyst Regeneration Product_Formation->Catalyst_Regeneration Workup Reaction Quenching & Purification Product_Formation->Workup Catalyst_Regeneration->Substrate_Addition Re-enters cycle Analysis Characterization (Yield, ee%) Workup->Analysis

Caption: A generalized workflow for an asymmetric catalytic reaction.

PYBOX_Ligand cluster_structure General Structure of a PYBOX Ligand cluster_coordination Coordination to a Metal Center PYBOX PYBOX Structure_Label R = Alkyl, Aryl (e.g., i-Pr, Ph, Bn) The C2-symmetric chiral oxazoline (B21484) rings create a defined chiral pocket around the metal center (M). M M N_py N (Pyridine) M->N_py N1_ox N (Oxazoline 1) M->N1_ox N2_ox N (Oxazoline 2) M->N2_ox

Caption: General structure and coordination mode of a PYBOX ligand.

Conclusion

2,6-Disubstituted pyridine derivatives, especially the PYBOX family of ligands, have proven to be highly versatile and effective in a multitude of asymmetric catalytic reactions. Their performance, often affording excellent yields and high enantioselectivities, makes them a valuable tool for the synthesis of chiral molecules. The choice of the specific PYBOX ligand, with its varying steric and electronic properties, allows for fine-tuning of the catalyst to achieve optimal results for a given transformation. This guide provides a starting point for researchers to compare the performance of these ligands and to design effective experimental protocols for their applications in asymmetric synthesis.

References

The Dual Role of 2,6-Dimethoxypyridine in C-H Functionalization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of additives is paramount in optimizing C-H functionalization reactions. This guide provides a comparative analysis of 2,6-dimethoxypyridine's performance against other additives in palladium-catalyzed C-H functionalization, offering insights into its nuanced role as both a potential ligand and a challenging substrate.

Direct C-H functionalization is a powerful tool for molecular synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high atom economy. However, the inherent inertness of C-H bonds and challenges in achieving regioselectivity often necessitate the use of additives. These additives can act as ligands, oxidants, or proton shuttles, significantly influencing reaction efficiency and outcome. Among the myriad of potential additives, pyridine-based compounds are frequently employed due to their ability to coordinate with metal catalysts. This guide focuses on This compound (B38085), evaluating its effectiveness in the context of other additives and substrates in palladium-catalyzed C-H arylation of pyridines.

Performance Data Summary: A Tale of Substitution

The following table summarizes the performance of various pyridine (B92270) derivatives in a palladium-catalyzed C-H arylation reaction. While not tested as a traditional additive, the reactivity of this compound as a substrate provides critical insights into its coordinating ability and its potential impact as a ligand or additive in similar systems. The data is extracted from a study on the C3-selective arylation of pyridines, highlighting the significant influence of substituent patterns on reaction efficiency.

Substrate (Pyridine Derivative)Catalyst SystemOxidantLigandSolventTemperature (°C)Turnover Number (TON)
This compound Pd(OAc)₂ (10 mol%)Ag₂CO₃1,10-Phenanthroline (B135089)Pyridine1201.7
PyridinePd(OAc)₂ (10 mol%)Ag₂CO₃1,10-PhenanthrolinePyridine1201.0 (for 3,3'-bipyridine)
3-Methyl-2-phenylpyridinePd(OAc)₂ (5 mol%)[Mes–I–p-XC₆H₄]BF₄NoneAcOH80- (Rate study)
N'-(pyridin-2-yl)benzohydrazidePd(OAc)₂ (20 mol%)NaOAcNonePhCl140- (Yields up to 70%)

Table 1: Comparative performance of pyridine derivatives in palladium-catalyzed C-H arylation. The Turnover Number (TON) for this compound as a substrate is significantly lower than for other pyridine derivatives, suggesting strong coordination to the palladium center which can be inhibitory. Data for pyridine and this compound are from a C3-selective arylation study. Data for other derivatives are from different studies and are provided for broader context.

The low turnover number observed for this compound suggests that while it can coordinate to the palladium catalyst, this interaction may be too strong, leading to catalyst inhibition rather than promotion of the desired C-H activation. The methoxy (B1213986) groups at the 2 and 6 positions likely enhance the electron-donating ability of the pyridine nitrogen, leading to a more stable but less catalytically active palladium complex.

In contrast to the potentially inhibitory role of this compound, other types of additives have been shown to be beneficial. For instance, in some palladium-catalyzed C-H arylations, silver salts like Ag₂CO₃ are crucial for achieving high regioselectivity[1]. In other cases, phosphine (B1218219) ligands such as triphenylphosphine (B44618) (PPh₃) or bulky electron-rich phosphines can significantly improve reaction yields[2]. Pivalic acid is another common additive that can act as a proton shuttle in the C-H activation step.

Experimental Protocols

The following is a representative experimental protocol for the palladium-catalyzed C3-selective arylation of pyridines, from which the comparative data was derived.

Materials:

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • 1,10-Phenanthroline

  • Silver(I) carbonate (Ag₂CO₃)

  • Pyridine or pyridine derivative (e.g., this compound)

  • Anhydrous solvent (e.g., pyridine)

  • Reaction vessel (e.g., sealed pressure tube)

Procedure:

  • In a glovebox or under an inert atmosphere, a pressure tube is charged with Pd(OAc)₂ (0.05 mmol, 10 mol%), 1,10-phenanthroline (0.05 mmol, 10 mol%), and Ag₂CO₃ (0.5 mmol).

  • The pyridine derivative (1.0 mL, if liquid, or an equivalent molar amount if solid) is added.

  • The pressure tube is securely sealed and removed from the glovebox.

  • The reaction mixture is stirred and heated to 120 °C for 24 hours.

  • After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and filtered through a pad of celite.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to yield the arylated pyridine product.

  • The Turnover Number (TON) is determined by ¹H NMR spectroscopy using an internal standard.

Visualizing the Catalytic Cycle

The following diagram illustrates a plausible catalytic cycle for the palladium-catalyzed C3-selective arylation of pyridine.

C_H_Arylation_Cycle Pd(II) Pd(II) Ligand_Coordination Ligand Coordination Pd(II)->Ligand_Coordination + Ligand (L) Pd(II)-L Pd(II)-L Complex Ligand_Coordination->Pd(II)-L C-H_Activation C-H Activation (CMD) Pd(II)-L->C-H_Activation + Pyridine Palladacycle Palladacycle Intermediate C-H_Activation->Palladacycle Oxidative_Addition Oxidative Addition (Ar-X) Palladacycle->Oxidative_Addition Pd(IV)_Intermediate Pd(IV) Intermediate Oxidative_Addition->Pd(IV)_Intermediate Reductive_Elimination Reductive Elimination Pd(IV)_Intermediate->Reductive_Elimination Arylated_Pyridine Arylated Pyridine Reductive_Elimination->Arylated_Pyridine Pd(II)_Regeneration Pd(II) Regeneration Reductive_Elimination->Pd(II)_Regeneration Pd(II)_Regeneration->Pd(II)

Figure 1: A proposed catalytic cycle for the Pd-catalyzed C-H arylation of pyridine.

The catalytic cycle is believed to initiate with the coordination of a ligand (L), such as 1,10-phenanthroline, to the Pd(II) catalyst. This is followed by C-H activation of the pyridine substrate, often proceeding through a concerted metalation-deprotonation (CMD) pathway to form a palladacycle intermediate. Subsequent oxidative addition of an aryl halide (Ar-X) leads to a Pd(IV) intermediate, which then undergoes reductive elimination to furnish the arylated pyridine product and regenerate the active Pd(II) catalyst. The strong coordination of additives like this compound can potentially sequester the Pd(II) catalyst, hindering its entry into the catalytic cycle.

References

Safety Operating Guide

Proper Disposal of 2,6-Dimethoxypyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of 2,6-dimethoxypyridine (B38085), ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.

I. Immediate Safety and Handling for Disposal

Before initiating any disposal procedures, it is critical to be aware of the hazards associated with this compound. This compound is harmful if swallowed, causes skin irritation, and can lead to serious eye damage.[1][2][3] Inhalation may also cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE): All personnel handling this compound for disposal must wear appropriate PPE:

  • Eye Protection: Chemical safety goggles and a face shield.[1]

  • Hand Protection: Chemical-resistant gloves.

  • Skin Protection: Protective clothing and boots to prevent skin contact.[1]

  • Respiratory Protection: Use in a well-ventilated area.[1][4] An EN 149 approved respirator should be used when necessary.[1]

II. Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through an approved waste disposal plant.[4][5] Do not dispose of this chemical into the environment.[4]

Step 1: Waste Identification and Segregation

  • Labeling: Ensure the waste container is clearly and accurately labeled as "Waste this compound".

  • Container: Use a tightly sealed, compatible container for collection. Keep the original container if possible.[1][6]

  • Segregation: Store waste this compound away from incompatible materials.

Step 2: Handling and Collection of Waste

  • Small Quantities (e.g., residues):

    • Carefully absorb the material with an inert absorbent material such as vermiculite, dry sand, or earth.

    • Place the absorbent material into a suitable, labeled container for disposal.

    • Clean the contaminated area. For spills, the area can be spread with lime or another suitable absorbent material and left for at least one hour before washing.[1]

  • Large Quantities:

    • Transfer the liquid to a designated and labeled waste container.

    • Avoid generating mists or vapors during the transfer.

    • Seal the container tightly.

Step 3: Storage of Waste

  • Store the sealed waste container in a cool, dry, and well-ventilated area.[4][6]

  • Keep the container away from heat, sparks, and open flames.[4][6]

  • The storage area should be secure and accessible only to authorized personnel.

Step 4: Final Disposal

  • Arrange for the collection of the waste by a licensed chemical waste disposal company.

  • Provide the disposal company with a copy of the Safety Data Sheet (SDS) for this compound.

  • Ensure that the disposal is carried out in accordance with all local, state, and federal regulations.[6]

Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, absorbent pads, and empty containers, should be treated as hazardous waste and disposed of following the same procedures.[2][6] Contaminated clothing should be removed immediately and laundered before reuse.[1]

III. Emergency Procedures for Spills

In the event of a spill, follow these immediate actions:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an inert absorbent material to contain the spill.

  • Clean-up: Follow the procedures for small quantity disposal, ensuring all contaminated materials are collected for proper disposal.[1]

  • Decontaminate: Wash the spill site thoroughly.[1]

IV. Hazard and Handling Summary for Disposal

ParameterInformationSource
Primary Hazard Class Harmful if swallowed, Skin Irritant, Serious Eye Damage[1][2][3]
Inhalation Hazard May cause respiratory irritation[1][2]
PPE Requirements Safety goggles, face shield, chemical-resistant gloves, protective clothing[1]
Storage Conditions Cool, dry, well-ventilated area, away from heat and ignition sources[1][4][6]
Incompatible Materials Strong oxidizing agents[1]
Spill Containment Inert absorbent material (e.g., sand, lime)[1]

V. Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

G start Start: Have this compound for Disposal waste_type Identify Waste Type start->waste_type is_contaminated Is it a contaminated material or the chemical itself? waste_type->is_contaminated liquid_waste Liquid this compound is_contaminated->liquid_waste Chemical solid_waste Contaminated Solid Waste (e.g., gloves, absorbent) is_contaminated->solid_waste Contaminated Material collect_liquid Step 2a: Transfer to a labeled, sealed waste container. liquid_waste->collect_liquid collect_solid Step 2b: Place in a labeled, sealed waste container. solid_waste->collect_solid storage Step 3: Store in a designated, secure, cool, and well-ventilated area. collect_liquid->storage collect_solid->storage disposal Step 4: Arrange for pickup by a licensed chemical waste disposal service. storage->disposal end End: Disposal Complete disposal->end

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dimethoxypyridine
Reactant of Route 2
2,6-Dimethoxypyridine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。